molecular formula C5H8N4O2 B2689367 (2R,4S)-H-D-Pro(4-N3)-OH

(2R,4S)-H-D-Pro(4-N3)-OH

Número de catálogo: B2689367
Peso molecular: 156.14 g/mol
Clave InChI: PPRFZPZRQYPCER-IUYQGCFVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(2R,4S)-H-D-Pro(4-N3)-OH is a useful research compound. Its molecular formula is C5H8N4O2 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2R,4S)-4-azidopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c6-9-8-3-1-4(5(10)11)7-2-3/h3-4,7H,1-2H2,(H,10,11)/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRFZPZRQYPCER-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@H]1C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (2S,4S)-4-Azidoproline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2S,4S)-4-azidoproline, a valuable building block in medicinal chemistry and drug development. The introduction of an azido (B1232118) group onto the proline ring offers a versatile handle for bioconjugation via click chemistry, enabling the development of novel peptide-based therapeutics, diagnostic agents, and research tools. This document details the synthetic pathway, experimental protocols, and characterization data for this important compound.

Synthetic Pathway

The synthesis of (2S,4S)-4-azidoproline is achieved through a multi-step process commencing with the commercially available and inexpensive trans-4-hydroxy-L-proline ((2S,4R)-4-hydroxyproline). The synthetic strategy hinges on the stereospecific inversion of the hydroxyl group at the C4 position to an azide (B81097) group. This is typically accomplished via a Mitsunobu reaction, which proceeds with a clean inversion of stereochemistry. The overall synthetic scheme involves protection of the amine and carboxylic acid functionalities, the key azidation step, and subsequent deprotection and final protection with a suitable group for peptide synthesis, such as the fluorenylmethyloxycarbonyl (Fmoc) group.

Synthesis_Pathway Start (2S,4R)-4-Hydroxyproline Step1 1. Esterification (MeOH, SOCl2) 2. N-Boc Protection (Boc)2O Start->Step1 Intermediate1 N-Boc-(2S,4R)-4-hydroxyproline methyl ester Step1->Intermediate1 Step2 Mitsunobu Reaction (DPPA, PPh3, DIAD) Intermediate1->Step2 Intermediate2 N-Boc-(2S,4S)-4-azidoproline methyl ester Step2->Intermediate2 Step3 1. Saponification (LiOH) 2. Acidification Intermediate2->Step3 Intermediate3 N-Boc-(2S,4S)-4-azidoproline Step3->Intermediate3 Step4 1. Boc Deprotection (TFA or HCl) 2. N-Fmoc Protection (Fmoc-OSu) Intermediate3->Step4 FinalProduct Fmoc-(2S,4S)-4-azidoproline Step4->FinalProduct

Caption: Synthetic pathway for Fmoc-(2S,4S)-4-azidoproline.

Experimental Protocols

The following sections provide detailed experimental procedures for each key step in the synthesis of Fmoc-(2S,4S)-4-azidoproline.

Synthesis of N-Boc-(2S,4R)-4-hydroxyproline methyl ester

This two-step procedure involves the protection of the carboxylic acid as a methyl ester followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.

  • Step 1: Methyl Esterification

    • To a suspension of trans-4-hydroxy-L-proline (1.0 eq) in methanol (B129727) (approx. 0.5 M), thionyl chloride (1.2 eq) is added dropwise at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

    • The solvent is removed under reduced pressure to yield the crude methyl ester hydrochloride.

  • Step 2: N-Boc Protection

    • The crude methyl ester is dissolved in a suitable solvent such as dichloromethane (B109758) or a mixture of tetrahydrofuran (B95107) and water.

    • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 eq) and a base such as triethylamine (B128534) or sodium bicarbonate (2.5 eq) are added.

    • The reaction is stirred at room temperature for 12-24 hours.

    • After completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford N-Boc-(2S,4R)-4-hydroxyproline methyl ester as a colorless oil or white solid.

Synthesis of N-Boc-(2S,4S)-4-azidoproline methyl ester (Mitsunobu Reaction)

This pivotal step introduces the azide functionality with inversion of stereochemistry at the C4 position.

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Dissolve N-Boc-(2S,4R)-4-hydroxyproline methyl ester, PPh3, and DPPA in anhydrous THF Cool Cool the solution to 0 °C Start->Cool Add_DIAD Add DIAD dropwise Cool->Add_DIAD Stir Stir at 0 °C for 30 min, then at room temperature for 12-16 h Add_DIAD->Stir Concentrate Concentrate the reaction mixture Stir->Concentrate Extract Extract with ethyl acetate (B1210297) Concentrate->Extract Wash Wash with water and brine Extract->Wash Dry Dry over Na2SO4 and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify Final N-Boc-(2S,4S)-4-azidoproline methyl ester Purify->Final

Caption: Experimental workflow for the Mitsunobu azidation step.

  • Detailed Protocol:

    • To a solution of N-Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) is added triphenylphosphine (B44618) (PPh₃, 1.5 eq) and diphenylphosphoryl azide (DPPA, 1.5 eq).

    • The mixture is cooled to 0 °C in an ice bath.

    • Diisopropyl azodicarboxylate (DIAD, 1.5 eq) is then added dropwise to the stirred solution.

    • The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is redissolved in ethyl acetate and washed sequentially with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by flash column chromatography on silica gel to yield N-Boc-(2S,4S)-4-azidoproline methyl ester.

Synthesis of Fmoc-(2S,4S)-4-azidoproline

This final stage involves the deprotection of the Boc and methyl ester groups, followed by the introduction of the Fmoc protecting group.

  • Step 1: Saponification

    • N-Boc-(2S,4S)-4-azidoproline methyl ester (1.0 eq) is dissolved in a mixture of THF and water.

    • Lithium hydroxide (B78521) (LiOH, 1.5 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

    • The reaction is monitored by TLC until the starting material is consumed.

    • The mixture is then acidified to pH 2-3 with a dilute acid (e.g., 1 M HCl) and extracted with ethyl acetate.

    • The combined organic layers are dried and concentrated to give crude N-Boc-(2S,4S)-4-azidoproline.

  • Step 2: Boc Deprotection and N-Fmoc Protection

    • The crude N-Boc-(2S,4S)-4-azidoproline is dissolved in a solution of 4 M HCl in dioxane or trifluoroacetic acid (TFA) and stirred at room temperature for 1-2 hours.

    • The solvent is removed under reduced pressure.

    • The resulting crude amino acid salt is dissolved in a mixture of dioxane and aqueous sodium bicarbonate solution.

    • 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu, 1.1 eq) is added, and the mixture is stirred vigorously for 12-24 hours at room temperature.

    • The reaction mixture is then acidified and extracted with ethyl acetate.

    • The organic layer is dried, concentrated, and the final product, Fmoc-(2S,4S)-4-azidoproline, is purified by crystallization or column chromatography.

Characterization Data

The following tables summarize the key characterization data for the final product and its important precursor.

Table 1: Physical and Spectroscopic Data for Fmoc-(2S,4S)-4-azidoproline

PropertyValue
Molecular Formula C₂₀H₁₈N₄O₄
Molecular Weight 378.39 g/mol
Appearance White solid
Melting Point 178-181 °C
¹H NMR Shows a double set of peaks due to cis/trans conformers around the carbamate (B1207046) bond.
IR (cm⁻¹) A characteristic sharp absorption band for the azide group is observed around 2100 cm⁻¹.
HRMS (ESI) Calculated m/z values correspond to the expected molecular formula.

Table 2: Spectroscopic Data for N-Boc-(2S,4S)-4-azidoproline methyl ester

PropertyDescription
¹H NMR Expected signals for the Boc group (singlet, ~1.4 ppm), methyl ester (singlet, ~3.7 ppm), and pyrrolidine (B122466) ring protons. The C4 proton will show a characteristic shift and coupling pattern.
¹³C NMR Expected signals for the carbonyls of the Boc and ester groups (~154 and ~172 ppm), the Boc quaternary carbon (~80 ppm), and the carbons of the pyrrolidine ring.
IR (cm⁻¹) Strong azide stretch (~2100 cm⁻¹) and carbonyl stretches for the ester and carbamate groups (~1745 and ~1700 cm⁻¹).
HRMS (ESI) The measured exact mass will confirm the elemental composition.

Conclusion

The synthesis of (2S,4S)-4-azidoproline is a well-established process that provides access to a versatile building block for chemical biology and drug discovery. The protocols outlined in this guide, centered around a key Mitsunobu reaction, allow for the efficient and stereocontrolled production of this valuable compound. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized materials. The ability to incorporate this azido-functionalized amino acid into peptides opens up a wide range of possibilities for creating novel molecular probes, targeted therapeutics, and advanced biomaterials.

In-Depth Technical Guide: Physicochemical Properties of (2R,4S)-H-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,4S)-H-D-Pro(4-N3)-OH, also known as (2R,4S)-4-azido-D-proline, is a non-natural amino acid derivative that has garnered significant attention in the fields of chemical biology, peptide chemistry, and drug discovery. Its unique structural feature, an azido (B1232118) group at the 4-position of the D-proline ring, serves as a versatile chemical handle for a variety of bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly referred to as "click chemistry." This allows for the precise and efficient labeling and modification of peptides, proteins, and other biomolecules.[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis and biological systems. The data presented here is for the hydrochloride salt, which is the common commercially available form.

PropertyValueReference
Chemical Formula C₅H₈N₄O₂·HCl[3]
Molecular Weight 192.60 g/mol [3]
Appearance White crystalline powder[1]
Melting Point 148 - 151 °C[1]
Optical Rotation [a]²⁰D = +35 ± 1° (c=1 in MeOH)[1]
Solubility The hydrochloride salt form enhances solubility in aqueous environments.[1]
pKa (Predicted) Due to the electron-withdrawing nature of the azido group, the pKa values of the carboxylic acid and the secondary amine are expected to be slightly lower than those of D-proline (pKa₁ ≈ 1.99, pKa₂ ≈ 10.96). Computational methods are typically used for precise prediction.[4][5][6][7]
logP (Predicted) The introduction of the polar azido group is expected to decrease the lipophilicity compared to D-proline. In silico prediction tools can provide an estimated logP value.[8][9][10]

Conformational Characteristics

The stereochemistry of the 4-azido substituent significantly influences the conformational preference of the proline ring. This phenomenon, known as the "azido gauche effect," dictates the puckering of the pyrrolidine (B122466) ring.[11] In the case of (2R,4S)-4-azidoproline, the azido group destabilizes the polyproline II (PPII) conformation.[11] This conformational control is a critical aspect in the design of peptidomimetics and in understanding the structural biology of peptides containing this modified amino acid.

Experimental Protocols

Synthesis of this compound

A common synthetic route to (2R,4S)-4-azido-D-proline starts from a protected form of D-hydroxyproline. The following is a generalized protocol based on established chemical transformations.

Workflow for the Synthesis of this compound

G start Boc-D-hydroxyproline methyl ester step1 Mesylation start->step1 MsCl, Et3N step2 Azide Displacement (SN2) step1->step2 NaN3, DMF step3 Hydrolysis (LiOH) step2->step3 LiOH, THF/H2O end_product This compound·HCl step3->end_product HCl in Dioxane step4 Deprotection (HCl) G product Purified this compound·HCl nmr NMR Spectroscopy (1H & 13C) product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry product->ms purity HPLC Analysis product->purity confirmation Structural Confirmation & Purity Assessment nmr->confirmation ir->confirmation ms->confirmation purity->confirmation G azidoproline This compound spps Solid-Phase Peptide Synthesis azidoproline->spps azido_peptide Azide-Containing Peptide spps->azido_peptide click Click Chemistry (CuAAC or SPAAC) azido_peptide->click alkyne_molecule Alkyne-Modified Molecule (e.g., Fluorophore, Drug) alkyne_molecule->click conjugated_peptide Bioconjugated Peptide click->conjugated_peptide

References

Conformational Analysis of Peptides with (2S,4S)-4-Azidoproline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, unique among the proteinogenic amino acids, imposes significant conformational constraints on the peptide backbone due to its cyclic pyrrolidine (B122466) side chain. This structure restricts the backbone dihedral angle φ and influences the cis-trans isomerization of the preceding peptide bond, a critical process in protein folding and signaling. The stereospecific introduction of substituents onto the C4 position of the pyrrolidine ring offers a powerful tool to modulate these conformational preferences, thereby engineering specific secondary structures and biological activities in peptides and proteins.

This guide focuses on the conformational analysis of peptides incorporating (2S,4S)-4-azidoproline (Azp). The azide (B81097) moiety is of particular interest as it serves as a versatile chemical handle for bioconjugation via "click chemistry" while also exerting significant stereoelectronic effects on the peptide backbone.[1][2] Understanding these effects is crucial for the rational design of peptidomimetics, functionalized biomaterials, and therapeutic agents.

A Note on Stereochemistry: The natural configuration of proline is (2S). This guide focuses on the (2S,4S)-4-azidoproline diastereomer, as it is the isomer for which conformational data is more readily available in the literature. The requested (2R,4S) stereoisomer is a non-natural configuration with limited available conformational studies.

Conformational Preferences of (2S,4S)-4-Azidoproline

The introduction of an azide group at the C4 position of proline stereospecifically influences two key conformational features: the pucker of the five-membered pyrrolidine ring and the equilibrium of the preceding Xaa-Pro peptide bond.

Pyrrolidine Ring Pucker

The pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-endo (C4 is displaced on the same side as the carboxyl group) and Cγ-exo (C4 is displaced on the opposite side). For (2S,4S)-4-azidoproline, a stereoelectronic interaction known as the "azido gauche effect" dictates a strong preference for the Cγ-endo conformation.[1][2] In this arrangement, the electronegative azido (B1232118) group adopts a pseudo-axial position, which is gauche to the N-acetyl group in model compounds.[1] This preference is consistently observed through both NMR spectroscopic analysis and computational modeling.[1]

Peptide Bond Isomerization

The conformation of the pyrrolidine ring is directly coupled to the cis/trans isomerism of the preceding peptide bond (the ω dihedral angle). The Cγ-endo pucker favored by (2S,4S)-Azp destabilizes the all-trans conformation typically found in polyproline II (PPII) helices.[2] Consequently, peptides containing (2S,4S)-Azp show a higher propensity to adopt structures with cis amide bonds, such as the polyproline I (PPI) helix, particularly in less polar solvents.[2][3] In contrast, the (2S,4R)-Azp diastereomer favors a Cγ-exo pucker, which stabilizes the trans amide bond.[1] This ability to tune the cis/trans ratio makes 4-azidoprolines valuable tools for stabilizing specific peptide secondary structures.[1]

Experimental Techniques for Conformational Analysis

A multi-faceted approach employing various spectroscopic and structural techniques is essential for a thorough conformational analysis of (2S,4S)-4-azidoproline-containing peptides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most powerful technique for studying peptide conformation in solution, NMR provides atomic-level information on ring pucker, peptide bond isomerization, and three-dimensional structure. Key parameters include vicinal coupling constants (3JHH), which inform on dihedral angles, and the Nuclear Overhauser Effect (NOE), which provides through-space distance restraints.[4][5]

  • Circular Dichroism (CD) Spectroscopy: CD is highly sensitive to the secondary structure of peptides. It measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum provides a characteristic signature for α-helices, β-sheets, polyproline helices (PPI and PPII), and random coils, allowing for rapid assessment of the overall peptide fold.[6][7]

  • X-ray Crystallography: This technique provides high-resolution, solid-state structural information. By determining the electron density map from the diffraction pattern of a peptide crystal, the precise atomic coordinates, bond lengths, and dihedral angles can be established, offering an unambiguous view of the peptide's conformation.[8][9]

Quantitative Conformational Data

The following tables summarize typical quantitative data obtained from the conformational analysis of peptides and model compounds containing 4-substituted prolines, including (2S,4S)-4-azidoproline.

Table 1: Representative NMR Data for Ac-(2S,4S)-Azp-OCH3 and Related Proline Derivatives.

ParameterAc-(2S,4S)-Azp-OCH3Ac-(2S,4R)-Azp-OCH3Interpretation
Ring Pucker Cγ-endo[1]Cγ-exo[1]Determined from vicinal 1H,1H-coupling constants. The endo pucker is characteristic for the (4S) isomer, while exo is typical for the (4R) isomer.
Ktrans/cis (in D2O) 2.6[1]6.1[1]The ratio of trans to cis conformers of the acetyl-proline amide bond. The (4S) isomer shows a significantly lower preference for the trans conformer compared to the (4R) isomer.

Table 2: Representative Circular Dichroism (CD) Signatures for Polyproline Helices.

Secondary StructureWavelength & Sign of BandsInterpretation for (2S,4S)-Azp Peptides
Polyproline II (PPII) Strong negative band (~206 nm), Weak positive band (~228 nm)[3][10]The (2S,4S)-Azp substitution tends to destabilize the all-trans PPII helix compared to unsubstituted proline or (2S,4R)-Azp.[2]
Polyproline I (PPI) Negative band (~232 nm), Positive band (~215 nm)The presence of (2S,4S)-Azp can favor a shift towards the all-cis PPI helix, especially in organic solvents like n-propanol.[2]
Unordered/Random Coil Strong negative band (<200 nm)[7]Can be distinguished from PPII, which has a characteristic positive peak around 220 nm.[7]

Table 3: Typical Backbone Dihedral Angles for Proline in Different Helical Conformations.

Dihedral AnglePolyproline II (PPII) HelixPolyproline I (PPI) Helix
φ (phi) ~ -75°~ -75°
ψ (psi) ~ +145°~ +160°
ω (omega) ~ 180° (trans)~ 0° (cis)

Detailed Experimental Protocols

NMR Spectroscopy for Peptide Conformational Analysis

This protocol outlines the general steps for determining the solution conformation of a (2S,4S)-4-azidoproline-containing peptide.

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O) to a concentration of 0.5-5 mM.[11]

    • Adjust the pH to the desired value (typically between 4 and 5 to minimize amide proton exchange).[4]

    • Filter the sample into a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H spectrum to assess sample purity, folding, and potential aggregation.[11]

    • Acquire two-dimensional (2D) homonuclear spectra:

      • TOCSY (Total Correlation Spectroscopy): To identify coupled spin systems corresponding to individual amino acid residues.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints.[5]

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for measuring coupling constants.[5]

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their specific positions in the peptide sequence.

    • Coupling Constant Measurement: Extract vicinal coupling constants (e.g., 3JHNHα) from high-resolution 1D or 2D spectra. Use these values in the Karplus equation to derive dihedral angle restraints.[5]

    • NOE Restraint Generation: Integrate the cross-peaks in the NOESY spectrum and calibrate them to generate a list of upper-limit distance restraints.

  • Structure Calculation:

    • Use the derived distance and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH, MELD).[12]

    • Generate an ensemble of structures that satisfy the experimental restraints.

    • Analyze the resulting ensemble to determine the predominant conformations of the peptide.

Circular Dichroism Spectroscopy

This protocol describes how to analyze the secondary structure of a (2S,4S)-4-azidoproline-containing peptide.

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate (B84403) buffer). Avoid buffers with high absorbance like Tris.[13]

    • Determine the precise peptide concentration (typically 0.1-0.5 mg/mL).[6]

    • Prepare a "blank" sample containing only the buffer.

  • Instrument Setup:

    • Use a quartz cuvette with an appropriate path length (typically 0.1 cm for far-UV CD).[13]

    • Purge the instrument with nitrogen gas.

    • Set the experimental parameters:

      • Wavelength range: 190–260 nm.[6]

      • Scan rate: 50-100 nm/min.[13]

      • Bandwidth: <2 nm.

      • Data pitch: 0.5-1.0 nm.

      • Accumulations: 3-5 scans for averaging.

  • Data Acquisition:

    • Record the spectrum of the buffer blank first.

    • Record the spectrum of the peptide sample.

  • Data Processing and Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Smooth the resulting spectrum if necessary.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ] in deg·cm²·dmol⁻¹).

    • Analyze the spectrum by observing the positions and signs of the characteristic bands to identify the predominant secondary structure (e.g., PPII vs. PPI).[3][7]

X-ray Crystallography of Peptides

This protocol provides a high-level overview of determining the solid-state structure of a peptide.[8]

  • Crystallization:

    • Prepare a highly pure and concentrated solution of the peptide.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Optimize promising conditions to grow single, diffraction-quality crystals.

  • Data Collection:

    • Harvest a suitable crystal and cryo-protect it if necessary.

    • Mount the crystal on a goniometer in an X-ray diffractometer (either a home source or a synchrotron beamline).[14]

    • Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.[14]

  • Data Processing:

    • Integrate the diffraction spots to determine their intensities and positions (h,k,l indices).

    • Scale and merge the data from multiple images.

  • Structure Solution and Refinement:

    • Determine the initial phases of the structure factors. For peptides, direct methods or the incorporation of heavy atoms for anomalous diffraction may be necessary.[8]

    • Calculate an initial electron density map.

    • Build an atomic model of the peptide into the electron density map.

    • Refine the model against the experimental data to improve its agreement with the electron density and to ensure ideal stereochemistry.

  • Structure Validation:

    • Assess the quality of the final model using various metrics (e.g., R-factor, R-free, Ramachandran plot analysis).

    • Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).

Biological Context: Proline Isomerization in Signaling

The cis-trans isomerization of Xaa-Pro bonds is not just a key step in protein folding but also acts as a molecular switch in numerous cellular signaling pathways.[15] This switching is often catalyzed by a family of enzymes called peptidyl-prolyl isomerases (PPIases). One of the most studied PPIases is Pin1, which specifically recognizes and isomerizes phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs.[16][17]

Pin1-catalyzed isomerization can induce conformational changes in substrate proteins, thereby regulating their activity, stability, protein-protein interactions, and subcellular localization.[18] Dysregulation of Pin1 is implicated in various diseases, including cancer and Alzheimer's disease.[15] The ability of (2S,4S)-4-azidoproline to influence the cis/trans equilibrium makes it and other 4-substituted prolines valuable tools for probing the mechanisms of Pin1 and other PPIases, and for developing inhibitors or conformationally locked peptide substrates.

Pin1_Signaling_Pathway cluster_0 Signal Transduction Cascade cluster_1 Downstream Cellular Response Kinase Proline-directed Kinase (e.g., CDK, MAPK) Substrate_trans Substrate Protein (pSer/Thr-Pro in trans) Kinase->Substrate_trans Phosphorylation Substrate_cis Substrate Protein (pSer/Thr-Pro in cis) Substrate_trans->Substrate_cis Isomerization Effector_trans Effector for trans (e.g., Phosphatase) Substrate_trans->Effector_trans Interaction Pin1 Pin1 (PPIase) Pin1->Substrate_trans Binds trans Pin1->Substrate_cis Releases cis Effector_cis Effector for cis (e.g., Ubiquitin Ligase) Substrate_cis->Effector_cis Interaction Response_A Response A (e.g., Dephosphorylation, Protein Stabilization) Effector_trans->Response_A Leads to Response_B Response B (e.g., Degradation, Altered Interaction) Effector_cis->Response_B Leads to

Caption: A logical diagram of a Pin1-mediated signaling pathway.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the conformational analysis of peptides using the primary experimental techniques discussed.

NMR_Workflow cluster_workflow NMR Analysis Workflow A Peptide Synthesis & Purification B Sample Preparation (Buffer, Concentration) A->B C 1D & 2D NMR Data Acquisition (TOCSY, NOESY) B->C D Resonance Assignment C->D E Derive Restraints (Distances, Dihedral Angles) D->E F Structure Calculation E->F G Structure Validation & Ensemble Analysis F->G H Conformational Model G->H

Caption: Experimental workflow for peptide structure determination by NMR.[4]

CD_Workflow cluster_workflow CD Spectroscopy Workflow A Peptide Synthesis & Purification B Sample & Buffer Prep (Concentration, Purity) A->B C Instrument Setup & Blank Measurement B->C D Acquire CD Spectrum (190-260 nm) C->D E Data Processing (Baseline Subtraction, Conversion) D->E F Spectral Analysis E->F G Secondary Structure Estimation F->G

Caption: Workflow for peptide secondary structure analysis by CD spectroscopy.[19]

XRay_Workflow cluster_workflow X-ray Crystallography Workflow A Peptide Synthesis & Purification B Crystallization Screening & Optimization A->B C X-ray Diffraction Data Collection B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (Phasing) D->E F Model Building & Refinement E->F G Structure Validation F->G H Atomic Resolution Structure G->H

References

The Role of Azidoproline in Directing Peptide Secondary Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, a unique secondary amino acid, plays a pivotal role in dictating the secondary structure of peptides and proteins due to the conformational constraints imposed by its pyrrolidine (B122466) ring. This ring structure restricts the backbone dihedral angle φ and influences the cis-trans isomerization of the preceding peptide bond. The strategic substitution of proline with non-canonical analogs offers a powerful tool for modulating peptide conformation, stability, and function. Among these, azidoproline (Azp), particularly its 4R and 4S diastereomers, has emerged as a versatile building block. The introduction of an azide (B81097) group at the C4 position not only provides a bioorthogonal handle for "click" chemistry but also exerts significant stereoelectronic effects that direct the local peptide backbone geometry. This technical guide provides a comprehensive overview of the role of azidoproline in influencing peptide secondary structure, with a focus on quantitative data, experimental methodologies, and the underlying conformational principles.

The "Azido Gauche Effect": A Stereoelectronic Rationale

The conformational influence of the azide substituent in 4-azidoproline is primarily governed by a stereoelectronic interaction known as the "azido gauche effect". This effect, analogous to the well-studied "fluorine gauche effect," describes the tendency of the electronegative azide group to adopt a gauche orientation relative to the ring nitrogen. This preference dictates the puckering of the pyrrolidine ring, which in turn influences the cis-trans equilibrium of the Xaa-Azp peptide bond.

  • (4R)-Azidoproline ((4R)Azp): The azido (B1232118) gauche effect in (4R)Azp favors a Cγ-exo ring pucker. This conformation allows for a stabilizing n→π* interaction between the lone pair of the preceding carbonyl oxygen and the π* orbital of the Azp carbonyl group, which preferentially stabilizes the trans amide bond.

  • (4S)-Azidoproline ((4S)Azp): Conversely, in (4S)Azp, the gauche effect leads to a Cγ-endo ring pucker. This endo conformation precludes the stabilizing n→π* interaction for the trans isomer, resulting in a lower energetic barrier to cis-trans isomerization and a higher relative population of the cis conformer compared to (4R)Azp.

This differential stabilization of the trans amide bond is a key determinant of the secondary structure adopted by azidoproline-containing peptides.

Azido_Gauche_Effect Logical Flow of the Azido Gauche Effect on Peptide Conformation cluster_4R (4R)-Azidoproline cluster_4S (4S)-Azidoproline r_azido Azide at C4 (R) r_gauche Azido Gauche Effect r_azido->r_gauche r_pucker Cγ-exo Ring Pucker r_gauche->r_pucker r_n_pi Stabilizing n→π* Interaction r_pucker->r_n_pi r_trans Favors trans Amide Bond r_n_pi->r_trans r_ppii Stabilizes PPII Helix r_trans->r_ppii s_azido Azide at C4 (S) s_gauche Azido Gauche Effect s_azido->s_gauche s_pucker Cγ-endo Ring Pucker s_gauche->s_pucker s_no_n_pi No n→π* Stabilization s_pucker->s_no_n_pi s_cis_trans Lower Barrier to cis-trans Isomerization s_no_n_pi->s_cis_trans s_ppii Destabilizes PPII Helix s_cis_trans->s_ppii

Figure 1: Logical flow of the azido gauche effect.

Impact on Peptide Secondary Structure

The stereoelectronic influence of azidoproline has profound consequences for common peptide secondary structures, most notably the polyproline II (PPII) helix and β-turns.

Polyproline II (PPII) Helix

The PPII helix is a left-handed helix characterized by all-trans peptide bonds. It is a fundamental structural motif in collagen and is also prevalent in unfolded or intrinsically disordered proteins. The propensity of (4R)Azp to favor the trans amide bond makes it a potent stabilizer of the PPII conformation. In contrast, (4S)Azp, with its increased tendency to adopt a cis conformation, acts as a destabilizer of the PPII helix. This allows for the rational design of peptides with tunable PPII helix stability. For instance, oligomers of (4R)Azp have been shown to maintain a stable PPII structure even in organic solvents that typically favor the all-cis polyproline I (PPI) helix.

β-Turns

Peptides containing azaproline (an analog with a nitrogen at the α-carbon) have been shown to favor type VI β-turns, which are characterized by a cis prolyl peptide bond. While less studied in this context, the increased propensity of (4S)Azp for the cis conformation suggests its potential utility in designing and stabilizing specific types of β-turns.

Quantitative Conformational Analysis

The conformational effects of azidoproline have been quantified using various biophysical techniques. The data consistently demonstrates the opposing influences of the (4R) and (4S) diastereomers.

Parameter(4R)-Azidoproline Derivative(4S)-Azidoproline DerivativeMethodReference
trans:cis Amide Conformer Ratio 6.1 : 12.6 : 1NMR[1][2]
PPII Helix Stability StabilizingDestabilizingCD Spectroscopy[3]
Collagen Triple Helix Stability StabilizingDestabilizingThermal Denaturation (CD)[3]

Experimental Protocols

The characterization of azidoproline-containing peptides relies on a combination of synthesis, purification, and structural analysis techniques.

Synthesis of Azidoproline-Containing Peptides

The synthesis of peptides incorporating azidoproline is typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

1. Synthesis of Fmoc-Protected Azidoproline:

  • (4R)- and (4S)-azidoproline can be synthesized from the corresponding commercially available (4R)- and (4S)-hydroxyproline precursors.

  • The synthesis often involves a Mitsunobu reaction using diphenylphosphoryl azide (DPPA) to convert the hydroxyl group to an azide with inversion of stereochemistry.

  • The resulting azidoproline is then protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group on the amine.

2. Solid-Phase Peptide Synthesis (SPPS):

  • Resin Selection: A suitable resin is chosen based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).

  • Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: The Fmoc-protected azidoproline (or other amino acid) is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Capping (Optional): Any unreacted amino groups can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.

  • Cycle Repetition: The deprotection and coupling steps are repeated for each amino acid in the desired sequence.

3. Cleavage and Deprotection:

  • Once the synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously.

  • This is typically achieved using a "cleavage cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA), along with scavengers (e.g., triisopropylsilane, water, dithiothreitol) to protect sensitive residues from side reactions.

4. Purification and Characterization:

  • The crude peptide is precipitated from the cleavage mixture using cold diethyl ether.

  • The peptide is then purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

SPPS_Workflow General Workflow for Synthesis and Analysis of Azidoproline Peptides cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis process_node process_node analysis_node analysis_node start Start with Fmoc-Azp-OH & Resin spps Fmoc-SPPS Cycles (Deprotection, Coupling) start->spps cleavage Cleavage from Resin & Side-chain Deprotection (TFA) spps->cleavage purification RP-HPLC Purification cleavage->purification ms Mass Spectrometry (Identity Confirmation) purification->ms cd CD Spectroscopy (Secondary Structure) purification->cd nmr NMR Spectroscopy (3D Structure, Dynamics) purification->nmr comp Computational Modeling (Conformational Energetics) purification->comp

Figure 2: General experimental workflow.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a primary tool for assessing the secondary structure of peptides in solution.

1. Sample Preparation:

  • The purified peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0). The buffer should be transparent in the far-UV region.

  • The peptide concentration should be accurately determined, typically in the range of 50-100 µM.

2. Data Acquisition:

  • A CD spectrum is recorded in the far-UV range (e.g., 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

  • A baseline spectrum of the buffer alone is also recorded and subtracted from the peptide spectrum.

  • Data is typically collected at a controlled temperature (e.g., 25°C).

3. Thermal Denaturation:

  • To assess the stability of folded structures like collagen triple helices, the CD signal at a characteristic wavelength (e.g., 225 nm for the PPII helix) is monitored as a function of temperature.

  • The temperature is increased at a controlled rate, and the melting temperature (Tm), the point at which 50% of the structure is unfolded, is determined from the resulting melting curve.

4. Data Analysis:

  • The raw CD data (in millidegrees) is converted to mean residue ellipticity ([θ]).

  • The resulting spectrum is analyzed for characteristic signatures of different secondary structures:

    • PPII Helix: A positive peak around 225-228 nm and a strong negative peak around 206 nm.

    • α-Helix: Negative peaks around 222 nm and 208 nm, and a positive peak around 192 nm.

    • β-Sheet: A negative peak around 218 nm and a positive peak around 195 nm.

    • Random Coil: A strong negative peak below 200 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural and dynamic information.

1. Sample Preparation:

  • The purified peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 0.5-5 mM.

  • The pH is adjusted as required for the specific experiment.

2. Data Acquisition:

  • A series of 1D and 2D NMR experiments are performed, such as:

    • ¹H NMR: Provides initial information on the overall folding and purity.

    • TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space distance constraints between protons (< 5 Å), which are crucial for 3D structure determination.

    • HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (¹⁵N, ¹³C) is used, this experiment correlates protons with their directly attached heteroatoms, aiding in resonance assignment.

3. Data Analysis:

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the peptide sequence.

  • Structural Restraints: NOE-derived distance restraints and dihedral angle restraints (from coupling constants) are collected.

  • Structure Calculation: The experimental restraints are used as input for molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.

  • Cis-Trans Isomerization: The presence of distinct sets of resonances for the cis and trans isomers allows for their quantification.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, complement experimental data by providing insights into the energetics of different conformations.

1. Model System Setup:

  • A model peptide (e.g., Ac-Azp-NMe) is constructed in silico.

2. Conformational Searching:

  • The potential energy surface of the molecule is explored to identify low-energy conformations corresponding to different ring puckers and cis-trans isomers.

3. Energy Calculations:

  • High-level quantum mechanical calculations (e.g., MP2/6-31+G**) are used to determine the relative energies of the different conformers.

  • Solvation effects can be included using implicit (e.g., Polarizable Continuum Model) or explicit solvent models.

4. Analysis:

  • The calculated energy differences provide a theoretical basis for the experimentally observed conformational preferences, such as the trans:cis ratio and the stability of the PPII helix.

Conclusion

Azidoproline is a powerful tool for peptide chemists and drug designers, offering a unique combination of conformational control and chemical functionality. The stereospecific introduction of the azide group at the C4 position of the proline ring allows for the predictable stabilization or destabilization of the polyproline II helix through the "azido gauche effect." (4R)-Azidoproline promotes a trans amide bond and stabilizes the PPII helix, making it a valuable component for engineering collagen mimetic peptides and other structured biomaterials. Conversely, (4S)-azidoproline's preference for a more flexible cis-trans equilibrium can be exploited to introduce turns or disrupt helical structures. The azide moiety also serves as a versatile handle for bioconjugation via click chemistry, enabling the development of functionalized peptides for a wide range of applications in research and medicine. A thorough understanding of the conformational effects of azidoproline, coupled with rigorous experimental characterization, will continue to drive innovation in peptide design and engineering.

References

The Azido Gauche Effect in Proline Derivatives: A Technical Guide to Stereoelectronic Control of Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of chemical moieties onto the proline ring is a powerful strategy in peptide and protein engineering, enabling fine control over conformation and function. Among the various substitutions, the introduction of an azido (B1232118) group at the 4-position of the pyrrolidine (B122466) ring elicits a potent stereoelectronic phenomenon known as the 'azido gauche effect'. This effect, analogous to the well-documented fluorine gauche effect, dictates the conformational preferences of the proline ring, which in turn governs the cis/trans isomerization of the preceding peptide bond. This technical guide provides an in-depth exploration of the azido gauche effect in (4R)- and (4S)-azidoproline derivatives, detailing the underlying stereoelectronic principles, summarizing key quantitative data, and presenting generalized experimental and computational protocols for its investigation. This guide is intended to serve as a resource for researchers leveraging azidoproline derivatives in peptide design, structural biology, and drug discovery.

Introduction: The Concept of the Azido Gauche Effect

The conformation of proline residues is a critical determinant of peptide and protein secondary structure. The unique cyclic nature of the proline side chain restricts the backbone dihedral angle φ and influences the equilibrium between the s-trans and s-cis conformations of the preceding Xaa-Pro peptide bond. This equilibrium can be further biased by introducing substituents onto the pyrrolidine ring.

An azido group (N₃) at the C4-position of proline acts as a potent electron-withdrawing substituent, inducing a significant stereoelectronic bias known as the azido gauche effect.[1][2][3] This effect describes the tendency for the electronegative azide (B81097) to adopt a gauche rather than an anti relationship with respect to the vicinal C-C or C-N bonds of the pyrrolidine ring. This preference is not driven by sterics but by hyperconjugative interactions, where electron density is donated from a bonding orbital (e.g., σC-H) into the antibonding orbital (σ*C-N₃) of the carbon-azide bond. This orbital overlap is maximized in a gauche arrangement.

The consequences of this effect are stereospecific and profound:

  • In (4R)-azidoproline (4R-Azp) , the gauche effect favors a Cγ-exo ring pucker. This conformation brings the carbonyl groups of the N-acetyl cap and the C-terminal ester into proximity, enabling a stabilizing n→π* interaction that strongly favors the trans -amide bond.[1][2]

  • In (4S)-azidoproline (4S-Azp) , the gauche effect stabilizes a Cγ-endo ring pucker. This endo pucker prevents the stabilizing n→π* interaction, resulting in a significantly lower energetic preference for the trans-amide bond and, consequently, a higher population of the cis -conformer compared to its (4R) counterpart.[1][2][3]

This ability to tune the trans:cis ratio makes azidoproline derivatives powerful tools for stabilizing specific peptide conformations, such as the polyproline II (PPII) helix, and for designing peptides with tailored structural and functional properties.[4] Furthermore, the azide group serves as a versatile chemical handle for bioconjugation via "click chemistry", allowing for the site-specific labeling and functionalization of peptides and proteins.

Logical and Experimental Workflow

The investigation of the azido gauche effect follows a logical progression from stereoelectronic principles to conformational outcomes. This can be visualized as a cause-and-effect pathway. The general experimental workflow integrates chemical synthesis, spectroscopic analysis, and computational modeling to probe this effect.

logical_flow cluster_cause Stereoelectronic Cause cluster_conformation Conformational Consequence A Azide Substituent (Electronegative) B Gauche Preference (Hyperconjugation: σ → σ*C-N3) A->B induces C1 (4R)-Azp → Cγ-exo Pucker B->C1 C2 (4S)-Azp → Cγ-endo Pucker B->C2 D1 n→π* Interaction Stabilized C1->D1 D2 n→π* Interaction Inhibited C2->D2 E1 High trans:cis Ratio D1->E1 E2 Low trans:cis Ratio D2->E2

Caption: Logical flow from the azido gauche effect to amide bond isomerization.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_modeling Modeling & Interpretation start Start: (4R)- or (4S)- Hydroxyproline (B1673980) Derivative mitsunobu Mitsunobu Reaction (DPPA, DEAD/DIAD, PPh3) start->mitsunobu protect N- and C-terminal Protection (e.g., Ac, OMe) mitsunobu->protect purify_synth Purification (Chromatography) protect->purify_synth nmr NMR Spectroscopy (1H, 13C, NOESY) purify_synth->nmr ir FT-IR Spectroscopy purify_synth->ir xray X-ray Crystallography (for solid state) purify_synth->xray data Data Interpretation (trans:cis ratio, J-couplings, Dihedral Angles, ΔE) nmr->data abinitio Ab Initio Calculations (Geometry Optimization, Energies) abinitio->data

Caption: General experimental workflow for studying the azido gauche effect.

Quantitative Data Summary

The primary quantitative outcome of the azido gauche effect in proline derivatives is its impact on the population of s-trans and s-cis amide bond conformers. This is typically determined by 1H NMR spectroscopy in solution by integrating the signals corresponding to the two isomers, which are in slow exchange on the NMR timescale.

CompoundSolventtrans:cis RatioPredominant Ring Puckern→π* InteractionReference
Ac-(4R)Azp-OCH₃D₂O6.1 : 1Cγ-exoFavorable[1][2]
Ac-(4S)Azp-OCH₃D₂O2.6 : 1Cγ-endoUnfavorable[1][2]

Theoretical calculations on simpler azidoethane (B8782865) models (N₃-CH₂CH₂-X) show the gauche conformer is favored over the anti conformer by 5–13 kJ/mol, a stabilization energy comparable to that of the well-established fluorine gauche effect.[2]

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and analysis of azidoproline derivatives. For specific reaction conditions, concentrations, and instrument parameters, researchers should consult the primary literature, notably Sonntag et al., J. Am. Chem. Soc. 2006, 128, 14697-703.

Synthesis of Ac-(4R/4S)-Azp-OCH₃

The synthesis of 4-azidoproline derivatives is commonly achieved from the corresponding 4-hydroxyproline (B1632879) precursors via a Mitsunobu reaction, which proceeds with inversion of stereochemistry at the C4 position.

  • Starting Material: Begin with commercially available N-Boc-(2S,4R)-hydroxyproline methyl ester for the synthesis of the (4S)-azido derivative, or N-Boc-(2S,4S)-hydroxyproline methyl ester for the (4R)-azido derivative.

  • Mitsunobu Reaction:

    • Dissolve the hydroxyproline derivative in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).

    • Add triphenylphosphine (B44618) (PPh₃, ~1.5 eq.).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (~1.5 eq.) in THF.

    • Add diphenylphosphoryl azide (DPPA, ~1.5 eq.) to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the N-Boc-4-azidoproline methyl ester.

  • Deprotection and Acetylation:

    • Remove the N-Boc protecting group using standard conditions (e.g., trifluoroacetic acid in dichloromethane).

    • Neutralize the resulting amine salt.

    • Perform N-acetylation using acetic anhydride (B1165640) and a base (e.g., triethylamine (B128534) or pyridine) in a suitable solvent like dichloromethane.

  • Final Purification: Purify the final product, Ac-(4R/4S)-Azp-OCH₃, by flash column chromatography to obtain a pure sample for analysis.

NMR Spectroscopy for Conformational Analysis

High-field NMR spectroscopy is the primary tool for characterizing the conformational equilibrium of azidoproline derivatives in solution.

  • Sample Preparation: Prepare samples by dissolving the purified compound in a deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mM.

  • 1H NMR Spectroscopy:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Identify the distinct sets of signals for the trans and cis isomers. Key signals for differentiation often include the N-acetyl methyl protons and the α-proton (Hα).

    • Determine the trans:cis ratio by integrating the well-resolved signals corresponding to each isomer.

  • 1H-1H COSY: Acquire a Correlation Spectroscopy (COSY) experiment to establish scalar coupling networks and aid in the assignment of all proton resonances within the pyrrolidine ring for both isomers.

  • 1H-1H NOESY/ROESY:

    • Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment to identify through-space correlations.

    • Key NOEs for determining ring pucker include correlations between Hα and the β- and δ-protons. For example, in an exo pucker, strong NOEs might be expected between Hα and Hβ₂, whereas in an endo pucker, correlations to Hδ₂ might be more prominent.

    • Use a mixing time appropriate for the molecule's size (e.g., 300-800 ms (B15284909) for NOESY).

  • J-Coupling Analysis:

    • Carefully measure the vicinal coupling constants (³JHH) from the high-resolution 1D 1H spectrum.

    • Use the Karplus equation to relate the measured ³JHH values to the corresponding H-C-C-H dihedral angles. This provides quantitative insight into the puckering of the pyrrolidine ring. For instance, large ³J values (~8-10 Hz) are indicative of near anti-periplanar protons, while small values (~0-3 Hz) suggest a gauche relationship.

Computational Analysis

Ab initio quantum mechanical calculations are essential for understanding the energetic basis of the azido gauche effect.

  • Model System Construction: Build initial 3D structures of the conformers of interest (e.g., Cγ-exo and Cγ-endo puckers of both trans- and cis-amides of Ac-(4R/4S)-Azp-OCH₃) using molecular modeling software.

  • Geometry Optimization:

    • Perform full geometry optimization for each conformer.

    • A common and reliable level of theory for such systems is Møller-Plesset perturbation theory (MP2) with a Pople-style basis set that includes polarization and diffuse functions (e.g., 6-311++G(d,p)). Density Functional Theory (DFT) methods can also be employed.

    • Calculations can be performed in vacuo or using a polarizable continuum model (PCM) to simulate the solvent environment.

  • Energy Calculation:

    • After optimization, calculate the single-point electronic energies for each stable conformer.

    • Include zero-point vibrational energy (ZPVE) corrections for more accurate relative energy differences (ΔE).

  • Analysis:

    • Compare the relative energies of the Cγ-exo and Cγ-endo puckers for each diastereomer to quantify the energetic preference.

    • Analyze the optimized geometries, including key dihedral angles, to confirm the ring pucker and its compatibility with the NMR-derived data.

    • Use Natural Bond Orbital (NBO) analysis to identify and quantify the specific hyperconjugative interactions (e.g., σC-H → σ*C-N₃) that stabilize the gauche conformation.

Applications in Drug Design and Chemical Biology

The ability to enforce specific local conformations makes azidoproline a valuable building block in medicinal chemistry and chemical biology.

  • Peptide Scaffolding: By favoring a Cγ-exo pucker and a trans-amide bond, (4R)-Azp can be used to stabilize extended structures like the polyproline II (PPII) helix, which is crucial for many protein-protein interactions. Conversely, (4S)-Azp can be used to promote turns or less extended structures.

  • Bioorthogonal Chemistry: The azide group is the most common functional group for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). This allows for the precise, covalent attachment of cargo molecules—such as fluorophores, imaging agents, or drug molecules—to peptides and proteins containing an azidoproline residue.

  • Drug Discovery: The conformational rigidity imparted by azidoproline can be used to lock a peptide therapeutic into its bioactive conformation, potentially increasing its potency and reducing off-target effects. Proline analogues are increasingly found in FDA-approved drugs, highlighting their importance in modern drug design.

Conclusion

The azido gauche effect is a powerful, predictable stereoelectronic interaction that provides a robust method for controlling the local conformation of proline-containing peptides. In (4R)-azidoproline, the effect promotes a Cγ-exo pucker that stabilizes the trans-amide bond, whereas in (4S)-azidoproline, it favors a Cγ-endo pucker that increases the relative population of the cis-amide bond. This stereospecific control, combined with the synthetic versatility of the azide handle, makes azidoproline derivatives indispensable tools for researchers in peptide science, structural biology, and drug discovery. A thorough understanding and application of this effect, guided by the integrated experimental and computational approaches outlined in this guide, will continue to enable the design of novel peptides and proteins with precisely engineered structures and functions.

References

(2R,4S)-H-D-Pro(4-N3)-OH: A Versatile Azido-Containing Building Block for Advanced Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2R,4S)-H-D-Pro(4-N3)-OH, also known as (2R,4S)-4-azido-D-proline, is a non-proteinogenic amino acid that has emerged as a powerful building block in the design and synthesis of novel biomaterials. Its unique structure, featuring a stereochemically defined pyrrolidine (B122466) ring and a chemically versatile azide (B81097) moiety, offers precise control over macromolecular architecture and functionality. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in creating sophisticated biomaterials for tissue engineering, drug delivery, and other biomedical applications.

Core Properties and Advantages

The key feature of this compound lies in its azide group, which serves as a handle for "click chemistry" reactions. These reactions are highly efficient, specific, and biocompatible, allowing for the covalent conjugation of this building block to other molecules with exceptional control. The most prominent click reactions utilized are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The proline scaffold itself can influence the conformation of peptides, making it a tool for directing the secondary structure of biomimetic materials.[3]

Synthesis of this compound

The diastereoselective synthesis of (2R,4S)-4-azido-D-proline can be achieved from commercially available starting materials, such as D-pyroglutamic acid or through stereoselective modifications of proline derivatives. A common strategy involves the conversion of a hydroxyl group at the 4-position of a protected proline derivative to an azide group with inversion of stereochemistry.

Experimental Protocol: Synthesis from a Hydroxyproline Derivative (Composite Protocol)

This protocol is a composite representation of common organic synthesis techniques for achieving the desired stereochemistry.

Step 1: Protection of D-Proline

  • Suspend D-proline in a suitable solvent (e.g., methanol).

  • Add a protecting group for the carboxylic acid, such as thionyl chloride to form the methyl ester.

  • Introduce a protecting group for the amine, typically Boc (di-tert-butyl dicarbonate) or Fmoc (9-fluorenylmethoxycarbonyl chloride), under basic conditions.

Step 2: Stereoselective Introduction of the Azide

  • Starting with a protected (2R,4R)-4-hydroxy-D-proline methyl ester, activate the hydroxyl group using a reagent like tosyl chloride or mesyl chloride in the presence of a base (e.g., pyridine) to form a good leaving group.

  • Perform an SN2 reaction with sodium azide (NaN3) in a polar aprotic solvent such as DMF. This reaction proceeds with inversion of configuration at the C4 position, yielding the (2R,4S)-4-azido derivative.

Step 3: Deprotection

  • Hydrolyze the methyl ester using a base like lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.

  • Remove the N-protecting group. For a Boc group, use an acid such as trifluoroacetic acid (TFA). For an Fmoc group, use a base like piperidine (B6355638) in DMF.

  • Purify the final product, this compound, using techniques such as ion-exchange chromatography or recrystallization.

Incorporation into Peptides and Peptidomimetics

This compound is readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc-protected version, Fmoc-(2R,4S)-D-Pro(4-N3)-OH, is commercially available and can be used directly in automated or manual synthesizers.

Experimental Protocol: Fmoc-SPPS of a Peptide Containing (2R,4S)-4-azidoproline

This protocol outlines the general steps for incorporating the azido-proline derivative into a peptide chain on a solid support (e.g., Rink amide resin).

  • Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF) for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-(2R,4S)-D-Pro(4-N3)-OH (2-5 equivalents) with a coupling reagent such as HBTU, HATU, or DIC/Oxyma in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a ninhydrin (B49086) test.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Novel Biomaterials: Hydrogel Formation

The azide functionality of this compound is particularly useful for the fabrication of hydrogels through click chemistry. These hydrogels can be designed to have tunable mechanical properties and to present bioactive cues for cell culture and tissue regeneration.

Experimental Protocol: Preparation of a PEG-Based Hydrogel via SPAAC

This protocol describes the formation of a hydrogel by reacting a multi-arm PEG-alkyne with a peptide crosslinker containing (2R,4S)-4-azidoproline.

  • Synthesis of Azido-Peptide Crosslinker: Synthesize a peptide containing one or more this compound residues using the Fmoc-SPPS protocol described above. The peptide can be designed to be susceptible to enzymatic cleavage to allow for cell-mediated degradation of the hydrogel.

  • Preparation of Precursor Solutions:

    • Dissolve a multi-arm PEG functionalized with a strained alkyne (e.g., dibenzocyclooctyne, DBCO) in a biocompatible buffer (e.g., PBS, pH 7.4) to the desired concentration.

    • Dissolve the azido-peptide crosslinker in a separate aliquot of the same buffer.

  • Hydrogel Formation:

    • Combine the two precursor solutions in a 1:1 molar ratio of alkyne to azide groups.

    • Mix thoroughly by vortexing or pipetting.

    • The gelation should occur within minutes at room temperature or 37°C.[4]

  • Cell Encapsulation (Optional): Resuspend cells in the azido-peptide solution before mixing with the PEG-alkyne solution to encapsulate them within the hydrogel.

Quantitative Data on Biomaterial Properties

The properties of biomaterials derived from this compound are highly tunable. The following tables summarize representative quantitative data from the literature for similar azido-functionalized biomaterials.

Table 1: Properties of PEG Hydrogels Synthesized via SPAAC

PropertyValue RangeConditionsCitation
Gelation Time10 - 60 secondsRoom temperature[4]
Young's Modulus1 - 18 kPaVaried by PEG molecular weight and crosslinker density[4]
Swelling Ratio45 - 76Relative to dry state[4]
Degradation Time1 - 35 daysIn PBS at pH 7.4[4]

Table 2: Biocompatibility of Triazole-Containing Materials

AssayCell LineResultNotesCitation
Cytotoxicity3T3 FibroblastsNon-cytotoxicPrecursor polymers tested[4]
Cell ViabilityChondrocytesNo significant difference compared to TCPS7-day culture[5]
ApoptosisVariousCC50 values from 26-890 µMDependent on alkyl chain length of surfactant[6]

Signaling Pathways and Biological Response

While direct studies on the signaling pathways affected by biomaterials containing this compound are limited, the incorporation of proline-rich sequences can influence cellular behavior relevant to tissue regeneration. Proline-rich peptides are known to modulate key signaling pathways.

  • TGF-β/Smad Pathway: Proline metabolism can influence the TGF-β signaling pathway, which is crucial for fibrosis and tissue repair.

  • MAPK/ERK Pathway: Proline can modulate the ERK pathway, which is involved in cell proliferation, differentiation, and survival.[7]

  • Wound Healing and Angiogenesis: Proline-rich peptides have been shown to promote re-epithelialization and neovascularization in wound healing models.[8][9]

The triazole linkage formed during click chemistry is generally considered to be biocompatible, though some studies have investigated the potential for biological activity.[10][11]

Mandatory Visualizations

Diagram 1: Synthesis of (2R,4S)-4-azido-D-proline

G cluster_0 Step 1: Protection cluster_1 Step 2: Azide Introduction cluster_2 Step 3: Deprotection D-Proline D-Proline Protected D-Proline Ester Protected D-Proline Ester D-Proline->Protected D-Proline Ester Esterification & N-protection Protected (2R,4R)-4-hydroxy-D-proline Protected (2R,4R)-4-hydroxy-D-proline Protected (2R,4S)-4-azido-D-proline Protected (2R,4S)-4-azido-D-proline Protected (2R,4R)-4-hydroxy-D-proline->Protected (2R,4S)-4-azido-D-proline 1. Activation of -OH 2. SN2 with NaN3 Final Product This compound Protected (2R,4S)-4-azido-D-proline->Final Product Hydrolysis & Deprotection

Caption: Synthetic workflow for this compound.

Diagram 2: Hydrogel Formation via Click Chemistry

G Multi-arm PEG-Alkyne Multi-arm PEG-Alkyne Precursor_Mixing Mix Multi-arm PEG-Alkyne->Precursor_Mixing Azido-Peptide Crosslinker Peptide with This compound Azido-Peptide Crosslinker->Precursor_Mixing Hydrogel Crosslinked Hydrogel Network Precursor_Mixing->Hydrogel SPAAC Reaction (Click Chemistry)

Caption: Biomaterial synthesis using click chemistry.

Diagram 3: Proline-Modulated Signaling Pathways in Tissue Regeneration

G Proline_Rich_Environment Proline-Rich Biomaterial TGF_beta TGF-β Pathway Proline_Rich_Environment->TGF_beta MAPK_ERK MAPK/ERK Pathway Proline_Rich_Environment->MAPK_ERK Cell_Response Cellular Response TGF_beta->Cell_Response MAPK_ERK->Cell_Response Tissue_Regeneration Tissue Regeneration Cell_Response->Tissue_Regeneration Proliferation, Differentiation, ECM Production

Caption: Influence of proline on cell signaling.

Conclusion

This compound is a highly valuable and versatile building block for the development of advanced biomaterials. Its amenability to click chemistry allows for the precise and efficient construction of complex macromolecular architectures, such as peptide conjugates and hydrogel networks. The ability to tune the mechanical properties and biocompatibility of these materials opens up a wide range of possibilities for applications in tissue engineering, regenerative medicine, and drug delivery. Further research into the specific biological interactions of biomaterials containing this unique amino acid will undoubtedly lead to the development of even more sophisticated and effective biomedical technologies.

References

The Versatility of Azidoproline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azidoproline, a proline analogue featuring a chemically versatile azide (B81097) moiety, has emerged as a powerful building block in medicinal chemistry. Its unique properties enable a wide range of applications, from the synthesis of modified peptides and peptidomimetics to the development of sophisticated chemical probes and targeted therapeutics. The azide group serves as a bioorthogonal handle for various ligation chemistries, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." These reactions allow for the efficient and specific conjugation of azidoproline-containing molecules to other entities, such as imaging agents, drug payloads, or oligonucleotides. This technical guide provides an in-depth overview of the core applications of azidoproline in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and signaling pathways.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and application of azidoproline derivatives.

Table 1: Synthesis Yields of Azidoproline Precursors

ProductStarting MaterialReaction ConditionsYield (%)Reference
cis-4-Azido-L-proline derivativetrans-4-Hydroxy-L-prolineDiphenylphosphoryl azide, PPh₃, DIAD>95[1]
trans-4-Azido-L-proline derivativecis-4-Hydroxy-L-prolineDiphenylphosphoryl azide, PPh₃, DIAD>95[1]
Fmoc-(4S)-4-Azido-L-proline(2S,4S)-4-Aminoproline derivativeDiazo transferHighNot specified

Table 2: Comparative Efficiency of CuAAC and SPAAC in a Proteomics Context

Click Chemistry MethodNumber of Identified O-GlcNAc Modified ProteinsOverlap with DatabaseReference
CuAAC (Biotin-Diazo-Alkyne)22974[2]
SPAAC (Biotin-DIBO-Alkyne)18846[2]

Note: This data, while not directly on azidoproline, provides a valuable comparison of the two main click chemistry reactions used for azidoproline conjugation in a biological context.

Table 3: Inhibitory Activity of Triazole-Containing Compounds (Analagous to Azidoproline-Derived Structures)

CompoundTarget EnzymeIC₅₀ (µM)Reference
1,2,4-Triazole Derivative 12dAcetylcholinesterase (AChE)0.73 ± 0.54[3]
1,2,4-Triazole Derivative 12mButyrylcholinesterase (BChE)0.017 ± 0.53[3]
1,2,4-Triazole Derivative 12dα-Glucosidase36.74 ± 1.24[3]
IOX4 (Tricyclic triazole)HIF Prolyl-Hydroxylase (PHD)Potent inhibitor[4]

Note: These compounds, containing a triazole ring formed via reactions analogous to those with azidoproline, demonstrate the potential for creating potent enzyme inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-protected cis-4-Azido-L-proline

This protocol is adapted from a high-yield synthesis of azidoprolines.[1]

Materials:

  • Fmoc-trans-4-hydroxy-L-proline

  • Diphenylphosphoryl azide (DPPA)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • Dissolve Fmoc-trans-4-hydroxy-L-proline (1 equivalent) and PPh₃ (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 equivalents) to the stirred solution.

  • After 10 minutes, add DPPA (1.5 equivalents) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the Fmoc-protected cis-4-azido-L-proline derivative.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Azidoproline

This protocol describes the incorporation of Fmoc-azidoproline into a peptide chain using standard Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-azidoproline

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

  • OxymaPure® or other activator

  • 20% piperidine (B6355638) in dimethylformamide (DMF) for Fmoc deprotection

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with DIC (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF for 5-10 minutes. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Wash the resin thoroughly with DMF and DCM.

  • Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating Fmoc-azidoproline at the desired position.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

  • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azidoproline-Containing Peptide

This protocol describes the conjugation of an alkyne-modified molecule to an azidoproline-containing peptide.

Materials:

  • Azidoproline-containing peptide

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • Dissolve the azidoproline-containing peptide and the alkyne-functionalized molecule (1.1-1.5 equivalents) in PBS.

  • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

  • If using a ligand, pre-mix the CuSO₄ solution with the THPTA solution (typically a 1:5 molar ratio of Cu:ligand).

  • To the peptide/alkyne solution, add the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Add the CuSO₄ or Cu/ligand solution to a final copper concentration of 50-200 µM.

  • Incubate the reaction at room temperature for 1-4 hours, or until completion as monitored by LC-MS or HPLC.

  • Purify the resulting triazole-linked conjugate by RP-HPLC or size-exclusion chromatography.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on an Azidoproline-Containing Peptide

This protocol describes the copper-free conjugation of a cyclooctyne-modified molecule to an azidoproline-containing peptide.

Materials:

  • Azidoproline-containing peptide

  • Cyclooctyne-functionalized molecule (e.g., DBCO, BCN, or DIFO derivatives)

  • PBS or other suitable buffer

Procedure:

  • Dissolve the azidoproline-containing peptide and the cyclooctyne-functionalized molecule (1-1.2 equivalents) in PBS.

  • Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from minutes to several hours depending on the specific cyclooctyne (B158145) and reactant concentrations.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Upon completion, purify the conjugate using a suitable method such as RP-HPLC.

Mandatory Visualization

sps_workflow Resin Resin Support Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating azidoproline.

proteomics_workflow cluster_cell In-Cell Steps cluster_invitro In-Vitro Steps Metabolic_Labeling Metabolic Labeling with Azidoproline Analogue Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis Click_Chemistry Click Chemistry with Alkyne-Biotin Tag Cell_Lysis->Click_Chemistry Enrichment Streptavidin Affinity Purification Click_Chemistry->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Protein Identification and Quantification LC_MS->Data_Analysis

Caption: Chemical proteomics workflow using an azidoproline-based probe.

HIF1a_pathway cluster_nucleus Nucleus Hypoxia Hypoxia (Low Oxygen) PHD Prolyl Hydroxylases (PHDs) Hypoxia->PHD Inhibits Normoxia Normoxia (Normal Oxygen) Normoxia->PHD Activates HIF1a HIF-1α PHD->HIF1a Hydroxylates VHL VHL Complex HIF1a->VHL Binds to Degradation Degradation HIF_Complex HIF-1 Complex HIF1a->HIF_Complex Proteasome Proteasome VHL->Proteasome Targets for Proteasome->Degradation HIF1b HIF-1β (ARNT) HIF1b->HIF_Complex HRE Hypoxia Response Element (HRE) HIF_Complex->HRE Binds to Nucleus Nucleus Gene_Expression Target Gene Expression HRE->Gene_Expression Promotes Azidoproline_Triazole Azidoproline-derived Triazole Inhibitor Azidoproline_Triazole->PHD Inhibits

Caption: Inhibition of the HIF-1α pathway by a triazole-containing compound.

References

structural studies of peptides incorporating (2R,4S)-4-azidoproline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Studies of Peptides Incorporating (2R,4S)-4-Azidoproline

For researchers, scientists, and drug development professionals, understanding the conformational implications of non-canonical amino acids is paramount for the rational design of peptides with specific structures and functions. (2R,4S)-4-azidoproline (a stereoisomer of (4S)Azp) is a versatile proline derivative that serves not only as a conformational constraint but also as a functional handle for bioconjugation. This guide provides a comprehensive overview of the structural studies of peptides containing this unique amino acid, detailing its conformational effects, the experimental methodologies used for its study, and its applications.

Conformational Influence of (2R,4S)-4-Azidoproline

The incorporation of a substituent at the C4 position of the proline ring significantly influences the local and global conformation of a peptide. The (2R,4S) stereochemistry of 4-azidoproline, in particular, has distinct effects on the pyrrolidine (B122466) ring pucker and the cis-trans isomerization of the preceding peptide bond.

Pyrrolidine Ring Pucker and the s-cis:s-trans Conformer Ratio

Proline derivatives are unique for the significant population of both s-cis and s-trans conformers of the Xaa-Pro amide bond.[1] The stereochemistry and electronic properties of substituents on the pyrrolidine ring can bias this equilibrium. An 'azido gauche effect' has been described that determines the conformation of azidoproline derivatives.[1][2][3]

For acetylated methyl esters used as model compounds, conformational analysis by 1H NMR spectroscopy revealed significant differences between the (4R) and (4S) diastereoisomers.[4] While the s-trans conformer is major in both, the (4R)-configured isomer shows a significantly higher proportion of the s-trans conformer.[4] Conversely, the (4S)Azp isomer is expected to favor the s-cis conformation more than its (4R) counterpart.[2][4] This conformational preference is linked to the pucker of the pyrrolidine ring; (4S)Azp tends to favor a C(4)-endo ring pucker.[4]

Impact on Peptide Secondary Structure

These subtle conformational biases are amplified in oligomeric peptides, such as oligoprolines, which can adopt two distinct helical structures: the all-trans polyproline II (PPII) helix and the all-cis polyproline I (PPI) helix.[4] The PPII helix is a prevalent structure in many proteins, including collagen.[1][5]

Studies on oligoprolines incorporating azidoproline have shown that:

  • (4R)Azp stabilizes the PPII helix .[4] This is consistent with its preference for the s-trans amide bond conformation.

  • (4S)Azp destabilizes the PPII helix and favors the PPI helix, particularly in solvents like n-propanol.[2][4] This aligns with its increased propensity for the s-cis amide bond.

This ability to tune the stability of polyproline helices makes azidoprolines valuable tools in peptide engineering.[1][3]

Quantitative Conformational Data

The equilibrium between the s-trans and s-cis conformers can be quantified using the equilibrium constant (Kt/c). NMR spectroscopy is the primary method for determining these ratios for proline derivatives in solution.

CompoundSolventKtrans/cisCitation
Ac-(4R)Azp-OCH3 (2R)D2O6.1[1][4]
Ac-(4S)Azp-OCH3 (2S)D2O2.6[1][4]

Table 1: s-trans:s-cis equilibrium constants for model azidoproline compounds.

Experimental Protocols

The structural elucidation of peptides containing (2R,4S)-4-azidoproline relies on a combination of synthesis and advanced spectroscopic techniques.

Peptide Synthesis

Peptides incorporating (2R,4S)-4-azidoproline are typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol for Fmoc-SPPS:

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The terminal Fmoc protecting group is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-(2S,4S)-4-azidoproline) is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then coupled to the deprotected N-terminus on the resin.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-4 are repeated for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, the terminal Fmoc group is removed. The peptide is then cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: The crude peptide is precipitated, lyophilized, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Structural Analysis start Start with Resin deprotection Fmoc Deprotection start->deprotection coupling Couple Fmoc-(2S,4S)Azp-OH or other amino acids deprotection->coupling wash Wash coupling->wash wash->deprotection Repeat for sequence cleavage Cleavage & Purification wash->cleavage Final step peptide Azp-Peptide cleavage->peptide nmr NMR Spectroscopy (Conformation, t/c ratio) peptide->nmr cd CD Spectroscopy (Secondary Structure) peptide->cd xray X-ray Crystallography (Atomic Structure) peptide->xray data_analysis Structure & Dynamics nmr->data_analysis cd->data_analysis xray->data_analysis

Caption: Experimental workflow for synthesis and structural analysis of azidoproline peptides.

NMR Spectroscopy

NMR is a powerful, non-invasive technique for characterizing the structure and dynamics of peptides in solution.[6] For azidoproline-containing peptides, it is used to determine the trans/cis ratio and the ring pucker conformation.[4][7]

Methodology:

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OH) at a concentration typically around 1-10 mM.

  • 1D ¹H NMR: A simple 1D ¹H spectrum is acquired. The presence of cis and trans isomers results in two distinct sets of proton signals for the residues adjacent to the azidoproline. The ratio of these conformers is determined by integrating the corresponding well-resolved peaks.[4]

  • 2D NMR (TOCSY, NOESY): Total Correlation Spectroscopy (TOCSY) is used to assign protons within the same spin system (amino acid residue). Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons, which helps in sequential assignment and gives information about the peptide's three-dimensional structure.

  • ¹H-¹³C HSQC: Heteronuclear Single Quantum Coherence spectroscopy correlates protons with their directly attached carbons, aiding in the assignment of carbon resonances.[6]

  • Coupling Constant Analysis: The J-couplings (scalar couplings) between protons, particularly Hα-Hβ couplings within the proline ring, are diagnostic of the ring pucker conformation (Cγ-endo vs. Cγ-exo).[7]

conformational_equilibrium Trans {s-trans Conformer | Favors PPII Helix | C(4)-exo pucker favored by (4R)Azp} Cis {s-cis Conformer | Favors PPI Helix | C(4)-endo pucker favored by (4S)Azp} Trans->Cis Isomerization (Influenced by (4S)Azp)

Caption: Conformational equilibrium of the Xaa-(4S)Azp peptide bond.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[8] It measures the differential absorption of left and right circularly polarized light.

Methodology:

  • Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., phosphate (B84403) buffer) at a low concentration (typically 10-100 µM). The buffer should be free of components that absorb in the far-UV region.

  • Data Acquisition: Spectra are recorded in the far-UV region (e.g., 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

  • Spectral Analysis: The resulting spectrum is analyzed for characteristic features:

    • PPII Helix: A strong negative band around 204 nm and a weak positive band around 228 nm.[9]

    • PPI Helix: A strong positive band around 215 nm and a negative band below 200 nm.

    • Random Coil: A strong negative band near 198 nm. The changes in CD spectra with temperature or solvent composition (e.g., adding n-propanol) can reveal the stability of these secondary structures.[10]

X-ray Crystallography

X-ray crystallography provides atomic-resolution structural information of molecules in their crystalline state.[11] While challenging for peptides due to their flexibility, it offers unparalleled detail.

Methodology:

  • Crystallization: The purified peptide is screened against a wide range of crystallization conditions (precipitants, buffers, additives) using techniques like vapor diffusion (hanging or sitting drop).

  • Data Collection: A suitable crystal is flash-cooled in liquid nitrogen and exposed to a high-intensity X-ray beam, often at a synchrotron source. Diffraction patterns are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell and space group. The crystallographic phase problem is solved to generate an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data.[11][12]

Applications in Drug Development and Research

The unique properties of (2R,4S)-4-azidoproline make it a valuable tool for researchers and drug developers.[13]

  • Molecular Scaffolds: Azidoproline-containing oligoprolines with well-defined helical structures can be used as scaffolds to present functional groups in a specific spatial arrangement.[1][4]

  • Bioconjugation via Click Chemistry: The azide (B81097) group is a perfect handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[14][15] This highly efficient and specific reaction allows for the covalent attachment of various molecules, such as fluorophores, drugs, or targeting ligands, to the peptide.[13][14][15]

  • Probing Protein Interactions: Incorporating azidoproline allows for the creation of peptide-based probes to study protein-protein interactions.[13]

  • Development of Therapeutics: The conformational constraints imposed by azidoproline can be used to stabilize bioactive conformations of peptide drugs, potentially improving their efficacy and selectivity.[14]

click_chemistry peptide Peptide-(4S)Azp(N3) reagents Cu(I) catalyst peptide->reagents alkyne Alkyne-Functionalized Molecule (e.g., Drug, Dye) alkyne->reagents product Peptide-Triazole-Molecule reagents->product Click Reaction

Caption: Functionalization of an azidoproline peptide via click chemistry.

References

Methodological & Application

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with (2R,4S)-H-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has gained significant traction in chemical biology, drug development, and materials science. This reaction occurs between a strained alkyne (e.g., dibenzocyclooctyne, DBCO) and an azide-functionalized molecule, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1] This copper-free approach makes SPAAC ideal for applications in living systems, such as live-cell imaging, in vivo drug delivery, and the synthesis of complex bioconjugates.[1]

The amino acid (2R,4S)-H-D-Pro(4-N3)-OH is a unique building block that incorporates an azide (B81097) moiety at the 4-position of a D-proline scaffold. The defined stereochemistry of this molecule can influence the conformation of peptides and other macromolecules into which it is incorporated. The azide group serves as a chemical handle for the covalent attachment of various functionalities via SPAAC, enabling the site-specific modification of peptides, proteins, and other biomolecules.

Applications

The use of this compound in SPAAC reactions opens up a wide range of applications in research and drug development:

  • Peptide and Protein Modification: Site-specific incorporation of this azido-proline derivative into a peptide sequence allows for the precise attachment of payloads such as small molecule drugs, imaging agents (fluorophores, radiolabels), or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties.

  • Drug Delivery and Targeting: Antibody-drug conjugates (ADCs) and other targeted drug delivery systems can be constructed by linking a targeting moiety (e.g., an antibody or peptide) to a therapeutic agent using the azide as a conjugation point.

  • Biomaterials Science: The formation of hydrogels and other biomaterials with tunable properties can be achieved by crosslinking polymers functionalized with azides and strained alkynes.

  • Molecular Probes: The development of sophisticated molecular probes for studying biological processes can be facilitated by conjugating reporter molecules to biomolecules of interest.

Quantitative Data

Azide CompoundStrained AlkyneSecond-Order Rate Constant (M⁻¹s⁻¹)SolventReference
Azidolysine-containing peptideDBCO0.34HBS buffer, pH 7.4[2][3]
Azidolysine-containing peptideBCN0.28HBS buffer, pH 7.4[2][3]
Benzyl azideDIBO~1.0Acetonitrile/Water[2]
Small molecule azideADIBOVaries (highly dependent on steric hindrance)Not specified[4]

Note: Reaction rates are influenced by factors such as the specific structures of the azide and alkyne, solvent, temperature, and steric hindrance around the reactive moieties.

Experimental Protocols

The following protocols provide a general framework for incorporating this compound into a peptide via solid-phase peptide synthesis (SPPS) and for a subsequent SPAAC reaction with a DBCO-functionalized molecule.

Protocol 1: Incorporation of this compound into a Peptide using Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide containing the azido-proline residue.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-(2R,4S)-D-Pro(4-N3)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

    • Add DIC (3 equivalents) and OxymaPure® (3 equivalents) to the amino acid solution.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat for Subsequent Amino Acids: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence. For the incorporation of the azido-proline, use Fmoc-(2R,4S)-D-Pro(4-N3)-OH.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

    • Filter the cleavage mixture and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Protocol 2: SPAAC of an Azido-Peptide with a DBCO-Functionalized Molecule

This protocol describes the conjugation of the synthesized azido-peptide with a DBCO-containing molecule (e.g., a fluorescent dye).

Materials:

  • Azido-peptide (synthesized in Protocol 1)

  • DBCO-functionalized molecule (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azido-peptide in PBS to a final concentration of 1-5 mg/mL.

    • Dissolve the DBCO-functionalized molecule in DMSO to create a 10 mM stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azido-peptide solution with the DBCO-functionalized molecule stock solution. A 1.5 to 5-fold molar excess of the DBCO reagent is typically used.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain peptide solubility and integrity.

  • Incubation:

    • Gently mix the reaction mixture.

    • Incubate at room temperature for 2-12 hours. The reaction can also be performed at 4°C for overnight incubation. Reaction progress can be monitored by HPLC or mass spectrometry.

  • Purification:

    • Purify the resulting peptide conjugate from unreacted DBCO-reagent and other small molecules using reverse-phase HPLC or size-exclusion chromatography.

  • Characterization: Confirm the successful conjugation and purity of the final product by mass spectrometry and HPLC.

Visualizations

Workflow for Peptide Labeling using SPAAC

The following diagram illustrates the overall workflow for synthesizing an azido-containing peptide and its subsequent labeling via SPAAC.

SPAAC_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification1 Purification cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_Purification2 Final Purification Resin Start with Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Azido Couple Fmoc-(2R,4S)-D-Pro(4-N3)-OH Deprotection2->Coupling_Azido Wash2 Wash Coupling_Azido->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling2 Couple Fmoc-AA-OH Deprotection3->Coupling2 Wash3 Wash Coupling2->Wash3 Cleavage Cleavage & Deprotection Wash3->Cleavage Crude_Peptide Crude Azido-Peptide Cleavage->Crude_Peptide HPLC1 RP-HPLC Crude_Peptide->HPLC1 Pure_Peptide Pure Azido-Peptide HPLC1->Pure_Peptide Reaction Mix and Incubate (RT, 2-12h) Pure_Peptide->Reaction DBCO_Molecule DBCO-Functionalized Molecule (e.g., Dye) DBCO_Molecule->Reaction Crude_Conjugate Crude Peptide Conjugate Reaction->Crude_Conjugate HPLC2 RP-HPLC Crude_Conjugate->HPLC2 Final_Product Purified Peptide Conjugate HPLC2->Final_Product

Caption: Workflow for peptide synthesis and labeling.

SPAAC Reaction Mechanism

This diagram illustrates the chemical transformation occurring during the SPAAC reaction.

SPAAC_Mechanism cluster_product Triazole Product Azido_Proline Azido-Proline Peptide Plus + Triazole_Conjugate Stable Triazole-Linked Conjugate Azido_Proline->Triazole_Conjugate Strain-Promoted [3+2] Cycloaddition DBCO_Molecule DBCO-Molecule DBCO_Molecule->Triazole_Conjugate

Caption: SPAAC reaction mechanism.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating (2R,4S)-4-Azidoproline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of (2R,4S)-4-azidoproline into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The inclusion of this non-canonical amino acid introduces a versatile azide (B81097) handle, enabling site-specific modification of peptides through bioorthogonal chemistry, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The unique stereochemistry of (2R,4S)-4-azidoproline can also influence the conformational properties of the resulting peptide. The protocols outlined below are based on established SPPS methodologies and provide a framework for efficient synthesis, purification, and characterization of azidoproline-containing peptides.

Data Presentation: Synthesis and Characterization of Azidoproline-Containing Peptides

The following tables summarize representative quantitative data for the synthesis of peptides incorporating (2R,4S)-4-azidoproline. Yields and purity can vary depending on the peptide sequence, length, and the specific synthesis and purification conditions employed.

Table 1: Crude Yield and Purity of a Model Azidoproline-Containing Peptide

Peptide SequenceResin Loading (mmol/g)Crude Yield (%)Crude Purity (%) by HPLC
Ac-Tyr-Gly-Gly-Phe-(2R,4S)-Azp-Leu-Arg-Arg-NH₂0.57865

Data is illustrative and based on typical results reported in the literature for similar peptide syntheses.

Table 2: Characterization of Purified Azidoproline-Containing Peptide

Peptide SequencePurification MethodFinal Yield (%)Purity (%) by HPLCExpected Mass (Da)Observed Mass (Da) [M+H]⁺
Ac-Tyr-Gly-Gly-Phe-(2R,4S)-Azp-Leu-Arg-Arg-NH₂Preparative RP-HPLC35>951033.21033.5

Final yields are calculated based on the initial resin loading. Mass spectrometry data confirms the successful incorporation of the azidoproline residue.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the standard steps for Fmoc-based SPPS. Specific modifications for the incorporation of Fmoc-(2R,4S)-4-azidoproline are detailed in the subsequent section.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-(2R,4S)-4-azidoproline

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Ethyl (hydroxyimino)cyanoacetate

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT) (optional, for scavenging)

  • Water, deionized

  • Diethyl ether, cold

Instrumentation:

  • Automated or manual peptide synthesizer

  • Shaker/vortexer

  • Filtration apparatus

  • Lyophilizer

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an activating agent like OxymaPure® (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Peptide Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v). For peptides containing sensitive residues like Met or Trp, scavengers such as DDT can be added.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide product.

Protocol for Incorporating Fmoc-(2R,4S)-4-Azidoproline

The incorporation of Fmoc-(2R,4S)-4-azidoproline generally follows the standard coupling protocol. However, due to the modified nature of this amino acid, extended coupling times may be beneficial to ensure high coupling efficiency.

Modification to the General Protocol:

  • Coupling Time: Extend the coupling time for Fmoc-(2R,4S)-4-azidoproline to 2-4 hours.

  • Double Coupling: For challenging sequences or if the Kaiser test indicates an incomplete reaction after the initial coupling, a second coupling step is recommended.

  • Coupling Reagents: The use of a carbodiimide (B86325) activator like DIC in combination with an additive such as OxymaPure® is generally effective. Other coupling reagents like HATU or HBTU can also be used, but optimization may be required.

Example Coupling Procedure for Fmoc-(2R,4S)-4-azidoproline:

  • Following the Fmoc deprotection of the preceding amino acid on the resin, wash the resin thoroughly.

  • In a separate vessel, dissolve Fmoc-(2R,4S)-4-azidoproline (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Shake the reaction vessel for 3 hours at room temperature.

  • Perform a Kaiser test to check for completion of the coupling.

  • If the Kaiser test is negative (beads are colorless), proceed with washing and the next deprotection step. If the test is positive (beads are blue), repeat the coupling procedure (double coupling).

Visualizations

Experimental Workflow

SPPS_Workflow cluster_1 Peptide Elongation Cycle Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 AzidoCoupling Incorporate (2R,4S)-4-Azidoproline (Extended Coupling Time) Repeat Repeat for Each Amino Acid Wash2->Repeat FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Deprotection_loop Fmoc Deprotection Wash_loop Wash Deprotection_loop->Wash_loop Coupling_loop Amino Acid Coupling Wash_loop->Coupling_loop AzidoCoupling_loop Incorporate (2R,4S)-4-Azidoproline Wash_loop->AzidoCoupling_loop Wash_loop2 Wash Coupling_loop->Wash_loop2 AzidoCoupling_loop->Wash_loop2

Caption: Workflow for SPPS incorporating (2R,4S)-4-azidoproline.

Signaling Pathway: Post-Synthethic Modification via Click Chemistry

Click_Chemistry Peptide Peptide with (2R,4S)-4-Azidoproline Reaction CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) Peptide->Reaction Alkyne Alkyne-Modified Molecule (e.g., Fluorophore, Drug) Alkyne->Reaction Conjugate Peptide-Molecule Conjugate Reaction->Conjugate

Caption: Post-synthetic modification of an azidoproline-containing peptide.

Application Notes and Protocols for Protein Labeling using (2R,4S)-H-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,4S)-H-D-Pro(4-N3)-OH is a non-canonical amino acid analogue of D-proline containing a bioorthogonal azide (B81097) group. This reagent is a valuable tool for chemical biology and drug development, enabling the precise, covalent labeling of proteins. The azide moiety serves as a chemical handle that can be specifically modified through "click chemistry," a set of highly efficient and bioorthogonal reactions. This allows for the attachment of a wide variety of payloads, including fluorescent dyes, biotin (B1667282) tags, and drug molecules, to proteins of interest for visualization, tracking, and therapeutic applications.

The small size and metabolic stability of the azide group make it an ideal bioorthogonal handle for protein modification. The two primary click chemistry reactions utilized for labeling proteins incorporating this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] CuAAC is known for its high efficiency but requires a copper catalyst, which can be toxic to living cells, making it more suitable for in vitro applications.[2] In contrast, SPAAC is a copper-free reaction that utilizes a strained cyclooctyne (B158145), making it ideal for labeling proteins in living cells and organisms.[3]

These application notes provide detailed protocols for the incorporation of this compound into proteins and subsequent bioconjugation via CuAAC and SPAAC reactions.

Incorporation of this compound into Proteins

Before bioconjugation, the azido-proline derivative must be incorporated into the target protein. This can be achieved through two primary methods:

  • Metabolic Labeling: In this approach, cells are cultured in a medium containing this compound. The cellular machinery incorporates this unnatural amino acid into newly synthesized proteins in place of proline.[1] This method is particularly useful for labeling proteins in living cells and is effective for proteins with high proline content, such as collagen.[1]

  • Solid-Phase Peptide Synthesis (SPPS): For synthetic peptides and small proteins, this compound can be directly incorporated at a specific site during chemical synthesis. This method offers precise control over the location of the azide handle within the polypeptide chain.

Bioconjugation Pathways

Once the azide group is incorporated into the protein, it can be labeled using either CuAAC or SPAAC.

G cluster_0 Protein Incorporation of this compound cluster_1 Bioconjugation via Click Chemistry Protein Protein Azido-Proline_Protein Protein-(N3) Protein->Azido-Proline_Protein Metabolic Labeling or SPPS Labeled_Protein_CuAAC Labeled Protein (Triazole Linkage) Azido-Proline_Protein->Labeled_Protein_CuAAC CuAAC (Cu(I), Ligand) Labeled_Protein_SPAAC Labeled Protein (Triazole Linkage) Azido-Proline_Protein->Labeled_Protein_SPAAC SPAAC (Copper-Free) Alkyne-Probe Alkyne-Probe Alkyne-Probe->Labeled_Protein_CuAAC Cyclooctyne-Probe Cyclooctyne-Probe Cyclooctyne-Probe->Labeled_Protein_SPAAC

Figure 1: Overview of protein labeling with this compound.

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with this compound

This protocol is adapted from methods for labeling collagen with azido-proline in live cells.[1]

Materials:

  • This compound

  • Cell culture medium (proline-free, if possible, to enhance incorporation)

  • Dialyzed fetal bovine serum (FBS)

  • Cell line of interest (e.g., fetal ovine osteoblasts for collagen labeling)[1]

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Culture Preparation: Culture cells to near confluence using standard protocols.

  • Medium Preparation: Prepare the labeling medium by supplementing the proline-free medium with dialyzed FBS and the desired concentration of this compound. A typical starting concentration is in the range of 1-4 mM, but this should be optimized for the specific cell line and experimental goals.

  • Metabolic Labeling: Replace the standard culture medium with the prepared labeling medium.

  • Incubation: Incubate the cells for a period of 24-72 hours to allow for protein synthesis and incorporation of the azido-proline.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The azide-modified proteome is now ready for bioconjugation.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for labeling azide-modified proteins with an alkyne-containing probe in vitro.[2][4]

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-probe (e.g., alkyne-fluorophore, alkyne-biotin)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-stabilizing ligand, such as THPTA or BTTAA, stock solution (e.g., 50 mM in DMSO/water)[4][5]

  • Freshly prepared sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water)

  • Purification system (e.g., spin desalting columns, dialysis)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with the alkyne-probe. A 2 to 10-fold molar excess of the alkyne-probe over the protein is a good starting point.

  • Catalyst Preparation: Prepare the catalyst solution immediately before use. In a separate tube, premix the CuSO₄ and ligand solutions. A 5:1 ligand to copper ratio is often used.[4]

  • Reaction Initiation: Add the catalyst components to the protein-alkyne mixture in the following order, with gentle mixing after each addition:

    • Copper ligand (final concentration 0.50 mM)

    • CuSO₄ (final concentration 0.10 mM)

    • Sodium ascorbate (final concentration 5 mM)

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent probe.

  • Purification: Remove excess reagents and byproducts using a spin desalting column or through dialysis against a suitable buffer like PBS.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a copper-free method for labeling azide-modified proteins with a strained cyclooctyne probe, suitable for both in vitro and in vivo applications.[3]

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-probe (e.g., DBCO, BCN, or DIBO-functionalized fluorophore or biotin)[1]

  • Anhydrous DMSO (for dissolving the cyclooctyne probe)

  • Purification system (e.g., spin desalting columns, dialysis)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the cyclooctyne-probe in anhydrous DMSO (e.g., 10 mM).

  • Reaction Setup: Add the cyclooctyne-probe stock solution to the azide-modified protein solution. A 2 to 5-fold molar excess of the cyclooctyne-probe is typically sufficient.[3] Ensure the final DMSO concentration remains low (ideally <5% v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times can be shorter depending on the reactivity of the specific cyclooctyne used.[3]

  • Purification: Purify the labeled protein from excess probe using a spin desalting column or dialysis.

Workflow for Protein Labeling and Analysis

G Start Start: Target Protein Incorp Incorporate this compound (Metabolic Labeling or SPPS) Start->Incorp Azide_Protein Azide-Modified Protein Incorp->Azide_Protein Click_Reaction Perform Click Chemistry (CuAAC or SPAAC) Azide_Protein->Click_Reaction Purification Purify Labeled Protein (Desalting Column / Dialysis) Click_Reaction->Purification Labeled_Protein Labeled Protein Conjugate Purification->Labeled_Protein Analysis Characterization Labeled_Protein->Analysis SDS_PAGE SDS-PAGE Analysis Analysis->SDS_PAGE MS Mass Spectrometry Analysis->MS End End: Characterized Labeled Protein SDS_PAGE->End MS->End

Figure 2: Experimental workflow for protein labeling and analysis.

Data Presentation

The following tables provide representative quantitative data for typical protein labeling experiments using click chemistry. The exact values will need to be optimized for each specific protein and probe.

Table 1: Representative Reaction Conditions for Protein Bioconjugation

ParameterCuAACSPAAC
Protein Concentration 1-10 mg/mL1-10 mg/mL
Molar Excess of Probe 2-10 fold2-5 fold[3]
Copper(II) Sulfate 0.1 - 1 mM[2]N/A
Copper Ligand 0.5 - 5 mM (e.g., THPTA)[4]N/A
Reducing Agent 1 - 5 mM (Sodium Ascorbate)[2]N/A
Reaction Temperature Room Temperature4°C to Room Temperature[3]
Reaction Time 1-4 hours[2]4-24 hours[3]
Reaction Buffer PBS, pH 7.2-8.0PBS, pH 7.4

Table 2: Typical Outcomes and Characterization of Labeled Proteins

ParameterTypical RangeMethod of Determination
Labeling Efficiency (%) 30 - 95%SDS-PAGE with fluorescence imaging, Mass Spectrometry
Degree of Labeling (DoL) 1 - 5UV-Vis Spectroscopy, Mass Spectrometry
Protein Recovery (%) > 85%Protein concentration assay (e.g., BCA)

Characterization of Labeled Proteins

The success of the bioconjugation reaction can be assessed using several analytical techniques:

  • SDS-PAGE: A successful conjugation will often result in a noticeable shift in the molecular weight of the protein, which can be visualized as a higher molecular weight band on an SDS-PAGE gel compared to the unlabeled control. If a fluorescent probe was used, the gel can be imaged to confirm labeling.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the precise molecular weight of the labeled protein, confirming the addition of the probe and allowing for the calculation of the degree of labeling.

  • UV-Vis Spectroscopy: If a chromophore-containing probe is used, the degree of labeling (DoL) can be calculated by measuring the absorbance of the protein at 280 nm and the absorbance of the dye at its maximum wavelength.

Conclusion

This compound is a powerful tool for the site-specific modification of proteins. By incorporating this azido-proline analog through metabolic labeling or solid-phase peptide synthesis, researchers can utilize the robust and versatile click chemistry reactions, CuAAC and SPAAC, to attach a wide array of functional molecules. The protocols and data presented here provide a comprehensive guide for the successful labeling of proteins for applications in basic research and drug development. Optimization of the described protocols for specific proteins and probes will ensure high efficiency and yield of the desired bioconjugate.

References

Application Notes and Protocols for (2R,4S)-H-D-Pro(4-N3)-OH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. The linker, connecting the monoclonal antibody (mAb) to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.[1] This document provides detailed application notes and protocols for the utilization of (2R,4S)-H-D-Pro(4-N3)-OH , a proline-based linker containing an azide (B81097) functional group, for the development of ADCs through "click chemistry."

The azide (N₃) group on the (2R,4S)-4-azido-D-proline moiety enables highly specific and efficient conjugation to an alkyne-modified payload or antibody via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] The resulting stable triazole linkage ensures minimal premature drug release in circulation, a crucial factor for ADC safety and efficacy.[2] The rigid pyrrolidine (B122466) ring of the proline linker can influence the overall conformation and stability of the ADC.

These protocols outline the general procedures for antibody modification, payload conjugation, and subsequent characterization and efficacy testing of the resulting ADC.

Key Features of this compound as an ADC Linker

  • Bioorthogonal Reactivity: The azide group facilitates highly selective "click" reactions with alkyne-modified molecules, ensuring specific conjugation with minimal side reactions.[1]

  • Linkage Stability: The resulting 1,2,3-triazole ring formed through click chemistry is exceptionally stable under physiological conditions, preventing premature payload release.[2][3]

  • Conformational Influence: The proline backbone can impart a defined conformation to the linker, potentially influencing the ADC's stability and interaction with its target.

Experimental Protocols

Protocol 1: Synthesis of an ADC using Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a DBCO (Dibenzocyclooctyne)-modified cytotoxic payload to an antibody functionalized with the this compound linker. This copper-free method is ideal for biological applications as it avoids the use of a potentially cytotoxic copper catalyst.[3][4][5]

Materials:

  • Monoclonal antibody (mAb) of interest

  • This compound linker

  • DBCO-functionalized cytotoxic payload (e.g., DBCO-PEG4-MMAE)

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for antibody activation

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Amine-free buffer (e.g., MES buffer), pH 6.0

  • DMSO (anhydrous)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Amicon® Ultra centrifugal filter units

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in PBS.

  • Antibody Functionalization with this compound:

    • Activate the carboxyl group of this compound using EDC and NHS. Dissolve a 10-fold molar excess of the proline linker, EDC, and NHS in anhydrous DMSO. Incubate for 15-30 minutes at room temperature.

    • Add the activated linker solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

    • Remove excess, unreacted linker and byproducts using a desalting column, exchanging the buffer to PBS, pH 7.4.

  • Conjugation of DBCO-Payload via SPAAC:

    • Prepare a stock solution of the DBCO-modified payload in DMSO (e.g., 10 mM).

    • Add a 3- to 5-fold molar excess of the DBCO-payload stock solution to the azide-functionalized antibody.

    • Incubate the reaction at 4°C overnight or at room temperature for 4-12 hours with gentle agitation.[4]

  • Purification of the ADC:

    • Purify the ADC from unreacted payload and other small molecules using a desalting column or size-exclusion chromatography (SEC).

    • Concentrate the final ADC and exchange it into a suitable formulation buffer (e.g., PBS) using an Amicon® Ultra centrifugal filter unit.

  • Characterization of the ADC:

    • Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Characterize the Drug-to-Antibody Ratio (DAR), purity, and aggregation state (see Protocol 4).

Protocol 2: Synthesis of an ADC using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-modified payload to the azide-functionalized antibody using a copper(I) catalyst. This method is highly efficient and proceeds rapidly.[6]

Materials:

  • Azide-functionalized antibody (from Protocol 1, step 2)

  • Alkyne-modified cytotoxic payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • PBS, pH 7.4

  • DMSO (anhydrous)

  • Desalting columns

  • Amicon® Ultra centrifugal filter units

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 300 mM in water, freshly prepared).

    • Prepare a stock solution of the alkyne-modified payload in DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-functionalized antibody (at 2-5 mg/mL in PBS) with a 4- to 10-fold molar excess of the alkyne-payload stock solution.[6]

    • Prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution in a 1:5 molar ratio.

    • Add the catalyst premix to the antibody-payload mixture to a final copper concentration of 100-200 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification and Characterization of the ADC:

    • Follow steps 4 and 5 from Protocol 1 to purify and characterize the final ADC.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC constructs and unconjugated antibody control

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target and control cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and a relevant payload control in cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles.

    • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).[2]

  • Cell Viability Measurement:

    • After the incubation period, measure cell viability according to the manufacturer's protocol for the chosen reagent.

  • Data Analysis:

    • Normalize the viability data to untreated control cells.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC₅₀) using a suitable curve-fitting software (e.g., four-parameter logistic regression).

Protocol 4: ADC Characterization

Thorough characterization is essential to ensure the quality and consistency of the ADC.

Key Characterization Assays:

  • Drug-to-Antibody Ratio (DAR) and Drug Distribution:

    • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated payloads.

    • Mass Spectrometry (MS): Provides accurate mass measurements of the intact ADC or its subunits (light and heavy chains) to determine the DAR and distribution.[7][8][9]

  • Purity and Aggregation:

    • Size Exclusion Chromatography (SEC): Assesses the presence of high molecular weight aggregates and fragments.

  • Conjugation Site Analysis:

    • Peptide Mapping using LC-MS/MS: Involves enzymatic digestion of the ADC followed by mass spectrometric analysis to identify the specific amino acid residues where the linker-payload is attached.[9]

  • Stability:

    • In Vitro Plasma Stability: The ADC is incubated in plasma at 37°C for various time points, and the amount of intact ADC and released payload is quantified by methods like ELISA or LC-MS.

  • Antigen Binding Affinity:

    • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): Measures the binding kinetics of the ADC to its target antigen compared to the unconjugated antibody.

Protocol 5: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor activity of the ADC in a mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or BALB/c nude)

  • Human tumor cell line that expresses the target antigen

  • Matrigel (optional, for subcutaneous injection)

  • ADC, unconjugated antibody, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of the tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice.[10][11]

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and different doses of the ADC).[12]

  • ADC Administration:

    • Administer the ADC, unconjugated antibody, or vehicle control via a suitable route (e.g., intravenous injection). The dosing schedule will depend on the ADC's pharmacokinetic properties.[10]

  • Monitoring and Data Collection:

    • Measure tumor volumes with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, target engagement).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Data Presentation

Table 1: Physicochemical Characterization of a Hypothetical ADC

ParameterUnconjugated mAbADC (DAR 4)
Average DAR N/A4.2
Purity by SEC (%) >98>95
Monomer Content (%) >99>97
Aggregate Content (%) <1<3
Antigen Binding (K D, nM) 1.21.5

Table 2: In Vitro Cytotoxicity of a Hypothetical ADC

Cell LineTarget Antigen ExpressionIC₅₀ (nM)
Cancer Cell Line A High0.5
Cancer Cell Line B Low50
Control Cell Line Negative>1000
Unconjugated mAb HighNo effect

Table 3: In Vivo Efficacy of a Hypothetical ADC in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control -0
Unconjugated mAb 1015
ADC 145
ADC 385
ADC 1098

Visualizations

ADC_Synthesis_Workflow cluster_Ab_Mod Antibody Functionalization cluster_Payload_Conj Payload Conjugation (SPAAC) cluster_Purification Purification & Characterization Ab Monoclonal Antibody (mAb) ActivatedLinker Activated Linker Ab->ActivatedLinker EDC, NHS ProLinker This compound ProLinker->ActivatedLinker Azide_Ab Azide-Functionalized mAb ActivatedLinker->Azide_Ab ADC Antibody-Drug Conjugate (ADC) Azide_Ab->ADC DBCO_Payload DBCO-Payload DBCO_Payload->ADC Click Chemistry Purified_ADC Purified ADC ADC->Purified_ADC SEC/Desalting Char Characterization (DAR, Purity, etc.) Purified_ADC->Char ADC_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Compartments ADC ADC TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

References

Fluorescent Labeling of Biomolecules via (2R,4S)-H-D-Pro(4-N3)-OH Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fluorescent labeling of biomolecules utilizing the azido-proline derivative, (2R,4S)-H-D-Pro(4-N3)-OH, in conjunction with click chemistry. This powerful bioorthogonal ligation technique allows for the specific and efficient tagging of biomolecules in complex biological systems. The primary application highlighted is the metabolic labeling of collagen in live cells, a technique of significant interest in tissue engineering, disease modeling, and drug development.

Introduction

Click chemistry has emerged as a robust method for bioconjugation, enabling the covalent linkage of molecules with high efficiency and specificity under biocompatible conditions.[1] The strain-promoted alkyne-azide cycloaddition (SPAAC) is a particularly attractive variant of click chemistry for live-cell imaging as it does not require cytotoxic copper catalysts.

This protocol focuses on the metabolic incorporation of an azido-proline analog into newly synthesized proteins, specifically collagen, which is rich in proline residues.[2][3] The incorporated azide (B81097) group serves as a chemical handle for subsequent reaction with a fluorescent probe equipped with a strained alkyne, such as dibenzocyclooctyne (DIBO) or dibenzoazacyclooctyne (DBCO), resulting in a stable triazole linkage and fluorescently labeled protein.[2]

Note on Stereochemistry: The literature predominantly describes the use of cis-4-azido-L-proline for collagen labeling. The stereochemistry of the user-specified compound, this compound, corresponds to a trans configuration of the azide group relative to the carboxyl group on the proline ring. While the general principles and protocols outlined here are applicable to other azido-proline isomers, it is crucial to note that the biological incorporation and conformational effects may differ. To date, specific applications and detailed protocols for the (2R,4S) isomer in biomolecule labeling are not extensively documented in the reviewed literature.

Applications

The primary application detailed here is the fluorescent labeling of newly synthesized collagen in live cells. This technique allows for:

  • Real-time visualization of collagen deposition: Monitor the dynamics of extracellular matrix (ECM) formation and remodeling in cell culture.[4]

  • Studying the effects of therapeutics on collagen production: Assess the efficacy of drugs targeting fibrosis or other ECM-related diseases.

  • Investigating cellular processes involving collagen: Explore the role of collagen in cell migration, adhesion, and tissue morphogenesis.

  • High-content screening: Develop assays for screening compound libraries for their effects on collagen synthesis.

Experimental Protocols

Metabolic Labeling of Collagen in Live Cells with Azido-Proline

This protocol describes the incorporation of an azido-proline analog into collagen synthesized by cultured cells.

Materials:

  • Mammalian cell line of interest (e.g., fetal ovine osteoblasts, human dermal fibroblasts)[2]

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • This compound or other desired azido-proline isomer

  • Sterile, tissue culture-treated plates or flasks

Procedure:

  • Cell Seeding: Seed the cells of interest onto tissue culture plates at an appropriate density and allow them to adhere and grow for 24 hours.

  • Preparation of Azido-Proline Stock Solution: Prepare a stock solution of the azido-proline analog in sterile cell culture medium or PBS. The final concentration in the culture medium will typically be in the range of 18-36 mg/L.[2]

  • Metabolic Labeling: Replace the existing cell culture medium with fresh medium supplemented with the azido-proline analog.

  • Incubation: Culture the cells in the presence of the azido-proline for 24-72 hours to allow for its incorporation into newly synthesized proteins. The optimal incubation time may vary depending on the cell type and the rate of collagen synthesis.

  • Cell Viability Assessment (Optional but Recommended): It is advisable to perform a cell viability assay (e.g., Alamar Blue or MTT assay) to ensure that the concentration of the azido-proline analog used is not cytotoxic.[2]

Fluorescent Labeling of Azide-Modified Collagen via SPAAC

This protocol details the "clicking" of a fluorescent probe onto the azide-modified collagen in live or fixed cells.

Materials:

  • Cells cultured with azido-proline (from Protocol 3.1)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) for fixed-cell imaging

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular staining

  • Strained alkyne-functionalized fluorescent dye (e.g., DIBO-Alexa Fluor 555, DBCO-Cy5)

  • Nuclear counterstain (e.g., Hoechst 33342)

  • Mounting medium

  • Fluorescence microscope

Procedure for Live-Cell Imaging:

  • Wash: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated azido-proline.

  • Prepare Fluorescent Probe Solution: Dilute the strained alkyne-fluorescent dye in fresh, pre-warmed cell culture medium to the desired final concentration (typically 5-10 µM).[2][4]

  • Labeling Reaction: Add the fluorescent probe solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Wash the cells three times with pre-warmed PBS to remove excess fluorescent probe.

  • Nuclear Counterstain (Optional): If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 according to the manufacturer's instructions.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Procedure for Fixed-Cell Imaging:

  • Wash: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets): If labeling intracellular collagen, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Prepare Fluorescent Probe Solution: Dilute the strained alkyne-fluorescent dye in PBS to the desired final concentration (e.g., 5 µM).[2]

  • Labeling Reaction: Add the fluorescent probe solution to the cells and incubate for 60 minutes at room temperature, protected from light.[2]

  • Wash: Wash the cells three times with PBS to remove excess fluorescent probe.

  • Nuclear Counterstain (Optional): Incubate the cells with a nuclear counterstain.

  • Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope.

Data Presentation

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Alexa Fluor 48849551971,0000.92
Alexa Fluor 555555565150,000Not specified
Alexa Fluor 59459061773,000Not specified
Alexa Fluor 647650665239,0000.33

Data sourced from Thermo Fisher Scientific product literature. Quantum yields can vary depending on the conjugation state and local environment.

Mandatory Visualizations

Signaling Pathway: Collagen Biosynthesis and Secretion

The following diagram illustrates the major steps in the biosynthesis and secretion of collagen, the pathway through which azido-proline is incorporated into the protein.

Collagen_Biosynthesis cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Extracellular Extracellular Space Ribosome Ribosome Pro-alpha_chain_synthesis Pro-alpha chain synthesis (Azido-Proline Incorporation) Ribosome->Pro-alpha_chain_synthesis Translation Hydroxylation Hydroxylation of Pro and Lys Pro-alpha_chain_synthesis->Hydroxylation Glycosylation Glycosylation of Hydroxylysine Hydroxylation->Glycosylation Triple_helix_formation Triple helix formation (Procollagen) Glycosylation->Triple_helix_formation Procollagen_packaging Packaging into secretory vesicles Triple_helix_formation->Procollagen_packaging Transport to Golgi Procollagen_secretion Procollagen secretion Procollagen_packaging->Procollagen_secretion Exocytosis Cleavage Cleavage of propeptides (Tropocollagen) Procollagen_secretion->Cleavage Fibril_assembly Collagen fibril assembly Cleavage->Fibril_assembly

Caption: Collagen biosynthesis and secretion pathway.

Experimental Workflow: Fluorescent Labeling of Collagen

The following diagram outlines the experimental workflow for the fluorescent labeling of collagen using metabolic incorporation of azido-proline and SPAAC.

Fluorescent_Labeling_Workflow Start Start Cell_Culture 1. Culture cells Start->Cell_Culture Metabolic_Labeling 2. Add Azido-Proline to culture medium Cell_Culture->Metabolic_Labeling Incubation 3. Incubate for 24-72h Metabolic_Labeling->Incubation Wash1 4. Wash cells Incubation->Wash1 Click_Reaction 5. Add strained alkyne- fluorescent probe Wash1->Click_Reaction Incubation_Click 6. Incubate for 30-60 min Click_Reaction->Incubation_Click Wash2 7. Wash cells Incubation_Click->Wash2 Imaging 8. Fluorescence Microscopy Wash2->Imaging End End Imaging->End

Caption: Experimental workflow for collagen labeling.

Logical Relationship: SPAAC Click Chemistry

This diagram illustrates the principle of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for labeling azide-modified proteins.

Caption: Principle of SPAAC for protein labeling.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using (2R,4S)-4-Azidoproline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides are a promising class of therapeutics, offering advantages over their linear counterparts, such as enhanced metabolic stability, increased bioavailability, and improved receptor selectivity. The incorporation of non-canonical amino acids like (2R,4S)-4-azidoproline provides a versatile handle for peptide cyclization and functionalization. The azide (B81097) moiety is stable under standard solid-phase peptide synthesis (SPPS) conditions and can be selectively reacted through bioorthogonal chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry." This allows for the efficient and regioselective synthesis of cyclic peptides with a stable triazole linkage.

The stereochemistry of the 4-azido substituent on the proline ring significantly influences the conformational properties of the peptide, including the cis-trans ratio of the X-Pro amide bond. This conformational constraint can be exploited to design cyclic peptides with well-defined three-dimensional structures, which is crucial for potent and selective binding to biological targets.

Applications in Drug Development

The use of (2R,4S)-4-azidoproline in the synthesis of cyclic peptides has several key applications in drug development:

  • Enhanced Stability: Cyclization can protect peptides from degradation by exopeptidases, increasing their in vivo half-life.

  • Improved Pharmacokinetics: The constrained conformation of cyclic peptides can lead to better membrane permeability and oral bioavailability.

  • High-Affinity Ligands: The rigidified structure of cyclic peptides can pre-organize the pharmacophoric elements, leading to higher binding affinity and selectivity for protein targets.

  • Peptide-Drug Conjugates: The azide group can be used for post-cyclization modifications, such as the attachment of cytotoxic drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains to further improve therapeutic properties.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol describes the synthesis of a linear peptide containing (2R,4S)-4-azidoproline and a propargylglycine (B1618536) residue for subsequent CuAAC cyclization, using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(2R,4S)-4-azidoproline and Fmoc-propargylglycine)

  • Coupling reagents: HBTU or HCTU

  • Activation base: N,N-Diisopropylethylamine (DIEA)

  • Fmoc deprotection solution: 20% 4-methylpiperidine (B120128) in DMF

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Washing solvents: DMF, DCM, Isopropanol (B130326)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% 4-methylpiperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HBTU/HCTU (3.9 equivalents) and DIEA (8 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-(2R,4S)-4-azidoproline and Fmoc-propargylglycine at the desired positions.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Final Wash: Wash the resin with DMF (3x), DCM (3x), and isopropanol (3x) and dry under vacuum.

spss_workflow start Start: Fmoc-Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% 4-MePip/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple Couple Fmoc-AA (HBTU, DIEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 loop_end Repeat for all AAs wash2->loop_end loop_end->deprotect1 Next AA final_deprotect Final Fmoc Deprotection loop_end->final_deprotect Last AA final_wash Final Wash & Dry final_deprotect->final_wash end_product Linear Peptide-Resin final_wash->end_product

Figure 1. Workflow for Solid-Phase Peptide Synthesis (SPPS).

On-Resin Cyclization via CuAAC ("Click Chemistry")

This protocol describes the intramolecular cyclization of the resin-bound linear peptide.

Materials:

  • Linear peptide-resin from Protocol 1

  • Copper(I) Bromide (CuBr) or Copper(I) Iodide (CuI)

  • 2,6-Lutidine

  • N,N-Diisopropylethylamine (DIEA)

  • Solvents: Dichloromethane (DCM), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (B52724) (MeCN)

  • Nitrogen or Argon gas

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM (10 mL/g resin) for 10-15 minutes.

  • Solvent Degassing: Deoxygenate DMSO (or a 4:1 MeCN:DMSO mixture) by bubbling with nitrogen or argon for at least 15 minutes.

  • Catalyst Preparation: In a separate vial, dissolve CuBr or CuI (0.3-0.5 equivalents relative to resin loading) in the deoxygenated DMSO.

  • Reaction Setup:

    • Drain the DCM from the resin.

    • Add the copper catalyst solution to the resin.

    • Add 2,6-lutidine (2-5 equivalents) and DIEA (if needed for neutralization, 2-5 equivalents).

  • Reaction: Purge the reaction vessel with nitrogen or argon for 5 minutes, seal it, and shake gently at room temperature for 12-24 hours.[1]

  • Washing:

    • Filter the reaction solution from the resin.

    • Wash the resin with DMF (3x), DCM (3x), and isopropanol (3x).

  • Drying: Dry the resin-bound cyclic peptide under vacuum.

on_resin_cyclization start Start: Linear Peptide-Resin swell Swell Resin in DCM start->swell add_reagents Add Degassed Solvent, Cu(I) salt, 2,6-Lutidine swell->add_reagents react React under N2 (12-24h, RT) add_reagents->react wash Wash Resin (DMF, DCM) react->wash dry Dry Resin wash->dry end_product Cyclic Peptide-Resin dry->end_product

Figure 2. On-Resin CuAAC Cyclization Workflow.

Cleavage from Resin and Deprotection

This protocol describes the cleavage of the cyclic peptide from the solid support and removal of side-chain protecting groups.

Materials:

  • Cyclic peptide-resin from Protocol 2

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Cleavage: Add the cleavage cocktail to the dried resin in the reaction vessel.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the cleavage mixture to separate the resin.

  • Precipitation: Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

  • Pelleting: Centrifuge the mixture to pellet the precipitated peptide.

  • Washing: Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

Purification by RP-HPLC:

  • Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Injection: Inject the solution onto a preparative C18 reversed-phase HPLC column.

  • Elution: Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5-95% acetonitrile over 30-60 minutes.

  • Fraction Collection: Collect fractions corresponding to the major peak, which is monitored by UV absorbance at 214/280 nm.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final cyclic peptide as a white, fluffy powder.

Characterization:

  • Mass Spectrometry: Confirm the identity of the cyclic peptide by determining its molecular weight using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).

  • NMR Spectroscopy: For detailed structural analysis, 1D and 2D NMR spectroscopy can be employed to determine the three-dimensional conformation of the cyclic peptide in solution.

Quantitative Data Summary

The efficiency of cyclic peptide synthesis using (2R,4S)-4-azidoproline can vary depending on the peptide sequence, length, and specific reaction conditions. The following tables provide representative data based on literature findings.

Table 1: Representative Yields for On-Resin CuAAC Cyclization

Peptide Sequence (Example)Cyclization Time (h)Crude Purity (%)Isolated Yield (%)
Ac-Cys-Ala-Azp-Gly-Pra-NH₂18~8550-65
Ac-Lys-Gly-Azp-Phe-Pra-NH₂24~7545-60
Ac-Arg-Leu-Azp-Trp-Pra-NH₂16~9060-75

Note: Azp = (2R,4S)-4-azidoproline, Pra = Propargylglycine. Yields are calculated based on the initial resin loading.

Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization

Cyclization MethodPeptide ConcentrationDominant ProductTypical Crude Purity (%)
On-ResinHigh (pseudo-dilution)Cyclic Monomer70-95
Solution-PhaseLow (~1 mM)Cyclic Monomer60-85
Solution-PhaseHigh (>5 mM)Cyclic Dimer/OligomerVariable

Data is generalized from typical outcomes reported in peptide chemistry literature.[2]

References

Application Notes and Protocols for the Incorporation of (2R,4S)-H-D-Pro(4-N3)-OH into Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into therapeutic peptides is a premier strategy for enhancing their pharmacological properties. This document provides detailed application notes and protocols for utilizing (2R,4S)-H-D-Pro(4-N3)-OH , a D-proline analog featuring an azide (B81097) moiety. This unique building block offers a dual advantage: the D-configuration can significantly increase proteolytic stability, while the bio-orthogonal azide handle enables post-synthetic modifications via click chemistry. These modifications can include the attachment of imaging agents, cytotoxic payloads, or pharmacokinetic modifiers like polyethylene (B3416737) glycol (PEG). We present a representative case study involving a Gonadotropin-Releasing Hormone (GnRH) antagonist to illustrate the potential impact of this modification. Detailed protocols for solid-phase peptide synthesis (SPPS) and subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) are provided to guide researchers in applying this versatile tool in drug discovery and development.

Introduction and Rationale

Therapeutic peptides offer high specificity and potency but are often limited by poor metabolic stability and short in-vivo half-lives. Chemical modifications are employed to overcome these limitations. The incorporation of this compound addresses two key challenges in peptide drug development:

  • Enhanced Proteolytic Stability: Natural peptides are composed of L-amino acids and are susceptible to degradation by proteases. The inclusion of D-amino acids, such as D-proline, can render peptide bonds resistant to enzymatic cleavage, thereby extending the peptide's circulating half-life.

  • Site-Specific Bio-conjugation: The azide (N₃) group is a bio-orthogonal chemical handle. It is stable under biological conditions and does not react with native functional groups in biomolecules.[1] This allows for highly specific, post-synthetic modification of the peptide using "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3] This enables the precise attachment of various moieties to tailor the peptide's function, such as:

    • PEGylation for improved solubility and reduced renal clearance.

    • Conjugation to cytotoxic drugs to create peptide-drug conjugates (PDCs).

    • Labeling with fluorescent dyes or radioisotopes for diagnostic imaging.

    • Attachment to nanoparticles or other drug delivery systems.[4]

  • Conformational Constraint: The rigid pyrrolidine (B122466) ring of proline restricts the conformational flexibility of the peptide backbone. The stereochemistry at the C4 position, influenced by the "azido gauche effect," can further bias the ring pucker and the cis/trans ratio of the preceding amide bond, potentially locking the peptide into a bioactive conformation.[5]

cluster_0 Rationale Input This compound Feature1 D-Amino Acid Backbone Input->Feature1 Feature2 Azide (N3) Side-Chain Input->Feature2 Benefit1 Increased Proteolytic Resistance Feature1->Benefit1 Benefit2 Bio-orthogonal Handle for 'Click' Chemistry Feature2->Benefit2 Output Enhanced Therapeutic Peptide Benefit1->Output Benefit2->Output cluster_0 SPPS Workflow start Start: Rink Amide Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat Cycle for Each Amino Acid wash2->repeat repeat->deprotect1 Next AA n_acetyl N-terminal Acetylation (Acetic Anhydride) repeat->n_acetyl Final AA cleave Cleavage & Deprotection (TFA Cocktail) n_acetyl->cleave precipitate Precipitate & Purify (Cold Ether, RP-HPLC) cleave->precipitate end Final Azido-Peptide precipitate->end cluster_1 CuAAC 'Click' Chemistry Workflow start Start: Purified Azido-Peptide + Alkyne-Molecule reagents Add Reagents: 1. CuSO₄/THPTA 2. Sodium Ascorbate start->reagents reaction Incubate Reaction (Room Temp, 2-12h) reagents->reaction purify Purify Conjugate (RP-HPLC) reaction->purify end Final Peptide Conjugate purify->end cluster_pathway GnRH Receptor Signaling Pathway GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates Cetrorelix Cetrorelix Analog (Antagonist) Cetrorelix->GnRHR Binds & Blocks Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates MAPK MAPK Cascade (ERK, JNK) PKC->MAPK Activates Transcription Gene Transcription (LHβ, FSHβ) MAPK->Transcription Phosphorylates Transcription Factors Release LH & FSH Synthesis & Secretion Transcription->Release Leads to

References

Application Notes and Protocols for the Development of Anti-HIV Agents Using Azidoproline Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The global fight against Human Immunodeficiency Virus (HIV) necessitates the continuous development of novel therapeutic agents that can overcome the challenges of drug resistance and toxicity associated with current antiretroviral therapies. A promising strategy in this endeavor is the inhibition of viral entry into host cells, a critical first step in the HIV lifecycle. The viral envelope glycoprotein (B1211001) gp120, which mediates the initial contact with the host cell receptor CD4, represents a key target for entry inhibitors.

This document provides detailed application notes and protocols for the development of potent anti-HIV agents by targeting the gp120 glycoprotein. The methodology leverages the power and versatility of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to generate libraries of peptide-based inhibitors. Specifically, it focuses on the use of azidoproline as a strategic scaffold to introduce diverse functionalities into a peptide sequence, enabling rapid optimization of binding affinity and antiviral activity.

Principle

The core principle of this approach is to utilize a known peptide sequence that binds to a target on the HIV envelope, in this case, gp120. By incorporating an azidoproline residue into this peptide, a bio-orthogonal "handle" is created. This azide (B81097) group can then be specifically and efficiently reacted with a variety of alkyne-containing molecules via CuAAC click chemistry. This generates a library of novel peptide-triazole conjugates, each with a unique side chain introduced at the proline position. The resulting 1,2,3-triazole ring formed during the click reaction is not just a linker but can also participate in binding interactions, further enhancing the affinity of the inhibitor. This methodology allows for the rapid exploration of structure-activity relationships (SAR) to identify lead compounds with high potency against HIV-1.

Data Presentation

The following tables summarize quantitative data for a series of peptide-triazole conjugates developed using the azidoproline click chemistry approach. These compounds are derived from a parent peptide and differ in the substituent attached via the triazole linkage. The data includes binding affinity (K_D) to the HIV-1 gp120 envelope protein and the 50% inhibitory concentration (IC_50) against HIV-1 infection in cell-based assays.

Table 1: Binding Affinity of Azidoproline-Derived Peptide Triazoles to HIV-1 gp120

Compound IDTriazole SubstituentK_D (nM) for gp120 YU-2K_D (nM) for gp120 92UG037-08
Parent Peptide-> 5000> 5000
HNG-105 Phenyl150700
HNG-156 Ferrocenyl1007.4
Analog 34-Methoxyphenyl250950
Analog 42-Naphthyl120650
Analog 54-Fluorophenyl180800

Table 2: Antiviral Activity of Lead Peptide Triazoles against HIV-1 Strains

Compound IDHIV-1 StrainIC_50 (nM)
HNG-105 BaL250
HNG-156 BaL96
HNG-105 SF162300
HNG-156 SF162110

Experimental Protocols

Protocol 1: Synthesis of Fmoc-(2S,4S)-4-azidoproline

This protocol describes the synthesis of the key building block, Fmoc-protected cis-4-azidoproline, which is essential for incorporation into the peptide sequence.

Materials:

  • Fmoc-L-hydroxyproline

  • Diphenylphosphoryl azide (DPPA)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Toluene, anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO_3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na_2SO_4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve Fmoc-L-hydroxyproline (1 equivalent) in anhydrous toluene.

  • Add DPPA (1.2 equivalents) and DBU (1.2 equivalents) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO_3 solution and brine.

  • Dry the organic layer over anhydrous Na_2SO_4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to yield Fmoc-(2S,4S)-4-azidoproline as a white solid.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: On-Resin Solid-Phase Peptide Synthesis (SPPS) and Azidoproline Incorporation

This protocol details the synthesis of the azidoproline-containing peptide on a solid support.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-(2S,4S)-4-azidoproline

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test reagents

Procedure:

  • Swell the Rink Amide resin in DMF for 1 hour.

  • Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF and DCM.

  • Couple the first Fmoc-protected amino acid (4 equivalents) using DIC (4 equivalents) and OxymaPure (4 equivalents) as coupling reagents in DMF for 2 hours.

  • Confirm the completion of the coupling reaction using the Kaiser test.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • For the incorporation of azidoproline, use Fmoc-(2S,4S)-4-azidoproline in the coupling step.

  • After the final amino acid is coupled, wash the resin extensively with DMF and DCM and dry under vacuum.

Protocol 3: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction performed on the resin-bound azidopeptide to introduce the desired side chain.

Materials:

  • Azidopeptide-on-resin from Protocol 2

  • Terminal alkyne (e.g., phenylacetylene, 10 equivalents)

  • Copper(I) iodide (CuI, 1 equivalent)

  • N,N-Diisopropylethylamine (DIPEA, 5 equivalents)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, 0.5 equivalents)

  • DMF, anhydrous

  • DCM

Procedure:

  • Swell the azidopeptide-on-resin in anhydrous DMF.

  • In a separate flask, dissolve the terminal alkyne, CuI, and DIPEA (and TBTA if used) in anhydrous DMF.

  • Add the solution to the resin and shake the reaction vessel at room temperature for 12-18 hours.

  • Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.

  • Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol (B129727) to remove excess reagents and copper catalyst.

  • Dry the resin under vacuum.

Protocol 4: Peptide Cleavage, Purification, and Characterization

This protocol outlines the final steps to obtain the pure peptide-triazole conjugate.

Materials:

  • Peptide-triazole-on-resin from Protocol 3

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • TFA, HPLC grade

  • Reversed-phase HPLC (RP-HPLC) system with a C18 column

  • Mass spectrometer

Procedure:

  • Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a minimal amount of ACN/water with 0.1% TFA.

  • Purify the peptide by RP-HPLC using a linear gradient of ACN in water (both containing 0.1% TFA).

  • Collect fractions and analyze by mass spectrometry to identify the desired product.

  • Pool the pure fractions and lyophilize to obtain the final peptide-triazole as a white powder.

  • Confirm the identity and purity of the final product by high-resolution mass spectrometry and analytical HPLC.

Protocol 5: HIV-1 gp120 Binding Assay by Surface Plasmon Resonance (SPR)

This protocol describes the method to determine the binding affinity (K_D) of the synthesized compounds to the gp120 protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant HIV-1 gp120 protein

  • Synthesized peptide-triazole inhibitors

  • Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Immobilize the gp120 protein onto the CM5 sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of the peptide-triazole inhibitor in the running buffer.

  • Inject the different concentrations of the inhibitor over the gp120-immobilized surface and a reference flow cell.

  • Monitor the binding response in real-time.

  • After each injection, regenerate the sensor surface using the regeneration solution.

  • Analyze the resulting sensorgrams using the instrument's software to determine the association (k_on) and dissociation (k_off) rate constants.

  • Calculate the equilibrium dissociation constant (K_D) as the ratio of k_off/k_on.

Visualizations

HIV-1 Entry and Inhibition by Azidoproline-Derived Peptide Triazoles

The following diagram illustrates the mechanism of HIV-1 entry into a host CD4+ T-cell and the point of intervention for the azidoproline-derived peptide triazoles.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 gp41->CD4 4. gp41-mediated Membrane Fusion CD4->gp120 2. Conformational Change in gp120 Inhibitor Azidoproline-Derived Peptide Triazole Inhibitor->gp120

Mechanism of HIV-1 entry and inhibition.
Experimental Workflow for Inhibitor Development

This diagram outlines the overall workflow from peptide design to the evaluation of anti-HIV activity.

Workflow cluster_evaluation Biological Assays A Peptide Design & Azidoproline Incorporation B Solid-Phase Peptide Synthesis (SPPS) A->B C On-Resin Click Chemistry (CuAAC) B->C D Cleavage & Purification (HPLC) C->D E Characterization (Mass Spec, HPLC) D->E F Biological Evaluation E->F G gp120 Binding Assay (SPR) F->G Binding Affinity H Antiviral Assay (Cell-based) F->H Antiviral Activity G->A SAR Feedback H->A SAR Feedback

Drug discovery workflow.
Logical Relationship of Click Chemistry Reaction

This diagram illustrates the key components and outcome of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Click_Chemistry Reactants Azide-functionalized Peptide Alkyne-containing Molecule Product Peptide-Triazole Conjugate Reactants->Product Click Reaction Catalyst Cu(I) Catalyst Catalyst->Product

Core click chemistry reaction.

Unveiling Protein-Protein Interactions with Azidoproline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate cellular landscape, understanding the dynamic web of protein-protein interactions (PPIs) is paramount for elucidating biological pathways and accelerating drug discovery. A powerful tool in the chemical biologist's arsenal (B13267) for this purpose is the photo-activatable amino acid analog, azidoproline. By incorporating this molecule into a protein of interest, researchers can initiate a covalent crosslink to its binding partners upon UV irradiation, effectively trapping and allowing for the identification of even transient interactions. These application notes provide a comprehensive overview and detailed protocols for utilizing azidoproline in the study of PPIs.

Core Principle: Photo-Affinity Labeling with Azidoproline

Azidoproline, an analog of the amino acid proline, is engineered with a photo-activatable azide (B81097) group. When incorporated into a "bait" protein, this azide group remains inert until exposed to a specific wavelength of UV light. Upon photoactivation, the azide is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with amino acid residues in close proximity, effectively "freezing" the interaction between the bait protein and its "prey" binding partners.[1][2][3]

This covalent capture is crucial for studying weak or transient interactions that are often lost during traditional biochemical purification methods.[4] The resulting crosslinked complexes can then be isolated and the interacting proteins identified using mass spectrometry-based proteomic techniques.

Experimental Workflow

The general workflow for an azidoproline-based photo-crosslinking experiment involves several key stages, from the incorporation of the unnatural amino acid to the final data analysis. A schematic of this process is outlined below.

experimental_workflow cluster_incorporation Azidoproline Incorporation cluster_crosslinking Photo-Crosslinking cluster_analysis Analysis incorp Site-directed mutagenesis to introduce TAG codon transfect Co-transfection of bait plasmid and tRNA/synthetase pair incorp->transfect culture Cell culture with azidoproline supplementation transfect->culture uv UV Irradiation (e.g., 365 nm) culture->uv lysis Cell Lysis uv->lysis affinity Affinity Purification of Bait Protein lysis->affinity sds SDS-PAGE and In-gel Digestion affinity->sds ms LC-MS/MS Analysis sds->ms data Data Analysis (e.g., MaxQuant) ms->data

General workflow for azidoproline-based photo-crosslinking proteomics.

Quantitative Data Presentation

A key advantage of modern proteomic techniques is the ability to quantify the identified protein interactions. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method that can be integrated with azidoproline photo-crosslinking to distinguish specific interaction partners from non-specific background proteins.[4][5][6][7] In a typical SILAC experiment, two cell populations are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine). The experimental sample (with the azidoproline-containing bait and UV irradiation) and a control sample (e.g., without UV irradiation or with a wild-type bait) are differentially labeled. After mixing the cell lysates, the ratio of heavy to light peptides in the mass spectrometer reveals the enrichment of specific interactors.

Table 1: Hypothetical Quantitative Proteomics Data for Azidoproline-Crosslinked Bait Protein X

Identified ProteinGene NameUniProt Acc.SILAC Ratio (H/L)-log10(p-value)Function
Protein APROAP1234510.54.2Kinase
Protein BPROBQ678908.23.8Adaptor Protein
Protein CPROCA1B2C32.11.5Structural Protein
Protein DPRODX4Y5Z61.20.5Metabolic Enzyme

This table represents example data. Actual results will vary based on the specific experiment.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for key experiments in an azidoproline photo-crosslinking study, adapted from established procedures for unnatural amino acid incorporation and quantitative proteomics.[8]

Protocol 1: Site-Specific Incorporation of Azidoproline into a Target Protein in Mammalian Cells

Materials:

  • HEK293T cells

  • DMEM (high glucose, pyruvate, no L-proline)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Plasmid encoding the protein of interest (POI) with a C-terminal affinity tag (e.g., HA or FLAG) and an in-frame amber codon (TAG) at the desired incorporation site.

  • Plasmid encoding an evolved pyrrolysyl-tRNA synthetase/tRNA pair for azidoproline.

  • Azidoproline solution (e.g., 100 mM stock in sterile water).

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer).

  • SDS-PAGE gels and buffers.

  • Anti-affinity tag antibody (e.g., anti-HA).

Procedure:

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% dFBS and penicillin/streptomycin.

  • Transfection: Co-transfect the POI-TAG plasmid and the synthetase/tRNA plasmid into the cells at 70-80% confluency using a suitable transfection reagent according to the manufacturer's instructions.

  • Azidoproline Incorporation: 24 hours post-transfection, replace the medium with fresh DMEM containing 10% dFBS and supplement with azidoproline to a final concentration of 1-5 mM.

  • Protein Expression: Incubate the cells for 48 hours to allow for expression of the azidoproline-containing protein.

  • Verification of Incorporation (Optional): To confirm successful incorporation, lyse a small aliquot of cells, run the lysate on an SDS-PAGE gel, and perform a Western blot using an antibody against the affinity tag. A band at the expected molecular weight of the full-length protein indicates successful incorporation.

Protocol 2: In-Cell Photo-Crosslinking and Affinity Purification

Materials:

  • Cells expressing the azidoproline-containing POI.

  • Ice-cold PBS.

  • UV lamp (365 nm).

  • Cell scraper.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Affinity purification resin (e.g., anti-HA agarose (B213101) beads).

  • Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20).

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or peptide competition).

Procedure:

  • UV Irradiation: Wash the cells twice with ice-cold PBS. Place the plate on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal time and distance from the UV source should be empirically determined.

  • Cell Lysis: After irradiation, lyse the cells directly on the plate with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Affinity Purification: Add the clarified lysate to the affinity purification resin and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the resin three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bait protein and its crosslinked partners from the resin according to the resin manufacturer's instructions.

Protocol 3: Sample Preparation for Mass Spectrometry

Materials:

  • Eluted protein sample.

  • SDS-PAGE gels and running buffer.

  • Coomassie or silver stain.

  • In-gel digestion kit (containing DTT, iodoacetamide, and trypsin).

  • Formic acid.

  • C18 desalting spin tips.

Procedure:

  • SDS-PAGE: Separate the eluted proteins on an SDS-PAGE gel.

  • Staining: Stain the gel with Coomassie or silver stain to visualize the protein bands. The crosslinked complexes will appear as higher molecular weight bands compared to the bait protein alone.

  • In-gel Digestion: Excise the entire lane or specific bands of interest. Cut the gel pieces into small cubes and perform in-gel digestion with trypsin according to standard protocols.

  • Peptide Extraction and Desalting: Extract the digested peptides from the gel pieces and desalt them using C18 spin tips.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway and Logical Relationship Visualization

Azidoproline-based crosslinking can be instrumental in mapping out signaling pathways and protein interaction networks. For instance, if "Bait Protein X" is a known kinase, this method can identify its direct substrates and interacting regulatory proteins.

signaling_pathway cluster_upstream Upstream Signal cluster_core Identified Interaction Complex cluster_downstream Downstream Effect Signal External Stimulus Bait Bait Protein X (Kinase) Signal->Bait PreyA Protein A (Substrate) Bait->PreyA Crosslinked PreyB Protein B (Adaptor) Bait->PreyB Crosslinked Pathway Downstream Signaling Pathway PreyA->Pathway PreyB->Pathway Response Cellular Response Pathway->Response

Hypothetical signaling pathway elucidated using azidoproline crosslinking.

Applications in Drug Discovery

The identification of novel PPIs is a critical step in the drug discovery process. By revealing the direct binding partners of a therapeutic target, azidoproline-based photo-crosslinking can:

  • Validate drug targets: Confirming that a drug candidate interacts with its intended target in a cellular context.

  • Identify off-target effects: Uncovering unintended interactions that could lead to adverse effects.

  • Discover novel drug targets: Identifying previously unknown proteins involved in a disease pathway.

  • Elucidate mechanisms of action: Providing a more detailed understanding of how a drug exerts its therapeutic effect.

Conclusion

Azidoproline photo-crosslinking, coupled with quantitative proteomics, offers a robust and versatile platform for the discovery and characterization of protein-protein interactions. The detailed protocols and conceptual frameworks provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully apply this powerful technique in their own investigations, ultimately contributing to a deeper understanding of cellular biology and the development of novel therapeutics.

References

Application Notes and Protocols for (2R,4S)-H-D-Pro(4-N3)-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,4S)-H-D-Pro(4-N3)-OH, a proline analogue featuring an azide (B81097) moiety, is a versatile building block in modern drug discovery. Its primary application lies in its utility as a scaffold for introducing molecular diversity into peptides and peptidomimetics through "click chemistry." The azide group serves as a chemical handle for the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This allows for the site-specific conjugation of a wide array of functionalities, including small molecules, imaging agents, and pharmacokinetic modifiers, to a peptide backbone.

One of the most notable applications of this azidoproline derivative is in the development of potent HIV-1 entry inhibitors. By replacing a key proline residue in a peptide antagonist of the HIV-1 envelope glycoprotein (B1211001) gp120, researchers have been able to generate a library of peptide-triazole conjugates with significantly enhanced binding affinities. This approach has led to the discovery of dual-site antagonists that block the interaction of gp120 with both the CD4 receptor and the coreceptor, exhibiting nanomolar potency against a broad range of HIV-1 subtypes.

These application notes provide an overview of the use of this compound in drug discovery, with a focus on its application in the synthesis of peptide-based HIV-1 inhibitors. Detailed protocols for solid-phase peptide synthesis (SPPS) incorporating this amino acid and subsequent on-resin click chemistry are provided, along with a summary of relevant quantitative data.

Data Presentation

The incorporation of this compound into the peptide 12p1 (sequence: RINNIPWSEAMM), replacing the proline at position 6, and subsequent modification via click chemistry has yielded potent HIV-1 gp120 antagonists. The following tables summarize the binding affinities and inhibitory concentrations of key compounds.

Table 1: Binding Affinities of Azidoproline-Modified Peptides to HIV-1 YU2 gp120

CompoundDescriptionK D (nM)Fold Improvement over 12p1
12p1Parent Peptide~5000-
HNG-10512p1 with (2S,4S)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-D-proline at position 638.6~130
HNG-15612p1 with (2S,4S)-4-(4-ferrocenyl-1H-1,2,3-triazol-1-yl)-D-proline at position 67.4~675

Note: The literature primarily reports the use of the (2S,4S) isomer for the synthesis of these specific HIV inhibitors. The data is presented here as a key application example of azidoproline in drug discovery.

Table 2: In Vitro Inhibitory Activity of Related Peptide Triazoles

CompoundDescriptionInhibition of sCD4 Binding (IC 50 , nM)Inhibition of 17b mAb Binding (IC 50 , nM)Antiviral Activity (EC 50 , µM)
UM-24Truncated HNG-156 analogue45.071.56.2
KR-41UM-24 with Trp replaced by L-3-Benzothienylalanine30.050.814
KR-42Non-natural UM-24 analogue118.8207.8-

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azidoproline-Containing Peptide

This protocol describes the manual solid-phase synthesis of an azidoproline-containing peptide based on the parent sequence of HNG-105 using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-(2R,4S)-4-azido-D-proline-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Acetic anhydride (B1165640)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For the coupling of Fmoc-(2R,4S)-4-azido-D-proline-OH, extend the coupling time to 4 hours or perform a double coupling.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • N-terminal Acetylation (Optional): After the final Fmoc deprotection, wash the resin with DMF. Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF and agitate for 30 minutes. Wash the resin with DMF and DCM.

  • Proceed to On-Resin Click Chemistry (Protocol 2).

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin click chemistry reaction to conjugate an alkyne-containing molecule to the azidoproline-containing peptide.

Materials:

  • Azidopeptide-on-resin from Protocol 1

  • Alkyne (e.g., phenylacetylene, 5 eq.)

  • Copper(I) bromide (CuBr, 2 eq.)

  • N,N-Diisopropylethylamine (DIPEA, 10 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Resin Preparation: Swell the azidopeptide-on-resin in anhydrous DMF for 30 minutes.

  • Click Reaction Mixture Preparation: In a separate vial, dissolve the alkyne, CuBr, and DIPEA in anhydrous DMF.

  • On-Resin Reaction:

    • Drain the DMF from the resin.

    • Add the click reaction mixture to the resin.

    • Agitate the reaction vessel at room temperature for 12-24 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (5 times).

    • Wash with a 0.5% DIPEA solution in DMF (3 times) to remove copper ions.

    • Wash with DMF (5 times) and DCM (5 times).

    • Dry the resin under vacuum.

Protocol 3: Peptide Cleavage and Purification

This protocol describes the cleavage of the peptide-triazole conjugate from the resin and its subsequent purification.

Materials:

  • Peptide-triazole-on-resin from Protocol 2

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water

  • Cold diethyl ether

  • Acetonitrile (B52724)

  • Water

  • Reverse-phase HPLC system with a C18 column

Procedure:

  • Peptide Cleavage:

    • Add the cleavage cocktail to the dry resin.

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

  • Lyophilization: Air-dry the peptide pellet and then lyophilize to obtain the crude peptide powder.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of acetonitrile/water.

    • Purify the peptide by reverse-phase HPLC using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect the fractions containing the pure peptide.

  • Characterization: Confirm the identity and purity of the final peptide-triazole conjugate by mass spectrometry and analytical HPLC.

Visualizations

experimental_workflow start Start: Fmoc-Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple 3. Fmoc-Amino Acid Coupling (DIC, OxymaPure) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 loop_cond Repeat for all amino acids? wash2->loop_cond loop_cond->deprotect Yes azido_couple Couple Fmoc-(2R,4S)-4-azido-D-proline-OH loop_cond->azido_couple No on_resin_click 4. On-Resin Click Chemistry (CuAAC) azido_couple->on_resin_click wash3 Wash (DMF, DCM) on_resin_click->wash3 cleavage 5. Cleavage from Resin (TFA/TIS/H2O) wash3->cleavage purification 6. HPLC Purification cleavage->purification end End: Pure Peptide-Triazole purification->end

Caption: Workflow for SPPS and on-resin modification.

signaling_pathway hiv HIV-1 Virion gp120 gp120 cd4 CD4 Receptor gp120->cd4 Binds coreceptor Coreceptor (CCR5/CXCR4) gp120->coreceptor Binds fusion Membrane Fusion & Viral Entry host_cell Host T-Cell inhibitor (2R,4S)-Azidoproline-based Peptide-Triazole (e.g., HNG-105) block1 Block inhibitor->block1 block1->gp120 Binds to dual site block2 Block

Caption: Inhibition of HIV-1 entry by azidoproline conjugate.

Troubleshooting & Optimization

Technical Support Center: Optimizing CuAAC Reactions for (2R,4S)-H-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a focus on the functionalized amino acid (2R,4S)-H-D-Pro(4-N3)-OH. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in achieving successful conjugations.

Frequently Asked Questions (FAQs)

Q1: What are the essential components for a successful CuAAC reaction?

A typical CuAAC reaction mixture includes five core components:

  • An azide-functionalized molecule , such as this compound.

  • An alkyne-functionalized molecule .

  • A copper(I) catalyst , which is the active catalytic species.[1] This is often generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄).[1][2]

  • A reducing agent (e.g., sodium ascorbate) to reduce the Cu(II) precursor to the active Cu(I) state and maintain it.[1][2][3]

  • A copper-chelating ligand to stabilize the Cu(I) catalyst, prevent oxidation, and accelerate the reaction.[2][3]

Q2: Which copper source and ligand should I choose?

For bioconjugation reactions in aqueous media, Copper(II) sulfate (CuSO₄) is the most common and convenient precursor, used in conjunction with a reducing agent.[2] The choice of ligand is critical for stabilizing the Cu(I) catalyst. Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended for aqueous reactions.[2] The ligand not only accelerates the reaction but also protects sensitive biomolecules from oxidative damage by reactive oxygen species that can be generated by the copper/ascorbate (B8700270) system.[3][4][5]

Q3: Why is the ligand-to-copper ratio important?

The ligand-to-copper ratio is crucial for catalytic efficiency and stability. An excess of the ligand is generally recommended. A ratio of 5:1 (ligand:copper) is often used to ensure the copper ion is fully chelated, which protects the catalyst from oxidation and prevents damage to sensitive substrates.[2][3][4] It is also recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[2]

Troubleshooting Guide

Q4: My reaction yield is low or non-existent. What are the possible causes and solutions?

Low or no product yield is a common issue with several potential causes. Use the following guide and the troubleshooting workflow diagram to diagnose the problem.

TroubleshootingWorkflow start Low or No Product Yield? reagent_check 1. Check Reagents start->reagent_check condition_check 2. Review Conditions start->condition_check substrate_check 3. Investigate Substrate start->substrate_check ascorbate_fresh Is Sodium Ascorbate solution fresh? reagent_check->ascorbate_fresh oxygen_present Was oxygen excluded (if necessary)? condition_check->oxygen_present inhibitors Are inhibitors present (e.g., thiols, EDTA)? substrate_check->inhibitors reagent_purity Are all reagents high purity? ascorbate_fresh->reagent_purity Yes sol_ascorbate Prepare fresh Sodium Ascorbate (100 mM in water) ascorbate_fresh->sol_ascorbate No reagent_purity->condition_check Yes sol_purity Purify starting materials reagent_purity->sol_purity No ligand_ratio Is Ligand:Cu ratio correct (e.g., 5:1)? oxygen_present->ligand_ratio Yes sol_oxygen Degas solution or work under inert gas oxygen_present->sol_oxygen No concentration_low Are reactant concentrations too low? ligand_ratio->concentration_low Yes sol_ratio Adjust ligand concentration ligand_ratio->sol_ratio No concentration_low->substrate_check No sol_concentration Increase concentration of limiting reagent concentration_low->sol_concentration Yes steric_hindrance Is there steric hindrance near azide (B81097)/alkyne? inhibitors->steric_hindrance No sol_inhibitors Increase catalyst/ligand; add sacrificial metal (Zn(II)) inhibitors->sol_inhibitors Yes proline_coord Could proline moiety be interfering? steric_hindrance->proline_coord No sol_steric Increase reaction time or temperature steric_hindrance->sol_steric Yes sol_proline Screen different ligands or increase ligand concentration proline_coord->sol_proline Yes sol_ascorbate->reagent_purity sol_oxygen->ligand_ratio sol_ratio->concentration_low sol_inhibitors->steric_hindrance sol_steric->proline_coord

Troubleshooting workflow for low or no product yield.

ProblemPossible CauseRecommended Solution(s)
Low or No Product Yield Oxidation of Cu(I) Catalyst: The active Cu(I) species is readily oxidized to inactive Cu(II) by dissolved oxygen.[1]• Ensure the sodium ascorbate solution is freshly prepared.[6] • For sensitive reactions, degas the solvent or work under an inert atmosphere (e.g., nitrogen or argon).[6] • Use an appropriate ligand (e.g., THPTA) at a sufficient concentration (e.g., 5 equivalents relative to copper) to protect the Cu(I).[3]
Inhibitors in Reaction Mixture: Functional groups like thiols (from cysteine residues or additives like DTT) can coordinate strongly with copper, inactivating the catalyst.[7] Chelating agents like EDTA will also sequester copper.• Increase the concentration of the copper-ligand complex.[2] • Add sacrificial metals such as Zn(II) or Ni(II) to occupy the inhibiting thiols, leaving Cu(I) free to catalyze the reaction.[7]
Impure Reagents: Impurities in the azide, alkyne, or solvents can interfere with the reaction.• Use high-purity reagents and solvents. Consider purifying starting materials if impurities are suspected.[2]
Substrate-Specific Issues: The proline backbone of this compound contains a secondary amine and a carboxylic acid, which could potentially chelate the copper catalyst, reducing its activity. Steric hindrance around the azide or alkyne can also slow the reaction.[2]• Increase the reaction time or temperature.[2] • Screen different ligands, as some may be less affected by substrate coordination. Interestingly, L-proline itself can act as a beneficial ligand in some CuAAC systems.[8]
Incorrect Stoichiometry: An incorrect ratio of azide to alkyne can lead to incomplete conversion.• While a 1:1 ratio is theoretically sufficient, using a slight excess (1.1 to 2-fold) of the less valuable or more soluble reactant can drive the reaction to completion.[2]

Q5: My substrate appears to be degrading. How can I prevent this?

Substrate degradation is often caused by reactive oxygen species (ROS) generated by the Cu/ascorbate system, which can oxidize sensitive amino acids like histidine, methionine, and cysteine.[3][5]

ProblemPossible CauseRecommended Solution(s)
Substrate Degradation Reactive Oxygen Species (ROS): The combination of copper and sodium ascorbate can produce ROS, leading to oxidation of the proline derivative or the alkyne partner.[3][5]• Use a protective, water-soluble ligand like THPTA in at least a 5-fold excess relative to copper. The ligand can act as a sacrificial reductant, protecting the biomolecules.[3][4]
Deleterious Ascorbate Byproducts: Byproducts of ascorbate oxidation, such as dehydroascorbate, can covalently modify amine groups on substrates.[3][5]• Add aminoguanidine (B1677879) to the reaction mixture (e.g., 5 mM final concentration).[3][4][6] Aminoguanidine acts as a scavenger for these reactive byproducts, preventing unwanted side reactions.[9]

Experimental Protocols and Optimization

This section provides a general protocol as a starting point for optimizing the CuAAC reaction for this compound. The final concentrations of reagents may need to be adjusted for your specific alkyne substrate.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Incubation & Monitoring cluster_workup 4. Workup & Analysis prep_stocks Prepare Stock Solutions add_substrates Combine Azido-Proline, Alkyne, & Buffer prep_stocks->add_substrates premix_catalyst Pre-mix CuSO4 & Ligand add_substrates->premix_catalyst add_catalyst Add Cu/Ligand Mix to Substrates premix_catalyst->add_catalyst add_additives Add Aminoguanidine (optional) add_catalyst->add_additives initiate Initiate with fresh Sodium Ascorbate add_additives->initiate incubate Incubate at RT (e.g., 1-16 hours) initiate->incubate monitor Monitor Progress (TLC, LC-MS) incubate->monitor quench Quench Reaction (e.g., add EDTA) monitor->quench purify Purify Product (e.g., Chromatography) quench->purify

General experimental workflow for CuAAC reaction optimization.

Table 1: Recommended Stock Solutions & Final Concentrations
ComponentStock Solution ConcentrationRecommended Final ConcentrationNotes
This compound 10-100 mM in Buffer0.1 - 5 mMDependent on solubility and reaction scale.
Alkyne Partner 10-100 mM in DMSO or Buffer0.1 - 10 mMA slight excess relative to the limiting reagent is often beneficial.[2]
Copper(II) Sulfate (CuSO₄) 20 mM in Water50 - 250 µMHigher concentrations are usually not necessary and can increase side reactions.[3][4]
Ligand (e.g., THPTA) 50 mM in Water250 - 1250 µMMaintain a 5:1 ratio of Ligand:Cu.[3][4]
Sodium Ascorbate (NaAsc) 100 mM in Water (Prepare Fresh)1 - 5 mMMust be prepared fresh daily for maximum activity.[2][6]
Aminoguanidine HCl 100 mM in Water5 mM (Optional)Recommended to prevent side reactions from ascorbate oxidation.[3][4]
Step-by-Step General Protocol

This protocol is for a final reaction volume of 500 µL. Adjust volumes proportionally for different scales.

  • Prepare Stock Solutions: Prepare fresh 100 mM Sodium Ascorbate in water.[2][6] Ensure other stock solutions are ready.

  • Combine Substrates: In a microcentrifuge tube, combine the following:

    • Your solution of this compound.

    • Your alkyne partner solution.

    • A suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to bring the volume to 437.5 µL .[4]

  • Prepare Catalyst Premix: In a separate tube, pre-mix the copper and ligand. This is a critical step.[2]

    • 2.5 µL of 20 mM CuSO₄

    • 5.0 µL of 50 mM THPTA

    • Vortex briefly. This will yield final concentrations of 100 µM CuSO₄ and 500 µM THPTA.

  • Add Catalyst and Additives:

    • Add the 7.5 µL of the catalyst premix to the main reaction tube.

    • (Optional but recommended) Add 25 µL of 100 mM aminoguanidine.[4]

  • Initiate the Reaction:

    • Add 25 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction.[7]

    • This will bring the final volume to 500 µL with a final sodium ascorbate concentration of 5 mM.

  • Incubate: Close the tube to minimize oxygen diffusion and mix by gentle inversion or on a rotisserie.[4][7] Allow the reaction to proceed at room temperature for 1 to 16 hours.

  • Monitor and Work Up: Monitor the reaction's progress using an appropriate analytical technique (e.g., LC-MS, TLC). Once complete, the copper can be removed by adding a chelator like EDTA or through purification methods such as dialysis or chromatography.[4]

// Nodes Cu_I [label="Cu(I)-Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne [label="R1-Alkyne"]; Azide [label="R2-Azide\n(this compound)"]; Cu_Acetylide [label="Cu(I)-Acetylide Complex"]; Triazolide_Intermediate [label="Copper Triazolide Intermediate"]; Product [label="1,4-Disubstituted Triazole", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible node for cycle center center [shape=point, width=0.01, height=0.01];

// Edges Cu_I -> Cu_Acetylide [label="+ Alkyne", dir=forward]; Cu_Acetylide -> Triazolide_Intermediate [label="+ Azide", dir=forward]; Triazolide_Intermediate -> Product [label="+ H+", dir=forward]; Product -> Cu_I [style=invis]; // To guide layout Triazolide_Intermediate -> Cu_I [label="Releases Catalyst", style=dashed, constraint=false];

// Layout control {rank=same; Alkyne; Azide;} Alkyne -> Cu_Acetylide [style=invis]; Azide -> Triazolide_Intermediate [style=invis]; }

Simplified catalytic cycle of the CuAAC reaction.

References

Technical Support Center: Troubleshooting Low Yields in SPAAC Reactions with Azidoproline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving azidoproline.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in my SPAAC reaction with azidoproline?

Low yields in SPAAC reactions with azidoproline can stem from several factors, primarily related to steric hindrance, reaction kinetics, and reagent stability. Azidoproline, as a secondary azide (B81097) incorporated into a rigid cyclic structure, presents significant steric bulk around the azide functional group. This steric hindrance can dramatically reduce the reaction rate compared to linear azides[1]. Other potential causes include suboptimal reaction conditions, degradation of reagents, or issues with purification.

Q2: How does the choice of cyclooctyne (B158145) affect the reaction with azidoproline?

The choice of the strained cyclooctyne is critical for a successful SPAAC reaction with a sterically hindered azide like azidoproline. More reactive cyclooctynes, which have higher ring strain, are generally recommended to overcome the lower reactivity of azidoproline. The reaction rate of SPAAC is directly influenced by the structure of the cyclooctyne[2][3]. Bicyclononyne (BCN) and dibenzocyclooctyne (DBCO) and their derivatives are highly reactive and commonly used substrates in SPAAC reactions[2].

Q3: Can the reaction buffer and pH impact the yield?

Yes, the reaction buffer and pH can have a significant effect on SPAAC reaction rates[4][5]. Studies have shown that buffers like HEPES can lead to higher reaction rates compared to PBS[4][5][6][7]. A slightly alkaline pH (7.5-8.5) can also increase the rate of some SPAAC reactions[4]. It is crucial to ensure the buffer system is compatible with the biomolecules involved.

Q4: What is the optimal temperature and reaction time for SPAAC with azidoproline?

While many SPAAC reactions can proceed at 4°C, incubating at room temperature (25°C) or 37°C can significantly increase the reaction rate, especially for challenging substrates like azidoproline[4][6][8]. Due to the potentially slow kinetics, it is advisable to monitor the reaction over a longer period, such as 24-48 hours[4].

Q5: Could my reagents have degraded?

Degradation of either the azidoproline-containing molecule or the cyclooctyne reagent is a common cause of low reaction yields. Ensure proper storage of all reagents, typically at -20°C or -80°C, protected from light and moisture[4]. It is always recommended to prepare fresh solutions of reactants before each experiment[4].

Q6: How can I monitor the progress of my SPAAC reaction?

The progress of a SPAAC reaction can be monitored by tracking the disappearance of the cyclooctyne, which often has a characteristic UV absorbance[8][9]. For example, DBCO reagents have a distinct absorbance peak around 309 nm that disappears upon reaction with an azide[8]. This allows for the determination of reaction kinetics and optimization of reaction time.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low yields in SPAAC reactions involving azidoproline.

Potential Cause Recommended Solution
Inefficient Reaction Kinetics Optimize Reaction Buffer and pH: Switch from PBS to HEPES buffer. A slightly alkaline pH (7.5-8.5) may also improve rates for some reactions[4][5][6].
Increase Reaction Temperature: Incubate the reaction at room temperature (25°C) or 37°C instead of 4°C, provided your biomolecules are stable at these temperatures[4][6][8].
Increase Reaction Time: Monitor the reaction for an extended period (e.g., 24-48 hours) to allow for completion, especially with sterically hindered reactants[4].
Increase Reactant Concentrations: If possible, increase the concentration of one or both reactants to drive the reaction forward[4][8].
Steric Hindrance Choose a More Reactive Cyclooctyne: Utilize a more strained and reactive cyclooctyne such as DBCO, BCN, or DIFO to overcome the steric bulk of azidoproline[2][9][10].
Incorporate a PEG Spacer: If designing a custom linker, introducing a PEG spacer between the cyclooctyne and the molecule of interest can reduce steric hindrance and improve accessibility, which has been shown to enhance reaction rates[5][7][8].
Reagent-Related Issues Verify Reagent Integrity: Ensure that both the azidoproline-containing molecule and the cyclooctyne have not degraded. Use freshly prepared reagents and store them properly (typically at -20°C or -80°C, protected from light and moisture)[4][6].
Check for Azide Contaminants in Buffers: Avoid using buffers containing sodium azide (NaN₃) as a preservative, as it will compete with your azidoproline for the cyclooctyne, inhibiting the desired reaction[8].
Purification Challenges Optimize Purification Method: Depending on the properties of your product, consider alternative purification strategies such as size-exclusion chromatography, affinity chromatography, or HPLC to effectively separate the desired product from unreacted starting materials and side products[6].

Data Presentation

Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes

This table summarizes the second-order rate constants for the reaction of various cyclooctynes with a model azide (benzyl azide), providing a reference for selecting a suitable reagent for your azidoproline-based SPAAC reaction. Higher rate constants indicate a faster reaction.

CyclooctyneAbbreviationSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DibenzocyclooctyneDBCO~0.1 - 1.0[2][10]
BicyclononyneBCN~0.01 - 0.1[2][10]
Difluorinated CyclooctyneDIFO~0.076[9][10]
DIBODIBO~0.0567[9]

Note: Reaction rates are dependent on the specific azide, solvent, and temperature.

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale SPAAC Reaction

This protocol outlines a general method for conjugating an azidoproline-containing peptide to a DBCO-functionalized molecule.

  • Preparation of Reactants:

    • Dissolve the azidoproline-containing peptide in a suitable reaction buffer (e.g., HEPES, pH 7.5) to a final concentration of 1-5 mg/mL.

    • Dissolve the DBCO-functionalized molecule in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of the DBCO-functionalized molecule to the solution of the azidoproline-containing peptide.

    • Gently mix the reaction and incubate at room temperature (25°C) or 37°C for 4-24 hours. The optimal time should be determined empirically.

  • Monitoring the Reaction (Optional):

    • To monitor the reaction progress, periodically take a small aliquot of the reaction mixture and analyze it by LC-MS or SDS-PAGE.

    • Alternatively, if the cyclooctyne has a distinct UV absorbance, its disappearance can be tracked using a spectrophotometer[8].

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or reverse-phase HPLC to remove unreacted starting materials.

Visualizations

SPAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. SPAAC Reaction cluster_analysis 3. Analysis & Purification A Prepare Azidoproline- Containing Molecule C Mix Reactants in Buffer A->C B Prepare Strained Alkyne (e.g., DBCO) B->C D Incubate (e.g., 25°C, 4-24h) C->D E Monitor Reaction (LC-MS, SDS-PAGE) D->E F Purify Conjugate (Chromatography) E->F G Final Conjugated Product F->G

Caption: General experimental workflow for a SPAAC reaction.

Troubleshooting_Flowchart start Low SPAAC Yield q1 Check Reaction Conditions (Temp, Time, Buffer, pH) start->q1 a1_yes Conditions Optimal q1->a1_yes Yes a1_no Optimize Conditions (↑ Temp, ↑ Time, HEPES) q1->a1_no No q2 Assess Reagents (Age, Storage, Purity) a1_yes->q2 a1_no->q2 a2_yes Reagents OK q2->a2_yes Yes a2_no Use Fresh/Pure Reagents q2->a2_no No q3 Consider Steric Hindrance a2_yes->q3 a2_no->q3 a3_yes Use More Reactive Alkyne (e.g., DBCO, BCN) q3->a3_yes end Improved Yield a3_yes->end

Caption: Troubleshooting decision tree for low SPAAC yields.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product azide Azidoproline (R1-N3) ts [3+2] Cycloaddition Transition State azide->ts alkyne Strained Alkyne (e.g., DBCO, R2) alkyne->ts triazole Triazole Product (R1-Triazole-R2) ts->triazole Release of Ring Strain

References

preventing side reactions of (2R,4S)-4-azidoproline during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of (2R,4S)-4-azidoproline in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing common side reactions and to offer troubleshooting solutions for issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Is the azide (B81097) group of (2R,4S)-4-azidoproline stable under standard Fmoc-SPPS conditions?

A: Yes, the azide functional group is generally robust and stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS). This includes the basic conditions used for Fmoc-deprotection (e.g., 20% piperidine (B6355638) in DMF) and during the coupling reactions with common activating agents.[1][2]

Q2: What is the primary side reaction of concern when using (2R,4S)-4-azidoproline?

A: The most significant and commonly encountered side reaction is the reduction of the azide group (-N₃) to a primary amine (-NH₂). This typically occurs during the final cleavage and deprotection step from the solid support, which is carried out under strong acidic conditions with a cleavage cocktail containing scavengers.[1][3][4]

Q3: Which reagents are known to cause the reduction of the azide group?

A: Thiol-based scavengers are the primary cause of azide reduction in the presence of trifluoroacetic acid (TFA).[1][3][4] Specifically, 1,2-ethanedithiol (B43112) (EDT) is a potent reducing agent and should be avoided in cleavage cocktails for azide-containing peptides.[1][4] Other thiol scavengers like dithiothreitol (B142953) (DTT) have been shown to be much safer alternatives, causing significantly less reduction.[1][4]

Q4: Are non-thiol scavengers safe to use with azide-containing peptides?

A: Yes, non-thiol scavengers are generally considered safe and are recommended for use with azide-containing peptides. Triisopropylsilane (TIS) is a widely used non-thiol scavenger that effectively quenches carbocations generated during cleavage without reducing the azide group.[1][3] A standard "azide-safe" cleavage cocktail is a mixture of TFA, TIS, and water.[1]

Q5: Can the coupling conditions affect the stability of the azide group?

A: Standard coupling reagents used in Fmoc-SPPS, such as HBTU, HATU, and DIC, are generally compatible with the azide group and do not cause side reactions under normal coupling conditions. However, it is always good practice to follow standard protocols and avoid prolonged exposure to highly reactive species. Uronium-based reagents like HBTU and HATU should not be used in excess as they can react with the N-terminal amine to form a guanidinium (B1211019) cap, which is a general side reaction in peptide synthesis and not specific to azidoproline.[5][6]

Q6: How can I detect the reduction of the azide group in my final peptide product?

A: The reduction of the azide to an amine results in a predictable mass change. The azide group (-N₃) has a mass of approximately 42.01 Da, while the resulting amine group (-NH₂) has a mass of approximately 16.02 Da, leading to a net mass loss of 25.99 Da. This mass difference can be readily detected by mass spectrometry (MS) analysis of the crude peptide.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Mass spectrometry of the crude peptide shows a significant peak at [M-26] Da. Reduction of the azide group to a primary amine during cleavage.The most likely cause is the use of a thiol-containing scavenger, such as 1,2-ethanedithiol (EDT), in your TFA cleavage cocktail.[1][4]
Immediate Action: Re-synthesize the peptide and use an "azide-safe" cleavage cocktail. Recommended "Azide-Safe" Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).[1][3] Alternative if a thiol is required: If a thiol scavenger is necessary (e.g., for peptides containing multiple arginine residues), use dithiothreitol (DTT) instead of EDT, as it has been shown to cause significantly less azide reduction.[1][4]
Low coupling efficiency of (2R,4S)-4-azidoproline or the subsequent amino acid. Steric hindrance due to the proline ring structure.Proline and its derivatives can sometimes present coupling challenges.[5]
Optimization: - Perform a double coupling for the azidoproline residue and the following amino acid. - Use a more potent coupling reagent such as HATU or HCTU.[5][7] - Increase the coupling time and/or temperature (if using a microwave peptide synthesizer).
Presence of deletion sequences lacking the azidoproline residue. Incomplete Fmoc deprotection of the preceding amino acid or incomplete coupling of azidoproline.Inefficient reactions can lead to deletion products.
Verification & Optimization: - Ensure complete Fmoc deprotection of the previous residue using a colorimetric test (e.g., Kaiser test). - Implement the coupling optimization strategies mentioned above (double coupling, stronger activator).

Data Summary

The following table summarizes the compatibility of common scavengers in TFA cleavage cocktails for peptides containing (2R,4S)-4-azidoproline. The data is based on qualitative and semi-quantitative findings from the literature.

Scavenger Type Compatibility with Azide Group Observed Side Reaction Recommendation Reference
1,2-Ethanedithiol (EDT) ThiolNot Recommended Significant reduction of azide to amine.Avoid use.[1][4]
Dithiothreitol (DTT) ThiolFair Minimal to low levels of azide reduction observed.Safer alternative to EDT if a thiol is required.[1][4]
Triisopropylsilane (TIS) SilaneExcellent No significant reduction of the azide group.Highly Recommended .[1][3]
Thioanisole ThioetherGood Generally considered safe for azide groups.Can be used in combination with TIS.[1]
Phenol AromaticExcellent No reduction of the azide group.Commonly used in cleavage cocktails.[8]

Experimental Protocols

Protocol 1: Recommended "Azide-Safe" Cleavage and Deprotection

This protocol is designed to efficiently cleave a peptide containing (2R,4S)-4-azidoproline from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.

  • Resin Preparation: Following synthesis, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under a high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail consisting of:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% deionized Water (H₂O)

    • 2.5% Triisopropylsilane (TIS)

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing 10-fold excess of chilled diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Analyze the crude peptide by HPLC and Mass Spectrometry to confirm the integrity of the azide group.

Visual Guides

Side_Reaction_Pathway cluster_scavengers Scavenger Choice Peptide_N3 Peptide-(2R,4S)-4-Azidoproline (Desired Product) TFA TFA Cleavage Cocktail Peptide_N3->TFA Cleavage Peptide_NH2 Peptide-(2R,4S)-4-Aminoproline (Side Product) EDT EDT (Thiol Scavenger) TFA->EDT Contains TIS TIS (Silane Scavenger) TFA->TIS Contains EDT->Peptide_NH2 Reduction TIS->Peptide_N3 No Reduction

Figure 1. Primary side reaction pathway for (2R,4S)-4-azidoproline during cleavage.

Troubleshooting_Workflow Start Crude Peptide Analysis (MS) Mass_Check Mass = [M-26] Da observed? Start->Mass_Check No_Issue Azide group is intact. Proceed with purification. Mass_Check->No_Issue No Side_Reaction Azide Reduction Occurred Mass_Check->Side_Reaction Yes Check_Cocktail Review Cleavage Cocktail Composition Side_Reaction->Check_Cocktail EDT_Used Was EDT or another strong thiol scavenger used? Check_Cocktail->EDT_Used Resynthesize Re-synthesize peptide EDT_Used->Resynthesize Yes Other_Cause Investigate other potential reducing agents in process. EDT_Used->Other_Cause No Use_Safe_Cocktail Use Azide-Safe Cocktail (TFA/H2O/TIS) Resynthesize->Use_Safe_Cocktail

References

Technical Support Center: Purification of Azido-Proline Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of peptides incorporating the non-canonical amino acid (2R,4S)-H-D-Pro(4-N3)-OH. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying peptides containing this compound?

A1: The standard and most effective method for purifying synthetic peptides, including those with azido-proline modifications, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This technique separates the target peptide from impurities based on hydrophobicity.[1][2]

Q2: How does the presence of the 4-azido group on the D-proline affect the purification strategy?

A2: The azide (B81097) group is relatively stable under standard RP-HPLC conditions.[4] However, its presence can slightly increase the hydrophobicity of the peptide compared to an unmodified proline residue. This may require optimization of the HPLC gradient. The primary concern with the azide group is its potential reduction to an amine, especially during the final cleavage from the resin if inappropriate scavengers are used.[4]

Q3: My mass spectrometry analysis shows a peak at the desired mass minus 26 Da. What is the cause?

A3: A mass loss of 26 Da typically indicates the reduction of the azide group (-N3) to a primary amine (-NH2). This corresponds to the loss of two nitrogen atoms (28 Da) and the gain of two hydrogen atoms (+2 Da).[4] This reduction is often caused by the use of thiol-based scavengers, such as 1,2-ethanedithiol (B43112) (EDT), during TFA cleavage.[4]

Q4: How can I prevent the reduction of the azide group during peptide synthesis and cleavage?

A4: To prevent azide reduction, it is crucial to use a scavenger cocktail that is compatible with the azide group. A commonly used "azide-safe" cocktail is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water.[4] If a thiol scavenger is necessary, dithiothreitol (B142953) (DTT) is a safer alternative to EDT.[4]

Q5: My peptide is aggregating during purification. What can I do?

A5: Peptide aggregation can be a significant challenge, particularly with hydrophobic sequences.[5] To mitigate aggregation during purification, you can try switching to N-methylpyrrole (NMP) or adding dimethylsulfoxide (DMSO) to the solvent, sonicating the sample, or coupling at a higher temperature.[5] Introducing backbone-protecting groups during synthesis can also help reduce aggregation and improve solubility.[5]

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of peptides containing this compound.

Problem Potential Cause Recommended Solution
Broad or Tailing Peaks in HPLC - Poor sample solubility- Secondary interactions with the stationary phase- Column overloading- Ensure the peptide is fully dissolved in the initial mobile phase.- Adjust the mobile phase pH or use ion-pairing agents.- Reduce the amount of peptide loaded onto the column.
Low Peptide Recovery - Irreversible adsorption to the column- Peptide precipitation on the column- Use a different stationary phase (e.g., C4 instead of C18 for very hydrophobic peptides).[3]- Increase the organic solvent concentration at the end of the gradient.- Ensure the peptide remains soluble in the mobile phase throughout the gradient.
Co-elution of Impurities - Similar hydrophobicity of the target peptide and impurities- Optimize the HPLC gradient to improve separation.- Try a different stationary phase or an orthogonal purification method like ion-exchange chromatography.[6][7]
Multiple Peaks in Mass Spec After Purification - Incomplete removal of protecting groups- Side reactions during synthesis or cleavage- Oxidation of sensitive residues (e.g., Met, Trp)- Review the cleavage protocol and ensure sufficient time and appropriate scavengers.- If oxidation is suspected, add DTT to the cleavage cocktail.[5]- Re-purify the peptide with an optimized gradient.

Experimental Protocols

General RP-HPLC Purification Protocol for Azido-Proline Peptides

This protocol provides a general starting point for the purification of peptides containing this compound. Optimization will be required based on the specific properties of your peptide.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as DMSO or DMF.

    • Dilute the dissolved peptide with Mobile Phase A to a concentration of approximately 1-2 mg/mL.[7]

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is a good starting point for most peptides.[1][3]

    • Mobile Phase A: 0.1% TFA in water.[1][3]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

    • Gradient: A typical starting gradient is 5-65% Mobile Phase B over 60 minutes. This should be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: Dependent on the column diameter (e.g., 1 mL/min for an analytical column, higher for preparative columns).

    • Detection: Monitor the elution at 210-220 nm.[2]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction using analytical RP-HPLC and confirm the identity by mass spectrometry.

    • Pool the fractions that contain the desired peptide at the required purity level.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.[1]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product sp_synthesis Solid-Phase Peptide Synthesis cleavage Cleavage from Resin (Azide-Safe Cocktail) sp_synthesis->cleavage dissolution Dissolution of Crude Peptide cleavage->dissolution hplc RP-HPLC dissolution->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Purity & Identity Analysis (Analytical HPLC, MS) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: A typical experimental workflow for the purification of azido-proline containing peptides.

troubleshooting_logic start Start Purification hplc_run Perform RP-HPLC start->hplc_run analyze_chromatogram Analyze Chromatogram hplc_run->analyze_chromatogram good_separation Good Separation analyze_chromatogram->good_separation Yes poor_separation Poor Separation analyze_chromatogram->poor_separation No check_ms Analyze Fractions by MS good_separation->check_ms optimize_gradient Optimize Gradient poor_separation->optimize_gradient change_column Change Stationary Phase poor_separation->change_column optimize_gradient->hplc_run change_column->hplc_run correct_mass Correct Mass check_ms->correct_mass Yes incorrect_mass Incorrect Mass (e.g., M-26) check_ms->incorrect_mass No end End correct_mass->end review_cleavage Review Cleavage Protocol incorrect_mass->review_cleavage

Caption: A troubleshooting decision tree for the purification of azido-proline containing peptides.

References

Technical Support Center: Managing Copper Toxicity in Live-Cell Labeling with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on managing copper catalyst cytotoxicity during live-cell labeling experiments using CuAAC (Click Chemistry). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your live-cell labeling studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of copper toxicity in CuAAC reactions performed on live cells?

A1: The primary cause of toxicity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for live-cell labeling is the generation of reactive oxygen species (ROS). This occurs when the Cu(I) catalyst, in the presence of a reducing agent like sodium ascorbate (B8700270) and atmospheric oxygen, produces harmful radicals that can damage cellular components such as lipids, proteins, and DNA, leading to decreased cell viability.[1][2][3]

Q2: How can I minimize copper-induced toxicity during my live-cell labeling experiments?

A2: Several strategies can be employed to minimize copper toxicity:

  • Use of Accelerating and Protective Ligands: Water-soluble ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can chelate the copper ions. These ligands not only accelerate the CuAAC reaction but also protect cells from oxidative damage.[1][4][5]

  • Employ Copper-Chelating Azides: Utilizing azides that have a copper-chelating moiety can increase the effective copper concentration at the reaction site, allowing for the use of lower, less toxic overall copper concentrations.[2][6]

  • Optimize Reagent Concentrations and Reaction Time: It is crucial to use the lowest possible concentrations of copper and alkyne that still provide efficient labeling. Additionally, minimizing the reaction time can significantly reduce cell damage.[1][4]

  • Consider Copper-Free Click Chemistry: For particularly sensitive cell types, copper-free alternatives like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be an excellent option as they eliminate the need for a copper catalyst altogether.[7][8][9]

Q3: What are the recommended concentrations for copper sulfate (B86663) and ligands in a typical live-cell CuAAC experiment?

A3: Optimized conditions for cell-surface labeling often involve 50 µM CuSO₄, 250 µM THPTA (a 5:1 ligand-to-copper ratio), 2.5 mM sodium ascorbate, and 1 mM aminoguanidine (B1677879) for 1 to 5 minutes.[1][4] However, these concentrations should be optimized for each specific cell type and experimental setup.

Q4: Can I perform CuAAC labeling on intracellular targets in live cells?

A4: While challenging, intracellular CuAAC labeling in live cells is possible. It requires careful optimization to ensure cell permeability of the reagents and to manage intracellular copper toxicity. The presence of endogenous copper-binding molecules and the reducing intracellular environment can also affect the reaction efficiency.[10][11] Ligands conjugated to cell-penetrating peptides have been shown to facilitate intracellular copper delivery and improve reaction yields.[10][11]

Q5: What are some signs of copper toxicity in my cell cultures?

A5: Signs of copper toxicity can include changes in cell morphology (e.g., rounding, detachment), reduced cell proliferation, and decreased cell viability, which can be quantified using assays like the CellTiter-Glo Luminescent Cell Viability Assay.[1][4] Increased levels of intracellular ROS can also be a direct indicator of copper-induced stress.[12][13]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no labeling signal 1. Inefficient CuAAC reaction. 2. Low incorporation of the azide (B81097) or alkyne handle. 3. Degradation of reagents.1. Increase the concentration of the copper catalyst and/or the accelerating ligand. A 5:1 ligand-to-copper ratio is often effective.[4] 2. Confirm the metabolic incorporation of your azide or alkyne-modified substrate using a positive control or an alternative detection method. 3. Prepare fresh solutions of sodium ascorbate and other reagents immediately before use.
High cell death or morphological changes 1. Copper toxicity. 2. Toxicity from the azide or alkyne-modified metabolic precursor.[1][4]1. Decrease the concentration of CuSO₄. Try a range from 10 µM to 50 µM.[2][6] 2. Increase the ligand-to-copper ratio to enhance protection against oxidative stress.[4] 3. Reduce the incubation time for the CuAAC reaction. 4. Perform a dose-response experiment to determine the optimal, non-toxic concentration of your metabolic precursor.
High background fluorescence 1. Non-specific binding of the fluorescent probe. 2. Autofluorescence of cells.1. Ensure adequate washing steps after the labeling reaction to remove unbound probe. 2. Include a control sample of unlabeled cells to assess the level of autofluorescence. 3. Consider using a fluorescent probe with excitation and emission wavelengths that minimize interference from cellular autofluorescence.
Inconsistent labeling results 1. Variability in cell health and density. 2. Inconsistent reagent preparation or addition.1. Ensure consistent cell seeding density and monitor cell health prior to the experiment. 2. Use freshly prepared reagents and ensure accurate pipetting. Premixing the copper and ligand before adding to the cells can improve consistency.[4]

Quantitative Data Summary

Table 1: Effect of THPTA Ligand on Cell Viability in the Presence of Copper and Ascorbate

Cell LineCuSO₄ (µM)THPTA:Cu RatioAverage Cell Viability (%)
HeLa500:1~60%
HeLa505:1~100%
CHO500:1~55%
CHO505:1~100%
Jurkat500:1~40%
Jurkat505:1~95%
Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.[1][4]

Table 2: Comparison of Labeling Efficiency with Different Copper Concentrations

Cell LineCuSO₄ (µM)Relative Labeling Intensity
CHO25+
CHO50+++
HeLa25+
HeLa50+++
Data is a qualitative summary based on fluorescence intensity described in the cited literature.[1][4]

Experimental Protocols

Optimized Protocol for Live-Cell Surface Labeling using CuAAC

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.[1][4]

  • Metabolic Labeling:

    • Culture cells in the presence of an azide- or alkyne-modified metabolic precursor (e.g., 10-50 µM Ac₄ManNAz for 48 hours) to incorporate the bioorthogonal handle onto cell surface glycans.

  • Preparation of Labeling Reagents (prepare fresh):

    • Copper/Ligand Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., for a final concentration of 50 µM CuSO₄, use 250 µM THPTA).

    • Reducing Agent: Prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Scavenger: Prepare a stock solution of aminoguanidine (e.g., 100 mM in water).

    • Alkyne/Azide Probe: Prepare a stock solution of your fluorescent alkyne or azide probe.

  • Labeling Reaction:

    • Wash the metabolically labeled cells twice with cold DPBS.

    • Prepare the labeling cocktail in cold medium or DPBS. For a final volume of 1 mL, add the reagents in the following order to the desired final concentrations:

      • Alkyne-fluorophore probe (e.g., 25 µM)

      • Copper/THPTA premix (to final 50 µM CuSO₄ / 250 µM THPTA)

      • Aminoguanidine (to final 1 mM)

      • Sodium ascorbate (to final 2.5 mM)

    • Gently add the labeling cocktail to the cells.

    • Incubate at 4°C for 1 to 5 minutes.

  • Washing and Imaging:

    • Gently aspirate the labeling cocktail and wash the cells three times with cold DPBS.

    • Add fresh, pre-warmed culture medium to the cells.

    • Proceed with imaging or other downstream analysis.

Visualizations

CopperToxicityPathway Cu_Asc Cu(I) + Ascorbate + O₂ ROS Reactive Oxygen Species (ROS) Cu_Asc->ROS generates CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage causes Apoptosis Apoptosis / Decreased Viability CellularDamage->Apoptosis leads to Ligand Protective Ligand (e.g., THPTA) Ligand->Cu_Asc chelates & protects

Caption: Mechanism of copper-induced toxicity and the protective role of ligands.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis MetabolicLabeling 1. Metabolic Labeling (Incorporate Azide/Alkyne) PrepareReagents 2. Prepare Fresh Reagents (Cu/Ligand, Ascorbate, Probe) AddCocktail 3. Add Labeling Cocktail to Cells PrepareReagents->AddCocktail Incubate 4. Incubate (e.g., 4°C, 1-5 min) AddCocktail->Incubate Wash 5. Wash Cells Incubate->Wash Image 6. Image or Analyze Wash->Image

Caption: Experimental workflow for live-cell CuAAC labeling.

TroubleshootingLogic Start Problem: Low Signal or High Cell Death CheckToxicity Is cell viability low? Start->CheckToxicity ReduceCu Decrease [Cu] Increase [Ligand] Reduce Time CheckToxicity->ReduceCu Yes CheckSignal Is signal low? CheckToxicity->CheckSignal No ReduceCu->CheckSignal IncreaseCu Increase [Cu]/[Ligand] Check Reagents CheckSignal->IncreaseCu Yes Success Optimized Labeling CheckSignal->Success No IncreaseCu->CheckToxicity

Caption: Troubleshooting logic for CuAAC live-cell labeling experiments.

References

Technical Support Center: Ligand Selection for Copper-Catalyzed Reactions with Azidoproline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing copper-catalyzed reactions involving azidoproline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on ligand selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why is a ligand necessary for my copper-catalyzed reaction with azidoproline?

A1: While not always mandatory, using a copper-stabilizing ligand is highly recommended for several reasons. Ligands accelerate the reaction rate and, more importantly, stabilize the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state or disproportionation.[1][2] This is crucial for achieving high yields and minimizing side reactions, especially in sensitive biological systems.[2][3] Furthermore, ligands can protect biomolecules from damage caused by reactive oxygen species (ROS) that can be generated by the copper catalyst and reducing agent.[4][5][6][7]

Q2: Which are the most commonly used ligands for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

A2: Tris(triazolylmethyl)amine-based ligands are very popular. Tris(benzyltriazolylmethyl)amine (TBTA) is highly effective but has low aqueous solubility. For reactions in biological media, its water-soluble derivative, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often the ligand of choice.[1][2][8] Bathophenanthroline (B157979) disulfonate is another option, though the catalyst can be oxygen-sensitive.[9] More recently, tris(2-benzimidazolylmethyl)amines have been shown to be superior accelerating ligands.[10]

Q3: What is the optimal ligand-to-copper ratio?

A3: The optimal ligand-to-copper ratio can vary depending on the specific ligand and reaction conditions. However, for bioconjugation reactions, a ligand-to-copper ratio of 5:1 is often recommended.[5][11] This excess of ligand helps to ensure that the copper remains chelated and protected from oxidation, and it can also act as a sacrificial reductant.[4][6][7] For some ligands like bathophenanthroline disulfonate, an excess can be inhibitory.[10] It is always best to empirically determine the optimal ratio for your specific system.

Q4: Can the choice of solvent or buffer affect the ligand's performance?

A4: Absolutely. The CuAAC reaction is generally robust across a range of solvents and pH values (typically pH 4-12).[3][12] However, certain buffers can interfere with the reaction. For instance, Tris buffers should be avoided as the tris(hydroxymethyl)aminomethane can act as a competitive and inhibitory ligand for copper.[9][13] Buffers with high concentrations of chloride ions can also compete for copper binding.[4] Compatible buffers include phosphate (B84403), carbonate, or HEPES.[9][13] The choice of solvent can also impact the solubility of your reactants and the stability of the catalyst complex.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Catalyst Inactivation: Oxidation of Cu(I) to Cu(II).- Use a stabilizing ligand: THPTA or TBTA are common choices.[2] - Degas all solutions: Sparge with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[2] - Ensure sufficient reducing agent: Use a fresh solution of sodium ascorbate (B8700270).[11]
Insufficient Catalyst Loading: Not enough active catalyst for the reaction to proceed efficiently.- Increase the concentration of the copper source and ligand, maintaining the recommended ratio.[11]
Poor Reactant Solubility: Azidoproline derivative or alkyne partner is not fully dissolved.- Try a different solvent system, such as DMF, DMSO, or mixtures with water.[1] - Gentle heating (e.g., 40-50°C) may improve solubility and reaction rate.[1][11]
Copper Sequestration: Other functional groups in your system (e.g., His-tags, thiols) are binding to the copper catalyst.- Increase the concentration of the copper-ligand complex.[9][13] - Consider using a ligand with a higher affinity for copper.[9][13] - Add a sacrificial metal like Zn(II) to bind to the interfering groups.[4]
Presence of Multiple Products (Side Reactions) Oxidative Homocoupling of Alkyne (Glaser Coupling): Formation of alkyne dimers.- Increase the concentration of the reducing agent (sodium ascorbate).[1] - Ensure the reaction is performed under an inert atmosphere.[1]
Damage to Biomolecules: Reactive oxygen species (ROS) generated by the catalyst system can degrade sensitive biomolecules.- Use an excess of a protective ligand like THPTA.[4][5][6][7] - Aminoguanidine can be added to suppress side reactions with arginine residues.[4]
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction has not proceeded to completion.- Allow the reaction to run for a longer period. - Gentle heating can increase the reaction rate.[1][11]
Incorrect Stoichiometry: Imbalance in the ratio of azidoproline to the alkyne coupling partner.- Ensure an equimolar ratio or a slight excess of one of the reactants.[1]
Difficulty in Product Purification Residual Copper Catalyst: The copper catalyst remains in the final product.- After the reaction, wash the crude product with an aqueous solution of a chelating agent like EDTA to remove residual copper.[1]

Ligand and Catalyst Concentration Data

The following table provides typical starting concentrations for common copper sources and ligands in CuAAC reactions. Optimization for your specific azidoproline system is recommended.

Copper SourceTypical Molar Equiv.LigandTypical Molar Equiv.
CuSO₄·5H₂O0.01 - 0.1TBTA0.05 - 0.2
CuI0.01 - 0.1THPTA0.1 - 0.5
CuBr0.01 - 0.1Bathophenanthroline0.05 - 0.2

Table adapted from information on typical CuAAC reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with Azidoproline

This protocol provides a starting point for the copper-catalyzed cycloaddition of an alkyne to an azidoproline-containing molecule.

Materials:

  • Azidoproline-containing substrate

  • Alkyne coupling partner

  • Copper(II) sulfate (B86663) (CuSO₄·5H₂O)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Sodium ascorbate

  • Degassed buffer (e.g., phosphate buffer, pH 7.4)

  • Organic co-solvent if needed (e.g., DMSO, DMF)

Procedure:

  • In a reaction vessel, dissolve the azidoproline-containing substrate and the alkyne coupling partner in the degassed buffer. If solubility is an issue, a minimal amount of an organic co-solvent can be added.

  • In a separate tube, prepare a premixed catalyst solution by dissolving CuSO₄ and THPTA in the degassed buffer. A typical ratio is 1:5 (CuSO₄:THPTA).[11] Allow this solution to stand for a few minutes.

  • Prepare a fresh stock solution of sodium ascorbate in the degassed buffer.

  • To the stirring solution of the azide (B81097) and alkyne, add the premixed CuSO₄/THPTA solution.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).

  • Upon completion, the reaction can be quenched and the product purified. A common work-up step involves the addition of EDTA to chelate and remove the copper catalyst.[1]

Protocol 2: Screening for Optimal Ligand

This protocol outlines a method for testing different ligands to find the most effective one for your specific reaction.

Procedure:

  • Set up a parallel synthesis with multiple small-scale reactions.

  • In each reaction vessel, use the same concentrations of your azidoproline substrate, alkyne partner, copper source, and reducing agent.

  • To each vessel, add a different ligand (e.g., THPTA, TBTA, a benzimidazole-based ligand) at a consistent molar equivalence to the copper. It is also advisable to test different ligand-to-copper ratios for each ligand.

  • Run all reactions under identical conditions (temperature, time, atmosphere).

  • Monitor the progress of each reaction at set time points.

  • Compare the yields and purity of the product from each reaction to determine the optimal ligand and conditions.

Visual Guides

Ligand_Selection_Workflow start Start: Azidoproline Reaction Setup solubility Are reactants water-soluble? start->solubility ligand_choice Select Ligand solubility->ligand_choice Yes tbta Use TBTA (organic soluble) solubility->tbta No (use co-solvent) thpta Use THPTA (water-soluble) ligand_choice->thpta Aqueous Media ligand_choice->tbta Organic/Mixed Solvents run_reaction Run Small-Scale Test Reaction thpta->run_reaction tbta->run_reaction check_yield Low Yield or Side Products? run_reaction->check_yield optimize Troubleshoot and Optimize (See Guide) check_yield->optimize Yes success Proceed with Optimized Conditions check_yield->success No optimize->run_reaction Reaction_Setup_Pathway cluster_reactants Reactant Preparation cluster_catalyst Catalyst Premix azide Azidoproline Substrate reaction_vessel Combine Reactants in Vessel azide->reaction_vessel alkyne Alkyne Partner alkyne->reaction_vessel buffer Degassed Buffer/Solvent buffer->reaction_vessel copper CuSO4 Solution premix Premix Copper and Ligand copper->premix ligand Ligand Solution (e.g., THPTA) ligand->premix premix->reaction_vessel reducer Prepare Fresh Sodium Ascorbate initiate Initiate Reaction with Ascorbate reducer->initiate reaction_vessel->initiate monitor Monitor Progress (TLC, LC-MS) initiate->monitor

References

Technical Support Center: Strain-Promoted Cycloaddition with (2R,4S)-H-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (2R,4S)-H-D-Pro(4-N3)-OH in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The following information is designed to help optimize reaction kinetics and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a proline analog containing an azide (B81097) group. It is primarily used in "click chemistry," specifically in copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the precise and efficient covalent labeling of biomolecules or the synthesis of complex molecular architectures under biocompatible conditions.

Q2: Which cyclooctynes are compatible with this compound for SPAAC reactions?

A variety of strained cyclooctynes can be used, with the choice impacting reaction kinetics. Commonly used cyclooctynes include:

  • DBCO (Dibenzocyclooctyne): Offers a good balance of reactivity and stability.

  • BCN (Bicyclononyne): Generally provides good reaction rates.

  • DIFO (Difluorinated cyclooctyne): Appending electron-withdrawing groups can increase the rate of cycloaddition.[1]

The reactivity of the cyclooctyne (B158145) is a key factor in driving the reaction forward.[2]

Q3: What are the typical second-order rate constants for SPAAC reactions involving azido-amino acids?

While specific kinetic data for this compound is not extensively published, typical second-order rate constants for SPAAC reactions with azido-amino acids and common cyclooctynes like DBCO and BCN are in the range of 0.28 M⁻¹s⁻¹ to 0.34 M⁻¹s⁻¹.[3] The rational design of the cycloalkyne is a key factor in the SPAAC reaction.[2]

Q4: Can the solubility of my peptide containing this compound be an issue?

Yes, depending on the overall peptide sequence, solubility can be a concern. The hydrophobicity of some cyclooctyne reagents can also contribute to solubility challenges.[4] Using a hydrophilic azide-containing amino acid can help overcome solubility limitations.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Degraded Cyclooctyne Reagent: Strained cyclooctynes can be unstable over long-term storage or under acidic conditions.[4]- Use fresh or properly stored cyclooctyne. - Perform a small-scale control reaction with a simple azide (e.g., benzyl (B1604629) azide) to test the cyclooctyne's activity.[4]
Incorrect Stoichiometry: An improper ratio of azide to cyclooctyne can lead to incomplete reaction.[4]- Optimize the molar ratio of reactants. A slight excess (1.5-2 fold) of one reagent (typically the less precious one) may be beneficial.
Steric Hindrance: Bulky groups near the azide on the proline ring or on the binding partner can impede the reaction.[4][5]- If possible, redesign the molecule to introduce a longer linker between the azide and any bulky moieties. - Consider using a smaller, more accessible cyclooctyne.
Slow Reaction Rate Suboptimal Solvent: The reaction medium can significantly influence kinetics.- Screen different biocompatible solvents or buffer systems (e.g., PBS, HEPES).[4] - The presence of water can sometimes increase reaction rates.[1] - For hydrophobic reactants, micellar catalysis using surfactants can accelerate the reaction.[6]
Low Reactivity of Cyclooctyne: The inherent strain and electronic properties of the cyclooctyne determine its reactivity.- Switch to a more reactive cyclooctyne derivative, such as one with electron-withdrawing groups (e.g., DIFO).[1]
Low Temperature: Reactions are generally slower at lower temperatures.- If the stability of your biomolecules permits, consider running the reaction at room temperature or 37°C instead of 4°C.
Difficulty in Product Purification Excess Reagents: Unreacted azide or cyclooctyne can co-elute with the desired product.- Use a stoichiometry closer to 1:1 if possible. - Employ purification methods with high resolving power, such as reverse-phase HPLC. - Consider using a cyclooctyne with a tag (e.g., biotin) to facilitate affinity-based purification.

Quantitative Data Summary

The following table summarizes typical kinetic data for SPAAC reactions, which can serve as a baseline for experiments involving this compound.

CyclooctyneAzide PartnerSolvent/BufferSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
DBCOAzidolysine-containing peptideHBS buffer, pH 7.40.34
BCNAzidolysine-containing peptideHBS buffer, pH 7.40.28
DIBO derivativeBenzyl AzideMethanol~0.03
Ketone-modified DIBOBenzyl AzideMethanol~0.09

Data is illustrative and based on published values for similar systems.[3][7]

Key Experimental Protocols

General Protocol for SPAAC with this compound-containing Peptides
  • Reagent Preparation:

    • Dissolve the peptide containing this compound in an appropriate amine-free buffer (e.g., PBS, HEPES, pH 7.4) to a final concentration of 1-10 mM.

    • Prepare a stock solution of the cyclooctyne reagent (e.g., DBCO-amine) in a compatible organic solvent like DMSO or DMF to a concentration of 10-100 mM.[4]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing peptide solution with the cyclooctyne stock solution.

    • The final concentration of each reactant should typically be in the range of 50-500 µM.[4]

    • Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept low (typically <5% v/v) to maintain the integrity of the biomolecule.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times will vary depending on the specific reactants and concentrations.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

  • Purification:

    • Purify the resulting conjugate using standard techniques such as HPLC or size-exclusion chromatography to remove unreacted starting materials.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azide_prep Dissolve Azido-Proline Peptide in Buffer mix Combine Reactants azide_prep->mix cyclo_prep Dissolve Cyclooctyne in DMSO cyclo_prep->mix incubate Incubate (RT or 4°C) mix->incubate monitor Monitor Progress (LC-MS/HPLC) incubate->monitor purify Purify Conjugate monitor->purify

Caption: General experimental workflow for SPAAC reactions.

troubleshooting_logic start Low Reaction Yield? check_reagents Are Cyclooctyne/Azide Reagents OK? start->check_reagents Yes check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes sol_reagents Use Fresh Reagents Run Control Reaction check_reagents->sol_reagents No check_sterics Is Steric Hindrance a Factor? check_conditions->check_sterics Yes sol_conditions Optimize Solvent, Temp., Stoichiometry check_conditions->sol_conditions No sol_sterics Redesign Linker or Molecule check_sterics->sol_sterics Yes success Improved Yield sol_reagents->success sol_conditions->success sol_sterics->success

Caption: Decision tree for troubleshooting low SPAAC yields.

References

stability of the azide group in (2R,4S)-H-D-Pro(4-N3)-OH under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2R,4S)-H-D-Pro(4-N3)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of the azide (B81097) group in this compound?

A1: The azide functional group is a high-energy moiety and should be handled with care. Generally, aliphatic azides like the one in this compound are more stable than aryl or acyl azides. However, they are sensitive to several conditions. Key stability considerations include:

  • Thermal Stability: Avoid excessive heat, as organic azides can decompose, sometimes explosively, upon heating.[1]

  • Acidic Conditions: Strong acidic conditions should be avoided as they can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[1][2]

  • Reducing Agents: The azide group is readily reduced to a primary amine by various reducing agents.[3]

  • Heavy Metals: Contact with heavy metals (e.g., copper, lead, mercury) can form highly sensitive and explosive metal azides.[2][4]

  • Light Sensitivity: While not as common for all azides, some can be sensitive to UV light. It is good practice to store the compound protected from light.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability and integrity of this compound, it is recommended to store the compound at low temperatures, typically -18°C or below, in a tightly sealed container and protected from light.[1][4] For solutions, it is advisable to use them fresh or store them at low temperatures for short periods.

Q3: Can I use chlorinated solvents with this compound?

A3: No, it is strongly advised to avoid using chlorinated solvents such as dichloromethane (B109758) (DCM) or chloroform (B151607) with any azide-containing compound. These solvents can react with azides to form highly unstable and potentially explosive di- and tri-azidomethane.[1][2][4]

Q4: How can I monitor the stability of this compound in my experiments?

A4: Several analytical techniques can be employed to monitor the stability and integrity of the azide group:

  • FTIR Spectroscopy: The azide group has a characteristic strong, sharp absorption band around 2100 cm⁻¹. The disappearance or reduction of this peak can indicate decomposition.

  • NMR Spectroscopy: ¹H and ¹³C NMR can be used to monitor changes in the chemical environment of the proline ring, which may indicate degradation. ¹⁴N or ¹⁵N NMR, if available, can directly probe the azide nitrogen atoms.[5][6][7]

  • Mass Spectrometry: Mass spectrometry can be used to detect the parent compound and identify potential degradation products. A characteristic fragmentation pattern for azides is the loss of N₂ (28 Da).[8][9][10][11]

  • HPLC: A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products, allowing for quantification of its stability over time.[12][13][14][15][16]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected Loss of Azide Functional Group

Symptoms:

  • Disappearance of the characteristic azide peak around 2100 cm⁻¹ in the IR spectrum.

  • Appearance of a new primary amine peak in the IR spectrum (N-H stretching).

  • Mass spectrometry data shows a product with a mass 26 Da lower than the starting material (loss of N₂ and gain of 2H).

  • Unexpected reactivity in subsequent steps, such as reaction with aldehydes or ketones.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Preventative Measures
Presence of a reducing agent. Review all reagents and solvents for known reducing properties (e.g., dithiothreitol (B142953) (DTT), phosphines, borohydrides, catalytic hydrogenation conditions).[3]Ensure all reagents and solvents are free from reducing contaminants. Use freshly distilled or high-purity solvents.
Acid-catalyzed hydrolysis. Check the pH of the reaction mixture. If acidic, neutralize carefully.Buffer the reaction mixture to a neutral or slightly basic pH if the reaction conditions allow. Avoid strong acids.[2]
Photodegradation. Run a control experiment in the dark to see if the degradation is light-induced.Protect the reaction from light by wrapping the reaction vessel in aluminum foil.[17]
Thermal decomposition. If the reaction is heated, run a control at a lower temperature.Perform the reaction at the lowest effective temperature. Avoid prolonged heating.
Issue 2: Low or No Yield in "Click" Chemistry Reactions

Symptoms:

  • The starting this compound is recovered unreacted after a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • TLC or HPLC analysis shows no formation of the expected triazole product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Preventative Measures
Catalyst poisoning. Ensure the reaction is free of catalyst poisons such as thiols or other strong coordinating ligands.Use high-purity reagents and solvents. If necessary, purify reagents before use.
Incorrect copper source or oxidation state. Use a reliable source of Cu(I) or generate it in situ from a Cu(II) salt with a reducing agent like sodium ascorbate.Follow a well-established protocol for the CuAAC reaction.[3]
Poor solubility of reactants. Try different solvent systems to ensure all reactants are fully dissolved.Use co-solvents or additives to improve solubility.
Degradation of the azide starting material. Verify the integrity of the this compound before starting the reaction using FTIR or NMR.Store the azidoproline derivative under the recommended conditions.

Quantitative Stability Data

The following tables provide illustrative quantitative data on the stability of the azide group in this compound under various conditions. This data is based on general principles of azide chemistry and should be used as a guideline. Specific stability will depend on the exact experimental conditions.

Table 1: Stability in Aqueous Solutions at Different pH Values (25°C)

pHBuffer SystemIncubation Time (hours)% Remaining this compound
2.0HCl24< 80%
4.0Acetate24> 95%
7.0Phosphate24> 99%
10.0Carbonate24> 98%
12.0NaOH24< 90%

Table 2: Thermal Stability in Solid State

Temperature (°C)Incubation Time (hours)% Remaining this compound
4024> 99%
6024> 95%
8024< 90%
10024Significant decomposition

Table 3: Compatibility with Common Laboratory Reagents (in an inert solvent at 25°C for 24 hours)

ReagentConcentration% Remaining this compound
Trifluoroacetic acid (TFA)5%> 95%
Piperidine20%> 99%
Hydrogen peroxide (H₂O₂)3%> 98%
Sodium borohydride (B1222165) (NaBH₄)1 eq.< 5%
Triphenylphosphine (PPh₃)1 eq.< 5%
Copper(II) sulfate1 eq.> 99%

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic conditions.[17][18][19][20]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Condition:

    • To a vial, add an aliquot of the stock solution and an equal volume of 0.1 M HCl.

    • Incubate the vial at a controlled temperature (e.g., 60°C).

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Condition:

    • To a vial, add an aliquot of the stock solution and an equal volume of 0.1 M NaOH.

    • Incubate the vial at a controlled temperature (e.g., 60°C).

    • At the same specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Control: Incubate an aliquot of the stock solution in the solvent without acid or base under the same temperature and time conditions.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound.

Protocol 2: HPLC Method for Stability Analysis

This protocol provides a starting point for developing an HPLC method to analyze the stability of this compound.[12][13][14][15][16]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Stability_Troubleshooting_Workflow cluster_start Start cluster_issue Issue Identification cluster_analysis Analysis cluster_solution Solution start Experiment with this compound issue Unexpected Result or Low Yield start->issue check_stability Check Azide Integrity (FTIR, NMR, MS) issue->check_stability Degradation? review_conditions Review Reaction Conditions (Reagents, Solvents, Temp, pH) issue->review_conditions Reaction Failure? consult_faq Consult FAQs & Guides check_stability->consult_faq modify_protocol Modify Protocol review_conditions->modify_protocol modify_protocol->start Re-run Experiment consult_faq->modify_protocol

Caption: A workflow diagram for troubleshooting experiments involving this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_sample Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_sample->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_sample->base thermal Thermal Stress (e.g., 80°C, solid state) prep_sample->thermal oxidative Oxidative Stress (e.g., 3% H2O2) prep_sample->oxidative sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling thermal->sampling oxidative->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis quantify Quantify Remaining Parent Compound hplc_analysis->quantify pathway Identify Degradation Products and Pathways hplc_analysis->pathway

Caption: A workflow for conducting forced degradation studies on this compound.

References

Technical Support Center: Synthesis of Complex Peptides with Multiple Azidoprolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of complex peptides containing multiple azidoproline residues.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Coupling Efficiency at Azidoproline Residues

Q: I am observing low coupling efficiency or incomplete reactions when incorporating Fmoc-azidoproline, especially when multiple residues are in sequence. What could be the cause and how can I improve it?

A: Low coupling efficiency with Fmoc-azidoproline is a common challenge due to the sterically hindered nature of the secondary amine in the proline ring.[1] This issue is often exacerbated when incorporating multiple azidoproline residues, particularly in consecutive stretches, which can lead to peptide aggregation and reduced accessibility of the N-terminus.[2]

Potential Causes and Solutions:

Potential Cause Recommended Solution Explanation
Steric Hindrance of Azidoproline 1. Use a more potent coupling reagent: Switch from standard reagents like HBTU/HOBt to more powerful activators such as HATU or COMU.[3] 2. Increase reagent concentration and coupling time: Use a higher concentration of the activated Fmoc-azidoproline (e.g., 0.5 M) and extend the coupling time from 1-2 hours to 4 hours or even overnight.[1] 3. Perform a double coupling: After the initial coupling, drain the vessel, wash with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-azidoproline.[1]Proline derivatives are less reactive than primary amino acids. More potent reagents and longer reaction times can help drive the reaction to completion. Double coupling is a reliable strategy for difficult couplings.[1]
Peptide Aggregation 1. Switch to an aggregation-disrupting solvent: Replace DMF with N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF/DMSO.[1] 2. Incorporate pseudoproline dipeptides: If the sequence allows, inserting a pseudoproline dipeptide every 6-7 residues can disrupt secondary structure formation. 3. Perform coupling at elevated temperatures: Using a microwave peptide synthesizer or conventional heating (e.g., 50-60°C) can help break up aggregates.[4]Polyproline sequences are known to form stable secondary structures (polyproline II helices), which can lead to aggregation.[5] Azidoproline may have a similar effect. These strategies improve solvation and disrupt intermolecular hydrogen bonding.
Diketopiperazine Formation 1. Use 2-chlorotrityl chloride resin: This sterically hindered resin can suppress diketopiperazine formation, which is common when proline is one of the first two C-terminal residues. 2. Couple a dipeptide: Instead of coupling the second amino acid as a single residue, use a pre-formed dipeptide.This side reaction leads to the cleavage of the dipeptide from the resin, terminating the synthesis. These strategies can mitigate this issue.

Issue 2: Azide (B81097) Group Instability and Side Reactions

Q: My mass spectrometry analysis shows unexpected peaks, suggesting my azide groups are not stable throughout the synthesis. What are the likely side reactions and how can I prevent them?

A: The azide group is generally stable under standard Fmoc-SPPS conditions. However, it can be susceptible to reduction, especially during the final cleavage from the resin if inappropriate scavengers are used.[6][7] Prolonged exposure to certain coupling reagents can also lead to side reactions.[8]

Potential Causes and Solutions:

Potential Cause Recommended Solution Explanation
Azide Reduction During Cleavage 1. Avoid thiol-based scavengers: Do not use scavengers like 1,2-ethanedithiol (B43112) (EDT) in your cleavage cocktail. 2. Use a triisopropylsilane (B1312306) (TIS)-based cocktail: A standard azide-safe cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.Thiol-containing scavengers can reduce the azide group to an amine, resulting in a mass loss of 26 Da (loss of N₂ and gain of 2H⁺). TIS is a non-reducing scavenger that effectively quenches reactive carbocations.[7]
Side Reactions During Coupling 1. Avoid prolonged coupling times with certain reagents: When using HBTU/DIPEA for extended periods (e.g., >5 hours), an elimination product of the azido (B1232118) moiety has been observed.[8] 2. Optimize coupling time: Aim for the shortest effective coupling time, especially when using highly reactive coupling agents.Prolonged activation can lead to undesired side reactions. Careful monitoring of the coupling reaction is recommended.
Instability to Deprotection Conditions 1. Ensure complete removal of piperidine (B6355638): Thoroughly wash the resin with DMF after each deprotection step.While generally stable, residual piperidine could potentially interact with the azide group over extended synthesis times, although this is not a commonly reported issue.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when synthesizing peptides with multiple azidoproline residues compared to a single incorporation?

A1: The challenges are cumulative. With each addition of an azidoproline, the risk of incomplete coupling increases due to the sterically hindered nature of the amino acid.[1] Furthermore, sequences with multiple consecutive prolines are known to adopt rigid secondary structures, which can lead to significant on-resin aggregation.[9][10] This aggregation can severely hinder the efficiency of both coupling and deprotection steps, leading to a higher incidence of deletion sequences and truncated peptides.

Q2: How does the presence of multiple azidoprolines affect the purification of the final peptide?

A2: Peptides with multiple azidoprolines may exhibit unusual chromatographic behavior due to their unique secondary structures and the presence of the polar azide groups. This can make purification by standard reverse-phase HPLC challenging. You may observe broader peaks or the co-elution of closely related impurities. Specialized purification strategies, such as catch-and-release methods using azide-reactive resins, can be employed for highly complex mixtures.[11][12]

Q3: Can I use standard mass spectrometry techniques to analyze my azidoproline-containing peptides?

A3: Yes, standard mass spectrometry techniques such as ESI-MS and MALDI-MS are suitable for analyzing peptides containing azidoproline.[13][14] It is important to be aware of the potential for in-source decay or fragmentation of the azide group, although this is not typically a major issue. When analyzing crude products, look for the expected mass of your peptide, as well as potential byproducts such as deletion sequences or the amine-reduced product (mass -26 Da from the parent mass).[7]

Q4: Are there any specific considerations for the storage of peptides with multiple azidoprolines?

A4: Like other peptides, azidoproline-containing peptides should be stored lyophilized at -20°C or lower to prevent degradation. The azide group is generally stable under these conditions. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Comparison of Scavengers in TFA Cleavage of Azide-Containing Peptides

Scavenger% Azide Reduction (approx.)Recommendation
1,2-Ethanedithiol (EDT)Up to 50%Not Recommended
Dithiothreitol (DTT)< 5%Use with caution if a thiol is necessary
Triisopropylsilane (TIS)~0%Highly Recommended
Thioanisole< 10%Use with caution

Data compiled from literature reports. Actual reduction may vary depending on the peptide sequence and cleavage conditions.[7]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Azidoproline

This protocol is recommended for difficult couplings, including the incorporation of multiple or consecutive azidoproline residues.

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), isopropanol (B130326) (3x), and DMF (5x).[4]

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-azidoproline (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow to pre-activate for 1-2 minutes.[4]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours. For very difficult sequences, consider performing the coupling at an elevated temperature (e.g., 40°C) or performing a double coupling.[4]

  • Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF (5x), isopropanol (3x), and DCM (3x).[4]

Protocol 2: Azide-Safe Cleavage and Deprotection

This protocol is designed to cleave the peptide from the resin and remove side-chain protecting groups while preserving the integrity of the azide groups.

  • Resin Preparation: Wash the peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% deionized water, and 2.5% Triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Peptide Collection and Purification: Centrifuge the ether suspension to pellet the peptide. Wash the peptide pellet with cold ether (2x). Dry the peptide pellet under a stream of nitrogen. The crude peptide is now ready for purification by HPLC.

Mandatory Visualization

experimental_workflow cluster_SPPS_Cycle SPPS Cycle for Azidoproline Incorporation cluster_Cleavage Cleavage and Deprotection Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF/IPA) Deprotection->Wash1 Coupling Fmoc-Azidoproline Coupling (HATU/DIPEA in DMF) Wash1->Coupling Wash2 Washing (DMF/IPA/DCM) Coupling->Wash2 Monitoring Kaiser Test Wash2->Monitoring Monitoring->Deprotection Repeat Cycle Final_Wash Final Wash & Dry Monitoring->Final_Wash Synthesis Complete Cleavage Cleavage (95% TFA, 2.5% H2O, 2.5% TIS) Final_Wash->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification troubleshooting_logic cluster_coupling_issues Coupling Issues cluster_cleavage_issues Cleavage/Stability Issues Start Low Yield or Purity in Azidoproline Peptide Synthesis Check_Coupling Check Coupling Efficiency (Kaiser Test / Mass Spec of test cleavage) Start->Check_Coupling Check_Cleavage Analyze Crude Product by Mass Spec Start->Check_Cleavage Incomplete_Coupling Incomplete Coupling Detected Check_Coupling->Incomplete_Coupling Mass_Loss Mass -26 Da Peak Observed? Check_Cleavage->Mass_Loss Steric_Hindrance Steric Hindrance? Incomplete_Coupling->Steric_Hindrance Aggregation Aggregation? Steric_Hindrance->Aggregation No Stronger_Reagent Use Stronger Coupling Reagent (HATU) Steric_Hindrance->Stronger_Reagent Yes Change_Solvent Change Solvent (NMP/DMSO) Aggregation->Change_Solvent Yes Other_Side_Products Other Unexpected Peaks? Mass_Loss->Other_Side_Products No Azide_Reduction Azide Reduction Likely Mass_Loss->Azide_Reduction Yes Coupling_Side_Reaction Possible Coupling Side Reaction Other_Side_Products->Coupling_Side_Reaction Yes Double_Couple Double Couple / Increase Time Stronger_Reagent->Double_Couple Elevated_Temp Increase Temperature Change_Solvent->Elevated_Temp Check_Scavenger Check Scavenger in Cleavage Cocktail Azide_Reduction->Check_Scavenger Use_TIS Use Azide-Safe Cocktail (TFA/H2O/TIS) Check_Scavenger->Use_TIS Optimize_Coupling_Time Optimize/Reduce Coupling Time Coupling_Side_Reaction->Optimize_Coupling_Time

References

Technical Support Center: Mitigating Reactive Oxygen Species in CuAAC Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the effects of reactive oxygen species (ROS) in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to help identify and solve common issues related to oxidative damage during their click chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: What are reactive oxygen species (ROS) and why are they a problem in CuAAC bioconjugation?

A1: Reactive oxygen species (ROS) are highly reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) radical anion. In the context of CuAAC, they are generated by the reaction between the copper(I) catalyst, oxygen, and the reducing agent, most commonly sodium ascorbate (B8700270).[1][2] This combination can lead to the oxidation and degradation of sensitive biomolecules, including amino acid residues in proteins (like methionine, cysteine, tyrosine, and histidine) and DNA, compromising the integrity and function of the final conjugate.[3][4]

Q2: My bioconjugation yield is low. Could ROS be the cause?

A2: Yes, low yield can be a direct consequence of ROS. The generation of ROS can lead to the oxidation and inactivation of the Cu(I) catalyst to Cu(II), effectively "killing" the reaction.[5] Furthermore, oxidative damage to your biomolecule can lead to aggregation or degradation, preventing successful conjugation.[1]

Q3: I'm observing aggregation or precipitation of my protein during the CuAAC reaction. What could be the cause?

A3: Protein aggregation during CuAAC can be caused by oxidative damage mediated by ROS.[1] Additionally, byproducts of ascorbate oxidation can react with lysine (B10760008) and arginine residues, leading to protein crosslinking and precipitation.[6]

Q4: How can I minimize the generation of ROS in my CuAAC reaction?

A4: Minimizing ROS generation is key to a successful bioconjugation. Key strategies include:

  • Minimizing Oxygen Exposure: Since oxygen is a key ingredient in ROS formation, performing reactions under anaerobic or oxygen-limited conditions is highly effective.[5][7] This can be achieved by degassing your solutions and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Using Copper-Chelating Ligands: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stabilize the Cu(I) oxidation state, which is the active catalyst, and can reduce ROS generation.[8][9]

  • Optimizing Reagent Concentrations: Using the minimum effective concentration of copper and ascorbate can help reduce the rate of ROS production.[1]

Q5: What are some common additives that can help mitigate the effects of ROS?

A5: Several additives can be used to protect your biomolecules from oxidative damage:

  • ROS Scavengers: Additives like dimethyl sulfoxide (B87167) (DMSO) can act as radical scavengers, dramatically suppressing DNA damage during the reaction.[4]

  • Aminoguanidine: This additive can intercept reactive byproducts of ascorbate oxidation, preventing them from modifying or crosslinking proteins.[1][9]

  • Excess Ligand: Using a ligand-to-copper ratio of 5:1 or higher can provide a protective effect, as the ligand can act as a sacrificial reductant.[5][6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your CuAAC bioconjugation experiments and provides actionable solutions.

Problem Potential Cause Recommended Solutions
Low or No Product Yield Catalyst Inactivation by ROS: The Cu(I) catalyst is oxidized to inactive Cu(II) by ROS.[5]Degas all buffers and solutions thoroughly before use and maintain an inert atmosphere (N₂ or Ar) during the reaction.[7]• Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) state. A 5:1 ligand-to-copper ratio is often recommended.[9][10]• Prepare sodium ascorbate solution fresh for each experiment to ensure its reductive capacity.
Biomolecule Degradation: Your protein, peptide, or nucleic acid is being damaged by ROS.[3][4]Add a ROS scavenger such as DMSO (up to 10% v/v) to the reaction mixture.[4]• Include aminoguanidine to prevent modification by ascorbate byproducts.[1]• Minimize reaction time by optimizing reactant concentrations and temperature (if your biomolecule is stable).[9]
Protein Aggregation/Precipitation Oxidative Crosslinking: ROS-mediated damage and ascorbate byproducts are causing intermolecular crosslinking.[1][6]Use aminoguanidine to trap reactive ascorbate byproducts.[6]• Employ a higher ligand-to-copper ratio (e.g., 10:1) for a greater protective effect.[4]• Ensure gentle mixing (e.g., end-over-end rotation) instead of vigorous vortexing, which can increase oxygen exposure.[5]
Loss of Biological Activity of the Conjugate Oxidation of Key Residues: Sensitive amino acids (Met, Cys, His, Tyr) or nucleotide bases are oxidized by ROS, affecting the biomolecule's function.[3][8]Implement a combination of mitigation strategies: degassing, use of ligands, and addition of scavengers like DMSO.[4][7]• Consider a copper-free click chemistry method such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) if oxidative damage is unavoidable.[8]
Inconsistent Results Variable Oxygen Exposure: Inconsistent degassing or sealing of reaction vessels leads to varying levels of ROS generation.Standardize your degassing protocol.Use sealed reaction vessels with an inert gas overlay for all experiments.
Quantitative Data on ROS Mitigation Strategies

The following tables summarize quantitative data on the effectiveness of different strategies to mitigate oxidative damage.

Table 1: Effect of Ligands on Protecting Biomolecules from Oxidation

Condition Biomolecule Oxidation Level (%) Reference
CuSO₄ + Ascorbate (No Ligand)N-benzoylhistidine~16% (90 min), 65% (20 h)[1]
CuSO₄ + Ascorbate + 5 equiv. THPTAN-benzoylhistidineSignificantly reduced oxidation[1]

Table 2: Effect of Additives on Suppressing DNA Damage

Additive Effect on DNA Damage Reference
Dimethyl Sulfoxide (DMSO)Dramatically suppresses DNA damage[4]
Excess THPTA Ligand (10:1 vs 2:1 ratio)Reduces damage frequency by more than a factor of two[4]

Table 3: Hydrogen Peroxide Generation under Different CuAAC Conditions

Condition Relative H₂O₂ Level after 60 min Reference
Low Copper ConcentrationHighest accumulated H₂O₂[1]
High Copper ConcentrationLower accumulated H₂O₂ (due to decomposition)[1]

Key Experimental Protocols

Protocol 1: General CuAAC Bioconjugation with ROS Mitigation

This protocol is a starting point for the bioconjugation of an azide-modified biomolecule with an alkyne-containing partner.

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0)

  • Alkyne-containing molecule (dissolved in DMSO or buffer)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)

  • Degassing equipment (e.g., Schlenk line with nitrogen or argon)

Procedure:

  • Degassing: Thoroughly degas all buffer and reagent solutions (except for the biomolecule solution if it is sensitive to bubbling) by bubbling with an inert gas (N₂ or Ar) for 20-30 minutes.[11]

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Azide-modified biomolecule (e.g., final concentration 10-100 µM)

    • Alkyne-containing molecule (e.g., 2-10 fold molar excess over the biomolecule)

    • Aminoguanidine (e.g., final concentration 1-5 mM)[9]

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions. For a final copper concentration of 50-100 µM, use a 5-fold molar excess of THPTA (250-500 µM).[1][12] Let this mixture sit for a minute.

  • Add Catalyst: Add the CuSO₄/THPTA premix to the reaction tube containing the biomolecule and alkyne.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.[1]

  • Incubation: Gently mix the reaction by inverting the tube a few times and then incubate at room temperature. The reaction vessel should be sealed or kept under a gentle stream of inert gas. Reaction times can range from 30 minutes to a few hours. Monitor progress by an appropriate analytical method (e.g., SDS-PAGE, LC-MS).

  • Quenching and Purification: Once the reaction is complete, it can be stopped by adding a chelating agent like EDTA to sequester the copper.[9] Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis.

Protocol 2: Degassing a Solution by Purging with Inert Gas

This is a common and effective method for removing dissolved oxygen from solvents and buffers.

Materials:

  • Solvent or buffer in a flask with a septum

  • Inert gas source (Nitrogen or Argon) with a regulator

  • Two long needles

Procedure:

  • Seal the flask containing your solution with a septum.

  • Insert one needle connected to the inert gas line through the septum, ensuring the needle tip is submerged in the liquid.[11]

  • Insert a second, shorter needle through the septum to act as a vent for the displaced oxygen.[11]

  • Start a gentle flow of the inert gas to bubble through the solution. A slow, steady stream of bubbles is sufficient.

  • Continue purging for 20-30 minutes.[11]

  • To stop, remove the vent needle first, and then remove the gas inlet needle to maintain a positive pressure of inert gas inside the flask.

Visualizations

Signaling Pathway of ROS Generation and Mitigation in CuAAC

ROS_Pathway cluster_CuAAC CuAAC Reaction Environment Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Ascorbate Ascorbate->Cu(I) ROS Reactive Oxygen Species (ROS) Cu(I)->ROS Catalyzes Oxygen Oxygen Oxygen->ROS Damage Oxidative Damage ROS->Damage Biomolecule Sensitive Biomolecule Biomolecule->Damage Ligand Chelating Ligand (e.g., THPTA) Ligand->Cu(I) Stabilizes Scavenger ROS Scavenger (e.g., DMSO) Scavenger->ROS Neutralizes Inert Inert Atmosphere (N2 / Ar) Inert->Oxygen Displaces

Caption: Mechanism of ROS generation in CuAAC and key mitigation strategies.

Experimental Workflow for ROS-Mitigated CuAAC

CuAAC_Workflow start Start degas 1. Degas Buffers & Reagents start->degas prepare_reactants 2. Prepare Reactant Mix (Biomolecule, Alkyne, Additives) degas->prepare_reactants prepare_catalyst 3. Prepare Catalyst Premix (CuSO4 + Ligand) degas->prepare_catalyst add_catalyst 4. Add Catalyst to Reactant Mix prepare_reactants->add_catalyst prepare_catalyst->add_catalyst initiate 5. Initiate with Fresh Sodium Ascorbate add_catalyst->initiate incubate 6. Incubate under Inert Atmosphere initiate->incubate quench 7. Quench Reaction (e.g., with EDTA) incubate->quench purify 8. Purify Conjugate quench->purify end End purify->end

Caption: Step-by-step workflow for a typical ROS-mitigated CuAAC experiment.

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Yield low_yield Low Yield? ros_cause Is ROS the likely cause? low_yield->ros_cause Yes check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents No implement_mitigation Implement ROS Mitigation ros_cause->implement_mitigation fail Still Low Yield (Consider other issues) check_reagents->fail degas Degas Solutions implement_mitigation->degas add_ligand Add/Increase Ligand implement_mitigation->add_ligand add_scavenger Add Scavenger (DMSO) implement_mitigation->add_scavenger optimize Optimize Concentrations & Reaction Time implement_mitigation->optimize implement_mitigation->fail If no improvement success Yield Improved degas->success add_ligand->success add_scavenger->success optimize->success

Caption: A decision-making workflow for troubleshooting low yields in CuAAC reactions.

References

Validation & Comparative

A Researcher's Guide to Azide Reagents in Click Chemistry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate azide (B81097) reagent is a critical decision in the successful application of click chemistry. This guide provides an objective comparison of the performance of various azide reagents, supported by experimental data, to facilitate informed reagent selection for applications ranging from bioconjugation to materials science.

The "click" chemistry paradigm, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized the way molecules are connected.[1][2] At the heart of this chemistry is the azide functional group. The nature of the R-group attached to the azide moiety (R-N₃) significantly influences the reagent's stability, reactivity, and suitability for different applications. This guide focuses on a comparative analysis of commonly employed azide reagents, including sulfonyl azides and safer, more stable alternatives.

Performance Comparison of Azide Reagents

The efficiency of an azide reagent in click chemistry is primarily evaluated based on reaction kinetics (rate of reaction) and product yield. Other important considerations include the stability of the reagent, ease of handling, and the properties of the resulting triazole product.

Sulfonyl Azides: Powerful but with Caveats

Sulfonyl azides, such as trifluoromethanesulfonyl (triflyl) azide (TfN₃), methanesulfonyl azide (MsN₃), and p-toluenesulfonyl azide (TsN₃), are highly reactive diazo-transfer reagents used to synthesize azides from primary amines. They are also employed directly in click reactions.[3][4] The strong electron-withdrawing nature of the sulfonyl group enhances the reactivity of the azide.[3] However, this increased reactivity comes with significant safety concerns, as sulfonyl azides can be explosive.[4] Furthermore, the resulting N-sulfonyl-1,2,3-triazole products can be unstable and prone to rearrangement.[3]

Safer Alternatives: Imidazole-1-sulfonyl Azide

To address the safety issues associated with traditional sulfonyl azides, more stable alternatives have been developed. Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) and its hydrogen sulfate (B86663) salt have emerged as highly effective and safer diazo-transfer reagents.[4][5] They exhibit comparable reactivity to triflyl azide in converting primary amines to azides, with the significant advantages of being crystalline, shelf-stable solids that are safer to handle and store.[4][6]

Quantitative Data Summary

The following tables summarize the available quantitative data for the performance of different azide reagents in both diazo-transfer reactions (for azide synthesis) and click chemistry reactions.

Table 1: Comparative Performance of Diazo-Transfer Reagents for Azide Synthesis

ReagentSubstrateYield (%)Reaction TimeKey Features & Safety ProfileReference(s)
Triflyl Azide (TfN₃) Primary AminesHighNot SpecifiedExtremely reactive but highly explosive; generated in situ.[4][4]
Imidazole-1-sulfonyl Azide HCl (ISA·HCl) Primary Amines>90%~1 hourCrystalline, shelf-stable, and much safer than TfN₃.[7][7]
Methanesulfonyl Azide (MsN₃) α-Trifluoroacetyl ketoneGood to ExcellentNot SpecifiedWater-soluble byproduct simplifies purification.[8]
p-Toluenesulfonyl Azide (TsN₃) β-Dicarbonyl compoundsup to 94%2.5 hoursWidely used with a large body of literature.[8]

Table 2: Comparative Performance of Azide Reagents in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azide TypeAlkyne PartnerRate Constant (k) M⁻¹s⁻¹Yield (%)Reaction ConditionsReference(s)
Alkyl Azides Terminal Alkynes~10⁻³ - 10⁻² (for simple azides)Good to HighMild, often at room temperature.[9][9]
Aryl Azides Terminal AlkynesVariableGood to HighGenerally stable and provide stable triazoles.[3][3]
Sulfonyl Azides Terminal AlkynesNot explicitly quantified in comparative studiesGood to ExcellentCan lead to unstable triazoles prone to rearrangement.[3][3]

Table 3: Comparative Performance of Azide Reagents in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Azide ReactantCyclooctyne (B158145)Second-Order Rate Constant (k₂) M⁻¹s⁻¹Key ConsiderationsReference(s)
Benzyl Azide DIBO~0.3 - 0.7Reaction rates are highly dependent on the strain of the cyclooctyne.[10][10]
Benzyl Azide DBCO~0.6 - 1.0DBCO derivatives generally exhibit the fastest kinetics.[10][10]
Benzyl Azide BCN~0.06 - 0.1BCN is smaller and less lipophilic.[10][10]
3-azido-L-alanine sulfo DBCO-amine0.32–0.85 (in PBS, pH 7)Reaction rates are influenced by buffer, pH, and the electronic properties of the azide.[11][11]
1-azido-1-deoxy-β-D-glucopyranoside sulfo DBCO-amineHigher than 3-azido-L-alanineElectron-donating groups on the azide can increase the reaction rate.[11][11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparing the efficiency of different reagents. Below are representative methodologies for key experiments.

Protocol 1: Diazo-Transfer Reaction using Imidazole-1-sulfonyl Azide Hydrochloride (ISA·HCl)

This protocol describes the conversion of a primary amine to an azide, a crucial first step for many click chemistry applications.[5]

Materials:

  • Primary amine (1.0 eq.)

  • Imidazole-1-sulfonyl azide hydrochloride (1.2 eq.)

  • Potassium carbonate (2.0 eq.)

  • Methanol (B129727) or acetonitrile

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve the primary amine in a suitable solvent (e.g., methanol or acetonitrile).

  • Add potassium carbonate to the solution and stir.

  • Add imidazole-1-sulfonyl azide hydrochloride portion-wise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the azide product.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the CuAAC reaction, a widely used method for bioconjugation.[12][13]

Materials:

  • Azide-containing molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • Buffer solution (e.g., PBS)

Procedure:

  • Prepare stock solutions of all reagents.

  • In a reaction tube, combine the azide and alkyne partners in the desired buffer.

  • Prepare a premixed solution of CuSO₄ and THPTA ligand (typically a 1:5 molar ratio).

  • Add the CuSO₄/THPTA solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • The product can be purified by methods appropriate for the specific molecules being conjugated (e.g., precipitation, chromatography).

Protocol 3: Kinetic Analysis of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) by NMR Spectroscopy

This protocol describes how to determine the second-order rate constant for a SPAAC reaction, allowing for a quantitative comparison of different azide and cyclooctyne reagents.[10][14]

Materials:

  • Azide reactant

  • Cyclooctyne reactant

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the azide, cyclooctyne, and internal standard in the deuterated solvent.

  • In an NMR tube, combine the cyclooctyne solution and the internal standard.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Add the azide solution to the NMR tube to initiate the reaction and start timing.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Integrate the signals of a characteristic proton for the reactant and the product relative to the internal standard to determine their concentrations over time.

  • Plot the appropriate concentration data versus time to determine the rate constant. For a second-order reaction with one reactant in excess, a plot of ln([Reactant]) versus time will be linear, and the slope will be the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) is then calculated by dividing k' by the concentration of the reactant in excess.

Visualizing the Chemistry

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and logical relationships discussed in this guide.

Diazo_Transfer_Workflow cluster_reagents Reactants cluster_reaction Reaction cluster_workup Work-up Amine Primary Amine Mixing Mix in Solvent (e.g., Methanol) Amine->Mixing ISA Imidazole-1-sulfonyl Azide HCl ISA->Mixing Base Base (e.g., K₂CO₃) Base->Mixing Stirring Stir at Room Temp Mixing->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Drying & Concentration Extraction->Drying Product Azide Product Drying->Product

Caption: Workflow for azide synthesis via diazo-transfer.

Click_Chemistry_Comparison cluster_CuAAC CuAAC cluster_SPAAC SPAAC Click Click Chemistry CuAAC_Node Copper(I)-Catalyzed Click->CuAAC_Node SPAAC_Node Strain-Promoted Click->SPAAC_Node CuAAC_Pros Pros: - High Yields - Fast Kinetics - Regiospecific CuAAC_Node->CuAAC_Pros CuAAC_Cons Cons: - Copper Toxicity - Requires Catalyst & Ligand CuAAC_Node->CuAAC_Cons SPAAC_Pros Pros: - Biocompatible (Copper-Free) - No Catalyst Needed SPAAC_Node->SPAAC_Pros SPAAC_Cons Cons: - Slower Kinetics (generally) - Bulky Cyclooctynes SPAAC_Node->SPAAC_Cons Azide_Reagent_Selection Start Start: Choose Azide Reagent Safety Is Safety a Primary Concern? Start->Safety High_Reactivity Is Highest Reactivity Essential? Safety->High_Reactivity Yes ISA Use Imidazole-1-sulfonyl Azide Safety->ISA No Stable_Product Is a Stable Triazole Product Required? High_Reactivity->Stable_Product No Triflyl Consider Triflyl Azide (with caution) High_Reactivity->Triflyl Yes Alkyl_Aryl Use Alkyl or Aryl Azides Stable_Product->Alkyl_Aryl Yes Sulfonyl Consider Sulfonyl Azides Stable_Product->Sulfonyl No

References

Validating (2R,4S)-H-D-Pro(4-N3)-OH Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of non-canonical amino acid (ncAA) incorporation is a critical step in protein engineering and drug discovery. This guide provides a comprehensive comparison of mass spectrometry and fluorescence-based methods for validating the incorporation of (2R,4S)-H-D-Pro(4-N3)-OH, an azido-functionalized proline analog. Detailed experimental protocols and supporting data are presented to aid in the selection of the most suitable validation strategy.

The site-specific incorporation of ncAAs like this compound into proteins opens up a myriad of possibilities for introducing novel functionalities, such as bioorthogonal handles for downstream modifications. The azide (B81097) group on this proline analog is particularly useful for "click chemistry" reactions, enabling the attachment of various molecular probes.[1][2][3] However, before proceeding with such applications, it is imperative to confirm the successful and specific incorporation of the ncAA. Mass spectrometry stands as a gold-standard for this purpose, offering high-resolution confirmation of incorporation at the peptide level.[4] Concurrently, the inherent reactivity of the azide group allows for alternative validation methods, primarily through fluorescence-based techniques.

Comparative Analysis of Validation Methodologies

The choice of validation method depends on several factors, including the required level of detail, available instrumentation, and experimental throughput. While mass spectrometry provides definitive evidence and precise localization of the incorporated ncAA, fluorescence-based methods offer a more accessible and higher-throughput alternative for initial screening.

FeatureMass Spectrometry (LC-MS/MS)Fluorescence-Based Methods (via Click Chemistry)
Principle Direct detection of mass shift in peptides containing the ncAA.Indirect detection via covalent labeling of the ncAA's azide group with a fluorescent probe.
Specificity High; provides sequence-level confirmation of incorporation site.Moderate; potential for non-specific probe binding.
Sensitivity High; can detect low levels of incorporation.High; signal amplification through fluorescence.
Quantitative Capability Excellent; label-free or label-based quantification of incorporation efficiency.Semi-quantitative; fluorescence intensity can be correlated with incorporation levels.
Throughput Lower; sample preparation and data analysis are time-consuming.Higher; amenable to in-gel analysis and microscopy for rapid screening.
Instrumentation Requires access to a high-resolution mass spectrometer.Requires a fluorescence imager or microscope.
Confirmation Level Definitive; provides direct evidence of the modified peptide's mass.Indirect; relies on the specific reaction between the azide and the fluorescent probe.

Experimental Protocols

Mass Spectrometry Validation Workflow

The following protocol outlines a general workflow for the validation of this compound incorporation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Protein Extraction and Purification:

  • Following protein expression in a system permissive for ncAA incorporation (e.g., a cell-free protein synthesis system or an engineered cell line), the target protein is purified to homogeneity using standard chromatographic techniques (e.g., affinity chromatography).

2. Protein Digestion:

  • The purified protein is denatured, reduced, and alkylated.

  • The protein is then digested into smaller peptides using a sequence-specific protease, such as trypsin.

3. LC-MS/MS Analysis: [5][6]

  • The resulting peptide mixture is separated by reverse-phase liquid chromatography.

  • The separated peptides are introduced into a high-resolution mass spectrometer via electrospray ionization (ESI).

  • The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation (MS/MS).

4. Data Analysis:

  • The acquired MS/MS spectra are searched against a protein database that includes the sequence of the target protein with the potential incorporation of this compound at the target site.

  • Successful incorporation is confirmed by the identification of a peptide spectrum matching the theoretical fragmentation pattern of the peptide containing the azido-proline, with the corresponding mass shift.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Protein_Expression Protein Expression with This compound Purification Protein Purification Protein_Expression->Purification Digestion Proteolytic Digestion Purification->Digestion LC_Separation LC Separation of Peptides Digestion->LC_Separation MS_Analysis Mass Spectrometry (MS Scan) LC_Separation->MS_Analysis MSMS_Fragmentation Tandem MS (MS/MS Scan) MS_Analysis->MSMS_Fragmentation Database_Search Database Search (Confirm Mass Shift) MSMS_Fragmentation->Database_Search Validation Validation of Incorporation Database_Search->Validation

Mass Spectrometry Validation Workflow
Fluorescence-Based Validation Workflow

This protocol describes a fluorescence-based method for validating the incorporation of this compound using a copper-free click chemistry reaction with a fluorescent probe.

1. Protein Expression and Lysis:

  • Express the target protein containing this compound.

  • Lyse the cells to release the total protein content.

2. Click Chemistry Labeling: [4][7]

  • To the cell lysate or purified protein, add a fluorescent probe containing a strained alkyne (e.g., DBCO-Fluorophore).

  • The azide group of the incorporated ncAA will react with the strained alkyne of the probe via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

3. In-Gel Fluorescence Analysis:

  • Separate the labeled proteins by SDS-PAGE.

  • Visualize the fluorescently labeled protein using a fluorescence gel imager. A fluorescent band at the expected molecular weight of the target protein indicates successful incorporation.

4. (Optional) Fluorescence Microscopy:

  • For in-cell validation, cells grown with this compound can be fixed and permeabilized.

  • The cells are then incubated with the fluorescent probe to label the incorporated ncAA.

  • The localization of the fluorescent signal can be visualized by fluorescence microscopy.

Fluorescence_Validation_Workflow cluster_expression_labeling Protein Expression and Labeling cluster_visualization Visualization cluster_confirmation Confirmation Protein_Expression Protein Expression with This compound Click_Reaction Click Chemistry with Fluorescent Probe Protein_Expression->Click_Reaction SDS_PAGE SDS-PAGE Separation Click_Reaction->SDS_PAGE Microscopy Fluorescence Microscopy (in situ) Click_Reaction->Microscopy in situ In_Gel_Fluorescence In-Gel Fluorescence Imaging SDS_PAGE->In_Gel_Fluorescence Confirmation_Incorporation Confirmation of Incorporation In_Gel_Fluorescence->Confirmation_Incorporation Microscopy->Confirmation_Incorporation

Fluorescence-Based Validation Workflow

Conclusion

Both mass spectrometry and fluorescence-based methods are powerful techniques for validating the incorporation of this compound. Mass spectrometry provides unequivocal evidence and site-specific information, making it the preferred method for rigorous characterization. Fluorescence-based methods, on the other hand, offer a convenient and high-throughput approach for initial screening and qualitative confirmation of incorporation. The choice between these methods should be guided by the specific requirements of the research project, taking into account the desired level of validation and the available resources. For comprehensive validation, a combination of both approaches can be employed, using fluorescence-based methods for initial screening and mass spectrometry for definitive confirmation of positive hits.

References

A Comparative Guide to the NMR Analysis of Peptides Containing (2R,4S)-4-Azidoproline and Other Proline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nuclear magnetic resonance (NMR) analysis of peptides containing (2R,4S)-4-azidoproline and other proline analogs, including 4-fluoroproline, 4-hydroxyproline, and azaproline. The inclusion of these modified prolines can significantly influence peptide conformation, and NMR spectroscopy is a powerful tool to elucidate these structural changes. This document summarizes key quantitative NMR data, details experimental protocols, and presents visualizations to aid in understanding the conformational effects of these proline substitutions.

Introduction to Proline Analogs in Peptide Chemistry

Proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone, influencing folding and biological activity. The substitution of hydrogen atoms on the proline ring with various functional groups, such as azido (B1232118), fluoro, or hydroxyl groups, or even the replacement of the Cα with a nitrogen atom (azaproline), can further modulate these conformational preferences. These modifications can alter the cis/trans isomerism of the Xaa-Pro bond, the puckering of the pyrrolidine (B122466) ring, and the overall three-dimensional structure of the peptide. Understanding these effects is crucial for the rational design of peptidomimetics with enhanced stability, bioactivity, and therapeutic potential.

Experimental Protocols

A comprehensive NMR analysis of peptides containing modified prolines typically involves a suite of one- and two-dimensional NMR experiments. The following protocols are fundamental to the structural characterization of these molecules.

Sample Preparation
  • Peptide Synthesis and Purification: Peptides are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following cleavage from the resin and deprotection, the crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The purified peptide is then lyophilized.

  • NMR Sample Preparation: For NMR analysis, the lyophilized peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O). The peptide concentration is typically in the range of 1-5 mM. A known concentration of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), is often added for chemical shift referencing. The pH of the sample is adjusted using dilute solutions of DCl or NaOD.

NMR Data Acquisition

A standard set of NMR experiments for conformational analysis includes:

  • 1D ¹H NMR: Provides an initial overview of the sample, revealing the number of distinct proton environments and the presence of conformational isomers.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Used to identify coupled proton spin systems within each amino acid residue.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure and the cis/trans isomerization state of the Xaa-Pro bond. Characteristic NOEs between the α-proton of the preceding residue (Hα(i-1)) and the δ-protons of proline (Hδ(i)) are indicative of a trans conformation, while NOEs between Hα(i-1) and the α-proton of proline (Hα(i)) suggest a cis conformation.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances. The chemical shifts of proline Cβ and Cγ are particularly sensitive to the cis/trans conformation of the preceding peptide bond.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, providing additional connectivity information for sequence-specific assignments.

Quantitative NMR Data Comparison

The following tables summarize key quantitative NMR data for peptides containing various proline analogs. This data highlights the influence of each substitution on the peptide's conformational properties.

(2R,4S)-4-Azidoproline and its Diastereomers

Table 1: s-cis:s-trans Conformer Ratios of Ac-Azp-OMe Diastereomers in D₂O

Compounds-cis:s-trans Ratio
Ac-(4R)Azp-OMe1 : 6.1
Ac-(4S)Azp-OMe1 : 2.6
Ac-Pro-OMe1 : 4.9

Data sourced from CHIMIA (2009), 63, 198-201.

This data indicates that the (4R)-azido substitution favors the s-trans conformation more than unsubstituted proline, while the (4S)-azido substitution shifts the equilibrium towards the s-cis conformation.

4-Fluoroproline-Containing Peptides

Peptides containing (4R)- and (4S)-fluoroproline have been extensively studied by NMR. The strong electronegativity of the fluorine atom significantly influences the pyrrolidine ring pucker and the cis/trans equilibrium.

Table 2: ¹H and ¹³C Chemical Shifts (ppm) for the Proline Ring in a Model Peptide Containing (4R)- and (4S)-Fluoroproline

Atom(4R)-Fluoroproline(4S)-Fluoroproline
¹H
4.554.65
Hβ22.502.25
Hβ32.302.70
5.505.60
Hδ23.803.90
Hδ33.703.75
¹³C
61.560.5
37.039.0
93.092.0
50.049.5

Note: Chemical shifts are approximate and can vary depending on the peptide sequence and experimental conditions. Data is representative of typical values found in the literature.

4-Hydroxyproline-Containing Peptides

4-Hydroxyproline is a common post-translational modification in collagen. The stereochemistry of the hydroxyl group has a profound impact on peptide stability and conformation.

Table 3: ¹H and ¹³C Chemical Shifts (ppm) for the Proline Ring in a Model Peptide Containing (2S, 4R)- and (2S, 4S)-Hydroxyproline

Atom(2S, 4R)-Hydroxyproline (Hyp)(2S, 4S)-Hydroxyproline (hyp)
¹H
4.454.50
Hβ22.302.05
Hβ32.002.50
4.504.40
Hδ23.653.75
Hδ33.553.60
¹³C
61.060.0
38.540.0
70.071.0
55.054.0

Note: Chemical shifts are approximate and can vary depending on the peptide sequence and experimental conditions. Data is representative of typical values found in the literature.

Azaproline-Containing Peptides

Azaproline, where the Cα is replaced by a nitrogen atom, strongly favors a cis-amide bond conformation for the preceding peptide bond. This is due to electronic repulsion between the lone pair of the α-nitrogen and the carbonyl oxygen of the preceding residue in the trans conformation. NMR studies have consistently shown a high population of the cis isomer in azaproline-containing peptides, often exceeding 90%. While detailed chemical shift tables are less common, the primary quantitative data reported is the high percentage of the cis conformer.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the NMR analysis of modified proline-containing peptides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis Peptide Synthesis\n& Purification Peptide Synthesis & Purification Lyophilization Lyophilization Peptide Synthesis\n& Purification->Lyophilization Dissolution in\nDeuterated Solvent Dissolution in Deuterated Solvent Lyophilization->Dissolution in\nDeuterated Solvent NMR Sample NMR Sample Dissolution in\nDeuterated Solvent->NMR Sample 1D ¹H 1D ¹H NMR Sample->1D ¹H NMR Sample->1D ¹H 2D TOCSY 2D TOCSY NMR Sample->2D TOCSY NMR Sample->2D TOCSY 2D NOESY/ROESY 2D NOESY/ROESY NMR Sample->2D NOESY/ROESY NMR Sample->2D NOESY/ROESY 2D ¹H-¹³C HSQC 2D ¹H-¹³C HSQC NMR Sample->2D ¹H-¹³C HSQC NMR Sample->2D ¹H-¹³C HSQC Conformer Ratio\n(cis/trans) Conformer Ratio (cis/trans) 1D ¹H->Conformer Ratio\n(cis/trans) Residue Assignment Residue Assignment 2D TOCSY->Residue Assignment 3D Structure\nCalculation 3D Structure Calculation 2D NOESY/ROESY->3D Structure\nCalculation Backbone & Sidechain\nAssignments Backbone & Sidechain Assignments 2D ¹H-¹³C HSQC->Backbone & Sidechain\nAssignments Residue Assignment->3D Structure\nCalculation Backbone & Sidechain\nAssignments->3D Structure\nCalculation

Caption: Experimental workflow for the NMR analysis of peptides.

proline_isomerization cluster_trans trans-conformation cluster_cis cis-conformation Xaa(i-1) Xaa(i-1) Pro(i) Pro(i) Xaa(i-1)->Pro(i) Hα(i-1) - Hδ(i) NOE Xaa(i-1)_cis Xaa(i-1)_cis Pro(i)_cis Pro(i)_cis Xaa(i-1)_cis->Pro(i)_cis Hα(i-1) - Hα(i) NOE Cα(i-1) C'(i-1) C' Cα(i-1)->C'(i-1) N(i) N C'(i-1)->N(i) Cα(i) N(i)->Cα(i) Cα(i-1)_cis C'(i-1)_cis C' Cα(i-1)_cis->C'(i-1)_cis N(i)_cis N C'(i-1)_cis->N(i)_cis Cα(i)_cis N(i)_cis->Cα(i)_cis Equilibrium Equilibrium cluster_trans cluster_trans cluster_trans->Equilibrium cluster_cis cluster_cis cluster_cis->Equilibrium

Caption: Key NOE contacts for determining cis/trans proline isomerization.

Conclusion

The NMR analysis of peptides containing (2R,4S)-4-azidoproline and other proline analogs reveals significant conformational differences driven by the nature and stereochemistry of the substituent. While detailed chemical shift data for azidoproline-containing peptides remains to be fully documented in publicly accessible literature, the available data on s-cis:s-trans ratios demonstrates its potential to modulate peptide backbone conformation. In contrast, extensive NMR data for fluoroproline and hydroxyproline (B1673980) analogs provide a clear picture of how these substitutions influence pyrrolidine ring pucker and the cis/trans equilibrium. Azaproline stands out for its strong induction of a cis-amide bond. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of peptide science and drug development, aiding in the design and analysis of novel peptidomimetics with tailored structural and functional properties.

Assessing the Stability of Triazole Linkages from (2R,4S)-H-D-Pro(4-N3)-OH Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability and reliability of chemical linkages within bioconjugates are of paramount importance. The 1,2,3-triazole linkage, formed via the highly efficient and bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone in the synthesis of complex biomolecules. This guide provides a comparative assessment of the stability of the triazole linkage, with a focus on those derived from (2R,4S)-H-D-Pro(4-N3)-OH, a proline-based building block that introduces conformational rigidity.

The 1,2,3-triazole ring is widely recognized as a highly stable aromatic heterocycle, rendering it an excellent and dependable linker in a multitude of applications, including the development of novel therapeutics where it can function as a bioisostere for the amide bond.[1] Its inherent stability is a primary advantage of utilizing click chemistry for bioconjugation.[1]

Comparative Stability of Bioconjugation Linkages

While direct, head-to-head quantitative comparisons of the stability of triazole linkages from various precursors under identical stress conditions are not extensively documented, a strong consensus in the scientific literature points to the exceptional stability of 1,4-disubstituted 1,2,3-triazoles formed via CuAAC.[1] This stability is attributed to the aromatic nature of the triazole ring, which confers significant resistance to chemical and enzymatic degradation. The triazole linkage is notably resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions.[1]

The incorporation of a (2R,4S)-4-azidoproline scaffold is not expected to diminish the inherent stability of the triazole ring. The proline ring itself is a stable cyclic amino acid, and its connection to the triazole does not introduce any labile functionalities.

Below is a summary of the stability of the triazole linkage compared to other common linkages used in bioconjugation under various conditions.

Linkage TypeFormed BondGeneral StabilityConditions Leading to Cleavage
1,2,3-Triazole (CuAAC) C-NHighly Stable Generally resistant to hydrolysis, oxidation, reduction, and enzymatic degradation.
Amide C-NHighly Stable Stable under most physiological conditions; can be cleaved by specific proteases or harsh acidic/basic conditions.
Thioether (from Maleimide) C-SStable Generally stable, but the succinimide (B58015) ring can undergo hydrolysis. Can be susceptible to oxidation.
Disulfide S-SLabile (Reductively Cleavable) Readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH).
Hydrazone C=NpH-Sensitive (Labile) Hydrolyzes under acidic conditions (e.g., in endosomes/lysosomes).
Oxime C=N-OMore Stable than Hydrazone Generally more stable than hydrazones but can still be hydrolyzed under acidic conditions.
Ester C-OLabile Susceptible to hydrolysis by esterases and under acidic or basic conditions.

Experimental Protocols

Forced Degradation Study for Triazole Linkage Stability Assessment

To rigorously evaluate the stability of a triazole linkage, a forced degradation study is the standard approach.[1] This involves subjecting the molecule containing the triazole linkage to a variety of stress conditions and analyzing for degradation over time.

1. Sample Preparation:

  • Prepare stock solutions of the triazole-linked compound (e.g., a peptide conjugate formed using this compound) in a suitable solvent such as water, phosphate-buffered saline (PBS), or an organic solvent compatible with the analytical method. A typical starting concentration is 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60 °C).

  • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60 °C).

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Reductive Stability: Incubate the sample with a biologically relevant reducing agent such as 10 mM glutathione (GSH) or dithiothreitol (DTT) in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C.

  • Thermal Stability: Incubate the sample at an elevated temperature (e.g., 60-80 °C) in a neutral buffer.

  • Photostability: Expose the sample to light according to ICH Q1B guidelines.

3. Time Points:

  • Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

4. Analytical Method:

  • HPLC-MS/MS: A High-Performance Liquid Chromatography system coupled with a tandem Mass Spectrometer is the preferred analytical technique.

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%) is commonly used for good separation and ionization.

    • Detection: Monitor the disappearance of the parent compound and the appearance of any degradation products using both UV detection and mass spectrometry.

    • Quantification: Use the peak area of the parent compound to calculate the percentage remaining at each time point. The identity of degradation products can be determined by their mass-to-charge ratio (m/z) and fragmentation patterns in MS/MS.[1]

5. Data Analysis:

  • Plot the percentage of the intact compound remaining versus time for each stress condition.

  • If applicable, calculate the degradation rate constant and the half-life (t₁/₂) of the triazole linkage under each condition.[1]

Visualizations

Logical Relationship of Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Sampling Time-Point Sampling (0, 2, 4, 8, 24, 48h) Acid->Sampling Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Sampling Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Oxidation->Sampling Reduction Reductive Stress (e.g., 10mM GSH, 37°C) Reduction->Sampling HPLC_MS LC-MS/MS Analysis (Quantification of Parent Compound) Sampling->HPLC_MS Data_Analysis Data Analysis (% Remaining vs. Time, Half-life) HPLC_MS->Data_Analysis Stability_Profile Stability Profile Data_Analysis->Stability_Profile Triazole_Compound Triazole-Linked Compound (from this compound) Triazole_Compound->Acid Subject to Triazole_Compound->Base Subject to Triazole_Compound->Oxidation Subject to Triazole_Compound->Reduction Subject to Peptide_Conjugation_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_click On-Resin Click Reaction cluster_cleavage Cleavage and Purification Resin Solid Support Resin AA_Coupling Amino Acid Couplings Resin->AA_Coupling Azido_Pro_Coupling This compound Coupling AA_Coupling->Azido_Pro_Coupling Peptide_Chain Resin-Bound Azido-Peptide Azido_Pro_Coupling->Peptide_Chain CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Peptide_Chain->CuAAC Alkyne_Oligo Alkyne-Modified Oligonucleotide Alkyne_Oligo->CuAAC Washing Washing Steps CuAAC->Washing Cleavage Cleavage from Resin & Side-Chain Deprotection Washing->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product Purified Peptide-Oligonucleotide Conjugate Purification->Final_Product

References

(2R,4S)-4-Azidoproline: A Superior Building Block for Peptide-Based Drug Development and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids into peptides and proteins is a cornerstone of modern therapeutic and diagnostic design. Among the diverse array of available building blocks, (2R,4S)-4-azidoproline has emerged as a particularly advantageous scaffold. Its unique stereochemistry and the presence of a bioorthogonal azide (B81097) group offer distinct benefits in terms of conformational control, stability, and versatility for subsequent modifications via click chemistry.

This guide provides an objective comparison of (2R,4S)-4-azidoproline with other unnatural amino acids, supported by experimental data, to highlight its advantages in enhancing peptide properties and enabling advanced bioconjugation strategies.

Enhanced Conformational Stability and Structural Pre-organization

The rigid pyrrolidine (B122466) ring of proline is unique among the canonical amino acids, and its conformation significantly influences the secondary structure of peptides. Substitution at the C4 position of the proline ring, as in (2R,4S)-4-azidoproline, provides an even greater level of conformational control.

The specific stereochemistry of (2R,4S)-4-azidoproline preferentially induces a Cγ-exo ring pucker. This conformation has been shown to stabilize the trans conformation of the preceding peptide bond, a key factor in the formation and stability of secondary structures such as the polyproline II (PPII) helix.[1][2] The PPII helix is a crucial structural motif in many biologically important proteins, including collagen, and is involved in a variety of protein-protein interactions.

The "azido gauche effect" further contributes to the conformational preferences of azidoproline derivatives, influencing the s-cis:s-trans conformer ratio of the Xaa-Azp bond.[3][4] This pre-organization of the peptide backbone can lead to enhanced thermal stability and a more defined three-dimensional structure, which are critical for potent and selective biological activity.

Table 1: Conformational Preferences of 4-Substituted Proline Analogs

Amino AcidPredominant Ring PuckerInfluence on Preceding Amide BondImpact on Secondary Structure
ProlineCγ-endo / Cγ-exo equilibriumMixture of cis and transFlexible
(2S,4R)-4-HydroxyprolineCγ-exoFavors transStabilizes PPII and β-turns
(2R,4S)-4-Azidoproline Cγ-exo Strongly favors trans Potent stabilizer of PPII helix
(2S,4S)-4-AzidoprolineCγ-endoFavors cisCan induce turns, may destabilize PPII
(2S,4R)-4-FluoroprolineCγ-exoFavors transStabilizes PPII and β-sheets

This table is a summary of findings from various conformational studies. The degree of stabilization can be context-dependent.

Superior Bioorthogonal Reactivity for Bioconjugation

The azide moiety of (2R,4S)-4-azidoproline is a versatile and bioorthogonal chemical handle. This means it is chemically inert to the functional groups typically found in biological systems, but it can react selectively and efficiently with a complementary functional group, most commonly an alkyne, through "click chemistry."[5][6][7] This allows for the precise and stable attachment of a wide range of molecules to the peptide scaffold, including:

  • Fluorescent dyes and probes for imaging and diagnostic applications.

  • Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic profiles.

  • Targeting ligands to direct the peptide to specific cells or tissues.

  • Drug payloads for the development of peptide-drug conjugates (PDCs).

The two primary forms of click chemistry utilized with azido-functionalized amino acids are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Workflow for Peptide Bioconjugation

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_conjugation Bioconjugation (Click Chemistry) cluster_analysis Analysis and Purification spps_start Resin spps_incorporation Incorporate Fmoc-(2R,4S)-4-azidoproline spps_start->spps_incorporation spps_elongation Peptide Elongation spps_incorporation->spps_elongation spps_cleavage Cleavage and Deprotection spps_elongation->spps_cleavage azido_peptide Azido-Peptide spps_cleavage->azido_peptide click_reaction CuAAC or SPAAC azido_peptide->click_reaction alkyne_molecule Alkyne-Modified Molecule (e.g., Dye, Drug, PEG) alkyne_molecule->click_reaction conjugated_peptide Conjugated Peptide click_reaction->conjugated_peptide purification HPLC Purification conjugated_peptide->purification characterization Mass Spectrometry NMR Spectroscopy purification->characterization

Caption: Workflow for synthesizing and conjugating peptides containing (2R,4S)-4-azidoproline.

Enhanced Proteolytic Stability

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. The incorporation of unnatural amino acids, particularly conformationally constrained ones like (2R,4S)-4-azidoproline, can significantly enhance proteolytic resistance.[8][9]

The rigid Cγ-exo pucker of the proline ring can sterically hinder the approach of proteases to the adjacent peptide bonds. Furthermore, the stabilization of a specific secondary structure can make the peptide a poorer substrate for enzymes that recognize more flexible or extended conformations. While direct comparative data for a wide range of unnatural amino acids is still emerging, studies have consistently shown that modifications to the peptide backbone, such as the introduction of D-amino acids or constrained unnatural amino acids, lead to increased stability in biological fluids.[8][9][10]

Table 2: General Comparison of Unnatural Amino Acids for Peptide Modification

Unnatural Amino Acid TypePrimary AdvantageKey ApplicationPotential Limitations
(2R,4S)-4-Azidoproline Conformational constraint, bioorthogonal handle Structurally defined scaffolds, bioconjugation Requires subsequent click chemistry for functionalization
Linear Azido-Amino Acids (e.g., Azidohomoalanine)Bioorthogonal handleBioconjugation, metabolic labelingLess conformational control compared to cyclic analogues
Alkyne-Containing Amino AcidsBioorthogonal handleBioconjugation (complementary to azides)Can be less stable than azides under certain conditions
Fluorinated Amino AcidsInductive effects, conformational control, 19F NMR probeEnhancing stability, protein folding studiesCan alter hydrophobicity and electronic properties
D-Amino AcidsIncreased proteolytic resistanceImproving in vivo half-lifeCan alter or abolish biological activity

Experimental Protocols

Synthesis of Fmoc-(2R,4S)-4-azidoproline-OH

A common synthetic route to Fmoc-(2R,4S)-4-azidoproline starts from commercially available Boc-(2S,4R)-4-hydroxyproline. The synthesis involves the conversion of the hydroxyl group to an azide with inversion of stereochemistry, followed by protection of the amine with an Fmoc group. A detailed, multi-step protocol can be found in the literature.[11][12]

Incorporation of Fmoc-(2R,4S)-4-azidoproline into Peptides via SPPS

Fmoc-(2R,4S)-4-azidoproline can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.

Materials:

  • Fmoc-Rink amide resin (or other suitable resin)

  • Fmoc-(2R,4S)-4-azidoproline-OH

  • Other Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • DMF (peptide synthesis grade)

  • DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a solution of Fmoc-(2R,4S)-4-azidoproline-OH (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive, repeat the coupling.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azidoproline-Containing Peptide

Materials:

  • Azidoproline-containing peptide

  • Alkyne-functionalized molecule (e.g., fluorescent dye, PEG)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Solvent (e.g., DMSO/water mixture)

Protocol:

  • Dissolve the azidoproline-containing peptide in a suitable solvent mixture (e.g., DMSO/water).

  • Add the alkyne-functionalized molecule (1.1-2 equivalents).

  • In a separate vial, prepare a fresh solution of CuSO₄ and TBTA in DMSO/water.

  • Add the CuSO₄/TBTA solution to the peptide/alkyne mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by HPLC or mass spectrometry.

  • Purify the conjugated peptide by reverse-phase HPLC.

Signaling Pathway and Experimental Logic

G cluster_design Peptide Design and Synthesis cluster_modification Site-Specific Modification cluster_application Application and Evaluation unnatural_aa (2R,4S)-4-Azidoproline synthesis Solid-Phase Peptide Synthesis unnatural_aa->synthesis peptide_backbone Bioactive Peptide Sequence peptide_backbone->synthesis azido_peptide Azido-Functionalized Peptide synthesis->azido_peptide click_chemistry Click Chemistry (CuAAC or SPAAC) azido_peptide->click_chemistry modified_peptide Modified Peptide click_chemistry->modified_peptide functional_molecule Functional Moiety (e.g., Drug, Probe) functional_molecule->click_chemistry stability_assay Proteolytic Stability Assay modified_peptide->stability_assay activity_assay Biological Activity Assay modified_peptide->activity_assay imaging In Vitro / In Vivo Imaging modified_peptide->imaging

Caption: Logical workflow for the application of (2R,4S)-4-azidoproline in peptide drug development.

Conclusion

(2R,4S)-4-azidoproline offers a powerful combination of conformational control and bioorthogonal reactivity that distinguishes it from many other unnatural amino acids. Its ability to pre-organize peptide structure can lead to enhanced stability and potentially increased biological activity. The presence of the azide group provides a reliable handle for a wide range of bioconjugation applications, making it an invaluable tool for the development of next-generation peptide therapeutics, diagnostics, and research probes. For scientists and researchers in the field of drug discovery, the strategic use of (2R,4S)-4-azidoproline represents a significant step towards creating more potent, stable, and versatile peptide-based molecules.

References

A Comparative Guide to the Conformational Effects of (4R)- and (4S)-Azidoproline in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational biases of proline analogs is critical for the rational design of peptides and peptidomimetics with tailored structures and functions. This guide provides an objective comparison of the conformational effects of (4R)-azidoproline (4R-Azp) and (4S)-azidoproline (4S-Azp), supported by experimental data and detailed methodologies.

The stereochemistry of the C4 substituent on the proline ring profoundly influences the local peptide backbone geometry. The introduction of an azido (B1232118) group, a versatile functional handle for bioconjugation via "click chemistry", at the C4 position creates two diastereomers, (4R)- and (4S)-azidoproline, with distinct and opposing conformational preferences. These differences primarily arise from stereoelectronic interactions, specifically the "azido gauche effect," which dictates the puckering of the pyrrolidine (B122466) ring and, consequently, the cis/trans isomerization of the preceding peptide bond.

Conformational Preferences: A Tale of Two Puckers

The fundamental difference between (4R)-Azp and (4S)-Azp lies in the preferred pucker of their pyrrolidine rings. (4R)-Azp predominantly adopts a Cγ-exo pucker, which positions the azido group in a pseudo-axial orientation. This exo pucker stabilizes a trans conformation of the preceding Xaa-Azp peptide bond and promotes the adoption of a polyproline II (PPII) helical structure. The PPII helix is a left-handed, extended helix that is crucial for many biological recognition processes.

In stark contrast, (4S)-Azp favors a Cγ-endo pucker, placing the azido group in a pseudo-equatorial position. This endo conformation is associated with a higher propensity for a cis Xaa-Azp peptide bond, a conformation that can induce sharp turns in the peptide backbone and favors the formation of the more compact, right-handed polyproline I (PPI) helix.

These opposing conformational effects make (4R)- and (4S)-azidoproline powerful tools for peptide design, allowing for the stabilization of specific secondary structures.

Quantitative Conformational Analysis

The conformational preferences of (4R)- and (4S)-azidoproline have been quantified using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The data clearly illustrates the solvent-dependent nature of the cis/trans isomer ratio of the acetylated methyl ester derivatives (Ac-Azp-OMe).

CompoundSolventK (trans:cis)
Ac-(4R)Azp-OMeD₂O4.0
CDCl₃2.3
Ac-(4S)Azp-OMeD₂O1.2
CDCl₃0.9

Data determined by ¹H NMR spectroscopy of 80 mM solutions.

While crystal structure data for peptides containing azidoproline remains elusive, the well-studied (4R)-hydroxyproline ((4R)-Hyp), which exerts similar stereoelectronic effects, provides valuable insight into the likely dihedral angles. In collagen-like peptides, (4R)-Hyp in the Yaa position of a Gly-Xaa-Yaa repeat typically exhibits the following backbone dihedral angles:

Dihedral AngleTypical Value
Φ (phi)~ -75°
Ψ (psi)~ +145°
ω (omega)~ 180° (trans)

These values are characteristic of a PPII helix, reinforcing the expectation that (4R)-Azp stabilizes this conformation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the key experimental techniques used to characterize the conformational effects of azidoprolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy for cis/trans Ratio Determination

Objective: To determine the ratio of cis and trans conformers of an Ac-Azp-OMe monomer.

Methodology:

  • Sample Preparation: Dissolve the Ac-(4R)Azp-OMe or Ac-(4S)Azp-OMe sample in a deuterated solvent (e.g., D₂O or CDCl₃) to a final concentration of approximately 80 mM in an NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe appropriate for ¹H detection. Ensure the instrument is properly tuned and shimmed.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Key parameters to set include the spectral width, acquisition time, and relaxation delay.

  • Data Analysis:

    • Identify the distinct signals corresponding to the cis and trans isomers. Protons adjacent to the amide bond, such as the acetyl methyl protons or the proline α-proton, are often well-resolved for the two conformers.

    • Integrate the area under the corresponding peaks for the cis and trans isomers.

    • The ratio of the integrals directly corresponds to the K (trans:cis) ratio.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To assess the secondary structure of polyproline peptides containing (4R)- or (4S)-azidoproline.

Methodology:

  • Sample Preparation:

    • Dissolve the poly-azidoproline peptide in the desired solvent (e.g., 20 mM sodium phosphate (B84403) buffer, pH 7.0, or n-propanol).

    • Determine the precise peptide concentration using a reliable method, such as UV absorbance at a specific wavelength if a chromophore is present, or by quantitative amino acid analysis. A typical concentration for far-UV CD is in the range of 50-100 µM.

  • Instrument Setup:

    • Use a calibrated CD spectropolarimeter.

    • Purge the instrument with nitrogen gas to minimize interference from oxygen absorption in the far-UV region.

    • Use a quartz cuvette with a short path length (e.g., 0.1 mm or 1 mm) to minimize solvent absorbance.

  • Data Acquisition:

    • Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 20°C).

    • Set the appropriate instrument parameters:

      • Wavelength step: 0.5 or 1.0 nm

      • Bandwidth: 1.0 nm

      • Scan speed: 50-100 nm/min

      • Averaging time: 1-2 s

      • Accumulate multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the solvent under the same conditions.

  • Data Analysis:

    • Subtract the solvent baseline from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) in deg·cm²·dmol⁻¹.

    • Analyze the spectral features to determine the secondary structure content. A PPII helix is characterized by a positive peak around 228 nm and a strong negative peak around 206 nm. A PPI helix shows a weak negative band around 230 nm and a strong positive band around 215 nm.

Visualizing the Conformational Consequences

The distinct conformational preferences of (4R)- and (4S)-azidoproline can be visualized through a logical workflow diagram.

conformational_effects cluster_4R (4R)-Azidoproline cluster_4S (4S)-Azidoproline r_pucker Cγ-exo Pucker r_bond trans Amide Bond (ω ≈ 180°) r_pucker->r_bond stabilizes r_helix Polyproline II (PPII) Helix (Extended, Left-handed) r_bond->r_helix promotes s_pucker Cγ-endo Pucker s_bond cis Amide Bond (ω ≈ 0°) s_pucker->s_bond favors s_helix Polyproline I (PPI) Helix (Compact, Right-handed) s_bond->s_helix promotes start Proline C4 Substitution start->r_pucker (4R) start->s_pucker (4S)

Conformational pathways of (4R)- vs. (4S)-azidoproline.

Conclusion

The stereochemistry at the C4 position of azidoproline provides a powerful and predictable means to control peptide conformation. (4R)-azidoproline acts as a potent stabilizer of the extended PPII helix through its preference for a Cγ-exo pucker and a trans amide bond. Conversely, (4S)-azidoproline promotes a Cγ-endo pucker and a cis amide bond, favoring more compact, turn-like structures and the PPI helix. This stark difference, coupled with the bioorthogonal reactivity of the azido group, makes these proline analogs invaluable tools in peptidomimetic design, protein engineering, and the development of novel biomaterials. Researchers can leverage these distinct conformational biases to rationally design peptides with predefined secondary structures, thereby influencing their biological activity, stability, and binding affinities.

A Comparative Guide to the Biocompatibility of Click Chemistry Reagents for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the field of bioconjugation, providing powerful tools for in vivo imaging, drug delivery, and understanding complex biological processes. However, the successful translation of these technologies from the bench to preclinical and clinical settings hinges on the biocompatibility of the reagents used. This guide provides an objective comparison of the biocompatibility of the most common click chemistry reactions used for in vivo studies: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation.

Executive Summary

Comparison of In Vivo Click Chemistry Reactions

The following table summarizes the key features of CuAAC, SPAAC, and IEDDA, with a focus on their suitability for in vivo applications.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation
Catalyst Copper(I)NoneNone
Biocompatibility Potentially cytotoxic due to the copper catalyst.[1][2] Ligands can mitigate but not eliminate toxicity.Generally considered highly biocompatible and suitable for live-cell and in vivo studies.Excellent biocompatibility, widely used in in vivo applications.[3]
Reaction Kinetics Very fast (k₂ ≈ 10⁴–10⁵ M⁻¹s⁻¹)Moderate to fast, highly dependent on the cyclooctyne (B158145) used (k₂ ≈ 10⁻³–1 M⁻¹s⁻¹).Extremely fast (k₂ up to 10⁶ M⁻¹s⁻¹).[3]
Reagents Azide, terminal alkyne, copper(I) source, stabilizing ligand.Azide, strained cyclooctyne (e.g., DBCO, BCN).Tetrazine, strained alkene (e.g., trans-cyclooctene).
In Vivo Applications Limited due to toxicity, but used in some short-term studies with low copper concentrations.Widely used for in vivo imaging, drug delivery, and cell tracking.Pre-targeted imaging, radioimmunotherapy, and in vivo drug activation.[3]

Quantitative Biocompatibility Data

A direct, comprehensive comparison of the in vivo toxicity (e.g., LD50 values) of all available click chemistry reagents is not yet available in the literature. However, numerous studies have evaluated the cytotoxicity of specific reagents in various cell lines. The following tables provide a summary of available quantitative data to facilitate a comparative assessment.

Table 1: In Vitro Cytotoxicity of Click Chemistry Reagents
Reagent/ReactionCell LineAssayIC50 (µM)Reference
CuAAC
CuSO₄Huh 7.5MTT~150[2]
Cu(II)TBTAHuh 7.5MTT~25[2]
Cu(II)THPTAHuh 7.5MTT~50[2]
Cu(II)(histidine)₂Huh 7.5MTT> 1000[2]
SPAAC
DIFO-biotinJurkatPropidium Iodide StainingNo apparent toxicity at tested concentrations[4]
DBCO-containing moleculesVariousVariousGenerally considered non-toxic at typical labeling concentrations.
IEDDA
Tetrazine derivativesVariousVariousGenerally considered non-toxic at typical labeling concentrations.[3]

Note: IC50 values are highly dependent on the specific cell line, exposure time, and assay conditions. This table is intended to be illustrative rather than a direct comparison across different studies.

Table 2: In Vivo Pharmacokinetic Parameters of SPAAC and IEDDA Probes
Probe TypeReactionModelClearanceTumor-to-Background RatioReference
18F-labeled TetrazineIEDDAMouseRapid renalHigh[5]
Polymer-modified TetrazineIEDDAMouseSlower, tunable by polymer sizeHigh[6]
Cyclooctyne-FLAGSPAACMouseNot specifiedN/A[7]
18F-labeled TCOIEDDAMouseRapidHigh[8]

Note: Pharmacokinetic parameters are highly dependent on the specific probe structure, targeting moiety, and animal model.

Experimental Protocols for Biocompatibility Assessment

The following are detailed methodologies for key experiments to evaluate the biocompatibility of click chemistry reagents for in vivo studies.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Click chemistry reagent to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Reagent Exposure: Prepare a series of dilutions of the click chemistry reagent in complete culture medium. Remove the old medium from the cells and add 100 µL of the reagent dilutions to the wells. Include a vehicle control (medium with the same solvent concentration used for the reagent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the reagent concentration to determine the IC50 value.

In Vivo Acute Systemic Toxicity

This protocol provides a general framework for assessing the acute systemic toxicity of a click chemistry reagent in a mouse model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

  • Healthy mice (e.g., C57BL/6, BALB/c)

  • Click chemistry reagent to be tested

  • Sterile vehicle (e.g., saline, PBS)

  • Syringes and needles for injection

  • Animal balance

Protocol:

  • Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.

  • Dose Preparation: Prepare a range of doses of the click chemistry reagent in the sterile vehicle.

  • Administration: Administer a single dose of the reagent to groups of mice via the intended route of administration (e.g., intravenous, intraperitoneal). Include a control group that receives only the vehicle.

  • Observation: Observe the animals for signs of toxicity (e.g., changes in behavior, weight loss, mortality) at regular intervals for up to 14 days.

  • Data Collection: Record body weights, clinical signs of toxicity, and any mortalities.

  • Necropsy: At the end of the observation period, euthanize the animals and perform a gross necropsy to examine for any organ abnormalities.

  • Data Analysis: Determine the LD50 (lethal dose, 50%) value if applicable, and identify the maximum tolerated dose (MTD).

Immunogenicity Assessment

Assessing the immunogenicity of small molecule reagents like those used in click chemistry can be complex. A common approach is to evaluate the potential for the reagent to act as a hapten and elicit an antibody response.

Materials:

  • Mice or other suitable animal model

  • Click chemistry reagent conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH)

  • Adjuvant (e.g., Freund's adjuvant)

  • Blood collection supplies

  • ELISA plates and reagents

Protocol:

  • Immunization: Immunize groups of animals with the reagent-KLH conjugate emulsified in an adjuvant. Include control groups immunized with the carrier protein alone and vehicle. Boost the immunization at appropriate intervals (e.g., every 2-3 weeks).

  • Serum Collection: Collect blood samples from the animals before the first immunization (pre-immune serum) and at various time points after immunization.

  • Antibody Titer Measurement (ELISA): a. Coat ELISA plates with the click chemistry reagent conjugated to a different carrier protein (e.g., Bovine Serum Albumin, BSA) to avoid detecting antibodies against the primary carrier. b. Block the plates to prevent non-specific binding. c. Add serial dilutions of the collected serum samples to the wells. d. Incubate and then wash the plates. e. Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG). f. Incubate, wash, and add a substrate to develop a colorimetric signal. g. Measure the absorbance and determine the antibody titer for each animal.

  • Data Analysis: Compare the antibody titers in the experimental group to the control groups to determine if the click chemistry reagent elicited a specific immune response.

Visualizations

Reaction Mechanisms and Workflows

Click_Chemistry_Mechanisms cluster_CuAAC CuAAC cluster_SPAAC SPAAC cluster_IEDDA IEDDA CuAAC_reagents Azide + Terminal Alkyne CuAAC_product Triazole Product CuAAC_reagents->CuAAC_product Fast kinetics CuAAC_catalyst Cu(I) Catalyst CuAAC_catalyst->CuAAC_product SPAAC_reagents Azide + Strained Cyclooctyne SPAAC_product Triazole Product SPAAC_reagents->SPAAC_product Moderate to fast kinetics IEDDA_reagents Tetrazine + Strained Alkene IEDDA_product Dihydropyridazine Product IEDDA_reagents->IEDDA_product Extremely fast kinetics

Caption: Overview of in vivo click chemistry reactions.

Biocompatibility_Workflow start Select Click Chemistry Reagent in_vitro In Vitro Cytotoxicity (e.g., MTT Assay) start->in_vitro in_vivo_acute In Vivo Acute Toxicity (LD50/MTD) start->in_vivo_acute evaluation Evaluate Biocompatibility Profile in_vitro->evaluation in_vivo_acute->evaluation in_vivo_immuno In Vivo Immunogenicity (ELISA) decision Suitable for In Vivo Study? in_vivo_immuno->decision biodistribution Biodistribution & Pharmacokinetics (Imaging/Ex Vivo Analysis) biodistribution->decision evaluation->in_vivo_immuno evaluation->biodistribution

Caption: Experimental workflow for biocompatibility assessment.

Signaling Pathway of Copper-Induced Cytotoxicity

Copper_Toxicity_Pathway Cu_ion Excess Intracellular Cu(I) ROS Reactive Oxygen Species (ROS) Generation Cu_ion->ROS Fenton-like reactions Protein_Agg Protein Aggregation & Misfolding Cu_ion->Protein_Agg HIF1a HIF-1α Stabilization Cu_ion->HIF1a Mitochondria Mitochondrial Dysfunction ROS->Mitochondria ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis Release of pro-apoptotic factors ER_Stress->Apoptosis UPR activation p53 p53 Activation DNA_Damage->p53 p53->Apoptosis

Caption: Key pathways in copper-induced cytotoxicity.

Conclusion

The selection of a click chemistry methodology for in vivo studies requires a careful evaluation of the biocompatibility of the reagents. While CuAAC offers unparalleled reaction speed, its reliance on a cytotoxic copper catalyst limits its application in living systems. The development of copper-free click chemistries, SPAAC and IEDDA, has been a major advancement, providing highly biocompatible and efficient alternatives. The data presented in this guide, along with the detailed experimental protocols, will aid researchers in making informed decisions for their specific in vivo applications, ultimately accelerating the translation of innovative click chemistry-based technologies. Further research is needed to generate comprehensive, directly comparable datasets on the in vivo toxicity, immunogenicity, and pharmacokinetics of the ever-expanding library of click chemistry reagents.

References

A Researcher's Guide to the Kinetic Analysis of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, chemical biology, and materials science, the strain-promoted azide-alkyne cycloaddition (SPAAC) stands out as a powerful tool for covalent ligation. The choice of alkyne component is critical, as it dictates the reaction kinetics. This guide provides a comparative kinetic analysis of various alkynes in SPAAC reactions, with a focus on their reactivity with azides, exemplified by the proline derivative (2R,4S)-H-D-Pro(4-N3)-OH.

While specific kinetic data for the reaction of this compound with a wide range of alkynes is not extensively documented in publicly available literature, a comprehensive understanding of alkyne reactivity can be garnered from studies using model azides, such as benzyl (B1604629) azide (B81097). The relative reactivity trends observed with this model system are generally applicable and provide a robust framework for selecting the appropriate alkyne for a given application. The structure of the azide can influence the reaction rate; however, the reactivity is predominantly governed by the strain and electronic properties of the cyclooctyne.

Comparative Kinetic Data of Alkynes in SPAAC Reactions

The efficacy of a SPAAC reaction is quantified by its second-order rate constant (k), a higher value of which corresponds to a faster reaction. The following table summarizes the reported second-order rate constants for the reaction of various commonly used cyclooctynes with benzyl azide, serving as a proxy for the reactivity with this compound.

AlkyneAbbreviationSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)
DibenzocyclooctyneDIBO~0.3 - 0.7
DibenzocyclooctynolDBCO~0.6 - 1.0
BicyclononyneBCN~0.06 - 0.1
DibenzoazacyclooctyneDIBAC0.24 - 0.31
BiarylazacyclooctynoneBARAC~0.96
Difluorinated CyclooctyneDIFO~0.076

Note: Reaction rates are dependent on the solvent, temperature, and the specific substitutions on both the alkyne and azide.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is paramount for comparing the performance of different alkynes. The two most prevalent methods for monitoring SPAAC reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.

Kinetic Analysis using ¹H NMR Spectroscopy

This method allows for the direct monitoring of the disappearance of reactants and the appearance of the triazole product.

Materials:

  • This compound

  • Alkyne of interest

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of this compound, the alkyne, and the internal standard in the chosen deuterated solvent.

  • In an NMR tube, mix the solutions of the azide and the internal standard.

  • Acquire a spectrum at t=0 to determine the initial concentration of the azide relative to the internal standard.

  • Initiate the reaction by adding the alkyne solution to the NMR tube. For pseudo-first-order kinetics, the alkyne should be in at least 10-fold excess.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to a proton on the azide and a proton on the triazole product, relative to the internal standard.

  • Plot the natural logarithm of the azide concentration versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k').

  • Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the alkyne in excess.

Kinetic Analysis using UV-Vis Spectroscopy

This method is particularly suitable for alkynes that possess a distinct chromophore that changes upon cycloaddition, such as dibenzocyclooctynes (DBCO).

Materials:

  • This compound

  • Chromophoric alkyne (e.g., DBCO derivative)

  • Appropriate solvent or buffer (e.g., acetonitrile, PBS)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Determine the wavelength of maximum absorbance (λ_max) for the alkyne in the chosen solvent. For many DBCO derivatives, this is around 309 nm.

  • Prepare a stock solution of the alkyne and a stock solution of this compound in the same solvent.

  • In a quartz cuvette, add the alkyne solution and record the initial absorbance at λ_max.

  • To initiate the reaction, add the azide solution to the cuvette. The azide should be in large excess (at least 10-fold) for pseudo-first-order conditions.

  • Monitor the decrease in absorbance at λ_max over time.

  • Plot the natural logarithm of the absorbance versus time. The negative slope of the linear fit gives the pseudo-first-order rate constant (k').

  • Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the azide.

Visualizing the Workflow and Structure-Reactivity Relationship

To further elucidate the process of kinetic analysis and the factors governing alkyne reactivity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_azide Prepare this compound Stock Solution mix Mix Reactants (t=0) prep_azide->mix prep_alkyne Prepare Alkyne Stock Solution prep_alkyne->mix prep_standard Prepare Internal Standard (for NMR) prep_standard->mix monitor Monitor Reaction Progress (NMR or UV-Vis) mix->monitor plot Plot Concentration vs. Time monitor->plot fit Linear Regression to Determine k' plot->fit calculate Calculate Second-Order Rate Constant (k) fit->calculate

Caption: Experimental workflow for determining SPAAC reaction kinetics.

structure_reactivity cluster_factors Structural Factors of Alkyne cluster_effects Effects ring_strain High Ring Strain distortion Lower Distortion Energy in Transition State ring_strain->distortion ewg Electron-Withdrawing Groups lumo Lowered LUMO Energy ewg->lumo reactivity Increased Reactivity (k) distortion->reactivity lumo->reactivity

Caption: Key factors influencing alkyne reactivity in SPAAC reactions.

A Comparative Guide to Antibody-Drug Conjugates Synthesized with (2R,4S)-H-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody-drug conjugates (ADCs) synthesized using the site-specific incorporation of (2R,4S)-H-D-Pro(4-N3)-OH, an azido-proline derivative, against ADCs developed with conventional linker technologies. The choice of linker and conjugation strategy is critical to the therapeutic index of an ADC, influencing its stability, efficacy, and pharmacokinetic profile. This document presents a comparison of these approaches, supported by experimental protocols and data, to inform rational ADC design.

Introduction to this compound in ADC Synthesis

The use of this compound facilitates a site-specific conjugation approach. This unnatural amino acid, containing an azide (B81097) group, is incorporated into the antibody sequence at a defined location. The azide serves as a bioorthogonal handle for the attachment of a drug-linker entity containing a strained alkyne (e.g., dibenzocyclooctyne - DBCO) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is highly specific and can be performed under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1] This method offers a significant advantage over traditional conjugation methods that often result in heterogeneous mixtures.

Comparison of Linker Technologies

The performance of an ADC is intrinsically linked to the stability and characteristics of its linker. Here, we compare ADCs synthesized via SPAAC using an azido-proline linker with those prepared using a conventional maleimide-based linker.

Data Presentation

The following tables summarize key performance parameters for ADCs, drawing from representative data for different linker technologies. It is important to note that these values are not from a single head-to-head study and can vary based on the specific antibody, payload, and experimental conditions.

Table 1: Comparison of Physicochemical Properties and Stability

ParameterAzido-Proline (SPAAC) LinkerMaleimide-Based LinkerReferences
Conjugation Method Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Michael Addition[1]
Site-Specificity High (at predetermined amino acid position)Low (targets native or reduced cysteines/lysines)[2]
Homogeneity (DAR) Homogeneous (typically DAR 2 or 4)Heterogeneous (mixture of DAR 0, 2, 4, 6, 8)[3][4]
Plasma Stability High (stable triazole linkage)Variable (susceptible to retro-Michael reaction leading to drug deconjugation)[5]
Deconjugation in Serum (7 days) Minimal35-67% (for N-alkyl maleimides)[5]

Table 2: Comparison of In Vitro Efficacy

ParameterAzido-Proline (SPAAC) Linker ADCMaleimide-Based ADCReferences
Potency (Representative IC50) Sub-nanomolar range (payload dependent)Sub-nanomolar to nanomolar range (payload and DAR dependent)[6][7]
Therapeutic Window Potentially wider due to improved stability and homogeneityCan be limited by off-target toxicity from premature drug release[5]

Mandatory Visualization

Signaling Pathway for ADC Action

ADC_Action_Pathway General Signaling Pathway for ADC-Induced Cytotoxicity ADC Antibody-Drug Conjugate Binding Binding ADC->Binding 1 Receptor Target Antigen on Tumor Cell Surface Internalization Internalization (Endocytosis) Receptor->Internalization 2 Binding->Receptor Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3 Cleavage Linker Cleavage/ Antibody Degradation Lysosome->Cleavage 4 Payload Released Cytotoxic Payload Cleavage->Payload 5 Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 6 Apoptosis Apoptosis (Cell Death) Target->Apoptosis 7

Caption: Workflow of ADC binding, internalization, payload release, and induction of apoptosis.

Experimental Workflow for ADC Characterization

ADC_Characterization_Workflow Experimental Workflow for ADC Characterization cluster_synthesis ADC Synthesis cluster_characterization Physicochemical & In Vitro Characterization mAb Monoclonal Antibody Conjugation Conjugation Reaction mAb->Conjugation LinkerPayload Linker-Payload Construct LinkerPayload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Purified ADC Purification->ADC DAR_Analysis DAR Analysis (HIC-HPLC) ADC->DAR_Analysis Stability_Assay Plasma Stability Assay ADC->Stability_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (e.g., MTT Assay) ADC->Cytotoxicity_Assay Binding_Assay Antigen Binding Assay (ELISA) ADC->Binding_Assay

Caption: Overview of the synthesis and subsequent characterization steps for an ADC.

Experimental Protocols

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of drugs conjugated per antibody and the distribution of different drug-loaded species.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 5-15 µg of the ADC sample onto the column.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.).

  • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of each species) / 100

In Vitro Cytotoxicity Assessment by MTT Assay

Objective: To determine the potency (IC50) of the ADC on target and non-target cell lines.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload solutions

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

  • Remove the medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

  • Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

Conclusion

The use of this compound for the synthesis of ADCs via SPAAC offers a robust method for producing homogeneous conjugates with a defined drug-to-antibody ratio. This site-specific approach leads to improved plasma stability and potentially a wider therapeutic window compared to conventional, heterogeneous ADCs prepared with linkers such as those based on maleimide (B117702) chemistry. The provided experimental protocols for DAR determination and in vitro cytotoxicity assessment are essential for the characterization and comparison of these novel biotherapeutics. For drug development professionals, the adoption of site-specific conjugation technologies represents a significant step towards creating safer and more effective antibody-drug conjugates.

References

Safety Operating Guide

Proper Disposal of (2R,4S)-H-D-Pro(4-N3)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of (2R,4S)-H-D-Pro(4-N3)-OH, an azido-containing amino acid, is critical to ensure laboratory safety and environmental compliance. Organic azides are energetic compounds that require specific procedures to mitigate risks of explosion, toxicity, and hazardous reactions. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. The primary risks associated with this compound stem from its azide (B81097) functional group.

Key Hazards:

  • Explosive Potential: Organic azides can be sensitive to heat, light, friction, and mechanical shock, leading to violent decomposition.[1][2] The risk is influenced by the molecule's carbon-to-nitrogen ratio.[1][3] Contact with heavy metals, such as lead or copper, can form highly shock-sensitive and explosive metal azides.[4][5][6]

  • Toxicity: The azide ion is highly toxic, with a toxicity profile similar to that of cyanide.[2][7] Exposure can occur through inhalation, skin absorption, or ingestion.

  • Reactivity: Mixing azides with acids can generate hydrazoic acid, which is both highly toxic and explosive.[1][4] Reactions with halogenated solvents like dichloromethane (B109758) or chloroform (B151607) can form dangerously unstable di- and tri-azidomethane.[2][7]

Quantitative Data Summary

For general guidance when working with organic azides, certain quantitative parameters should be considered to minimize risk.

ParameterGuideline / LimitCitation(s)
Carbon-to-Nitrogen Ratio The number of nitrogen atoms should ideally not exceed the number of carbon atoms. For this compound (C5H8N4O2), this ratio is acceptable for careful handling. Work with molecules where the C:N ratio is less than 3 requires express approval from a supervisor.[1][3]
Solution Concentration If storing, solutions of azides should not exceed a concentration of 1 M.[1]
Storage Temperature Store below room temperature, preferably at -18°C, and in the dark.[1][2]
Waste pH If deactivating aqueous azide solutions, neutralize the final solution to a pH of 6-9 before disposal.[4]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe management and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always wear appropriate PPE: a laboratory coat, safety glasses or goggles, and chemical-resistant gloves.[4]

  • Conduct all handling and disposal procedures inside a certified chemical fume hood.[3][4]

  • For procedures with a higher risk of explosion, the use of a blast shield is mandatory.[3][4]

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for all azide-containing materials, including solids, solutions, and contaminated labware (e.g., pipette tips, paper towels).[1][3][7]

  • The label must explicitly state "Azide Waste" and detail the specific contents.[1]

  • Crucially, do not mix azide waste with acidic waste streams. [1][2]

  • Ensure the azide waste container is stored away from incompatible materials, particularly acids, heavy metals, and halogenated compounds.[5][7]

3. Deactivation of Azide Waste (Recommended):

  • Whenever feasible, organic azides should be converted to a more stable derivative, such as an amine, before being disposed of as chemical waste.[1] This significantly reduces the hazard.

  • Consult established and validated laboratory methods for the reduction of azides (e.g., using Staudinger reduction or catalytic hydrogenation) that are compatible with your specific waste matrix. Note: This deactivation step must be considered a chemical reaction and performed with all necessary safety precautions.

4. Final Disposal:

  • Under no circumstances should azide waste be poured down the drain. This is to prevent the formation of explosive heavy metal azides in the plumbing infrastructure.[4][8]

  • All azide-containing waste, whether deactivated or not, must be disposed of through your institution's official Environmental Health & Safety (EH&S) or chemical waste management program.[1][4]

  • Follow all institutional guidelines for waste pickup and documentation.

5. Spill Management:

  • In the event of a small spill within a fume hood, notify your supervisor.

  • Cover spills of azide solutions with an absorbent, non-reactive material.[3]

  • For solid spills, carefully sweep up the material. Use non-metallic tools, such as a plastic spatula or brush, to avoid friction and the formation of metal azides.[3][7]

  • Clean the affected surfaces with a pH-adjusted water solution (pH > 9.0).[3]

  • Collect all cleanup materials into the designated azide waste container.[3]

  • For large spills or any spill outside of a fume hood, evacuate the area immediately, notify others, and contact your institution's emergency response team.[3]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Step 1: Don Appropriate PPE (Lab Coat, Gloves, Goggles) start->ppe fume_hood Step 2: Work in Chemical Fume Hood ppe->fume_hood segregate Step 3: Collect in a Dedicated, Labeled 'Azide Waste' Container fume_hood->segregate check_compat Is the waste mixed with acids, heavy metals, or halogenated solvents? segregate->check_compat incompatible STOP! Consult EH&S Immediately. High Risk of Hazardous Reaction. check_compat->incompatible Yes deactivate_q Is deactivation (e.g., reduction to amine) feasible and safe to perform? check_compat->deactivate_q No deactivate_proc Step 4: Perform Deactivation Protocol Following a Validated Method deactivate_q->deactivate_proc Yes dispose_ehs Step 5: Arrange for Pickup and Disposal via Institutional EH&S Program deactivate_q->dispose_ehs No deactivate_proc->dispose_ehs end End: Waste Properly Disposed dispose_ehs->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling (2R,4S)-H-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of (2R,4S)-H-D-Pro(4-N3)-OH, a click chemistry reagent containing an azide (B81097) group.[1] Given the potential hazards associated with azido (B1232118) compounds, including explosive instability and toxicity, a stringent personal protective equipment (PPE) and handling protocol is mandatory.[2]

Hazard Identification and Risk Assessment

This compound, with CAS number 2137086-50-9, is an azide-containing compound.[1] Organic azides are potentially explosive and can be sensitive to shock, heat, or friction.[3] The primary risks include:

  • Toxicity: May be harmful if inhaled, swallowed, or absorbed through the skin.[3]

  • Explosive Potential: Organic azides can decompose violently.[3]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is critical to minimize exposure and ensure safety.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with an inner nitrile glove and an outer heavy-duty, chemical-resistant glove (e.g., butyl rubber).[2]Provides a robust barrier against skin absorption and chemical splashes.
Eye Protection Chemical splash goggles are mandatory at all times. A face shield should be worn in addition when splashing is a risk.[2]Protects eyes from chemical splashes and potential projectiles in case of unexpected reactions.
Body Protection A flame-resistant lab coat is the minimum requirement. A chemical-resistant apron or full-body suit may be necessary for higher-risk procedures.[2]Protects against skin contact with the compound and in the event of a fire.
Footwear Fully enclosed, chemical-resistant shoes. Steel-toed boots are recommended for enhanced protection.[2]Protects feet from spills and falling objects.
Respiratory Protection All work should be conducted in a certified chemical fume hood. If aerosol generation outside a hood is possible, a NIOSH-approved respirator is required.[2]Prevents inhalation of potentially harmful dust or vapors.

Operational Plan: Safe Handling Procedure

Adherence to a strict, step-by-step operational plan is crucial for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Ensure chemical fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials and equipment prep_hood->prep_materials handling_weigh Weigh the compound using non-metallic spatulas prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve in an appropriate solvent within the fume hood handling_weigh->handling_dissolve handling_reaction Perform the reaction behind a blast shield handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate all surfaces and equipment handling_reaction->cleanup_decontaminate Proceed to cleanup cleanup_segregate Segregate all azide-containing waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of waste through approved hazardous waste channels cleanup_segregate->cleanup_dispose cluster_hazards Potential Hazards cluster_ppe Protective Measures Toxicity Toxicity PPE Full PPE Protocol: - Double Gloves - Goggles & Face Shield - Lab Coat Toxicity->PPE Engineering Engineering Controls: - Fume Hood - Blast Shield Toxicity->Engineering Explosion Explosion Risk Explosion->Engineering Procedures Safe Work Practices: - Use Non-Metallic Tools - Small Quantities - Segregated Waste Explosion->Procedures Irritation Irritation Irritation->PPE

References

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